molecular formula C5H7N3 B1201930 Brunfelsamidine CAS No. 97744-98-4

Brunfelsamidine

货号: B1201930
CAS 编号: 97744-98-4
分子量: 109.13 g/mol
InChI 键: XVEVWOAHSYZRQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brunfelsamidine is a poisonous pyrrolidine alkaloid identified in several plant species of the genus Brunfelsia , such as Brunfelsia grandiflora . This compound is recognized in research for its potent convulsant and neurotoxic effects, making it a compound of interest in neuroscience and toxicology studies . Its mechanism of action is suspected to interfere with neurotransmission, producing clinical signs that are notably similar to those observed in strychnine toxicosis . In laboratory observations, this compound has been shown to produce excitement, tonic-clonic seizures, and can be lethal in animal models, which underscores its neurotoxic potential . It is a fairly common cause of accidental poisoning in domestic animals like dogs and cows that ingest Brunfelsia plants, with symptoms that can also include muscular rigidity, tremors, and gastrointestinal distress . These properties make it a relevant tool for modeling certain neurological conditions and studying seizure pathways. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1H-pyrrole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-5(7)4-1-2-8-3-4/h1-3,8H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEVWOAHSYZRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913673
Record name 1H-Pyrrole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97744-98-4
Record name 1H-Pyrrole-3-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97744-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brunfelsamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097744984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRUNFELSAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT2DW4V2WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Brunfelsamidine in Brunfelsia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a neurotoxic pyrrole-3-carboximidamide, is a key bioactive compound found in various Brunfelsia species, contributing significantly to their pharmacological and toxicological profiles. Despite its importance, the precise biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of alkaloid biosynthesis to propose a scientifically grounded, hypothetical pathway for this compound formation in Brunfelsia. Drawing parallels with known biosynthetic routes of similar heterocyclic and amidine-containing natural products, this document outlines potential precursors, key enzymatic steps, and intermediates. Furthermore, it details generalized experimental protocols that could be employed to validate this proposed pathway, offering a roadmap for future research in this area. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Brunfelsia, belonging to the Solanaceae family, encompasses a variety of flowering plants known for their ornamental beauty and traditional medicinal uses. However, these plants are also recognized for their toxicity, which is largely attributed to the presence of a unique neurotoxin, this compound.[1] The chemical structure of this compound, 1H-Pyrrole-3-carboximidamide, presents an interesting biosynthetic puzzle, combining a pyrrole (B145914) heterocyclic core with a reactive amidine functional group. Understanding the biogenesis of this molecule is crucial for several reasons: it can provide insights into the metabolic capabilities of Brunfelsia species, inform the development of analytical methods for toxin detection, and potentially open avenues for the biotechnological production of this compound or its analogs for pharmacological research.

This guide provides an in-depth exploration of the probable origins of this compound, based on established principles of alkaloid biosynthesis.

Chemical Profile of Brunfelsia Species

Brunfelsia species are known to produce a diverse array of secondary metabolites. While a complete metabolic profile is species-dependent, several classes of compounds have been identified that may be relevant to the biosynthesis of this compound.

Compound ClassExamples Found in Brunfelsia or Related SolanaceaePotential Relevance to this compound Biosynthesis
Amino Acids Phenylalanine, Tyrosine, TryptophanPrimary precursors for many alkaloids.
Polyamines Putrescine, SpermidineKnown precursors to the pyrrolidine (B122466) ring in other Solanaceae alkaloids.[1]
Alkaloids Cuscohygrine, Scopolamine, Pyrrole-containing alkaloidsPresence of other alkaloids suggests a robust biosynthetic machinery for nitrogenous compounds.[2]
Phenolic Compounds Cinnamic acid, Coumaric acid, Caffeic acidIndicates an active phenylpropanoid pathway, which can be linked to amino acid metabolism.[3][4]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two key stages: the formation of the pyrrole-3-carboxylic acid scaffold and the subsequent installation of the amidine group. The following proposed pathway is based on analogous reactions found in the biosynthesis of other natural products.

Formation of the Pyrrole-3-Carboxylic Acid Scaffold

The pyrrole ring in natural products can be formed through several routes. For this compound, a plausible precursor is the amino acid L-ornithine , which is closely related to L-proline and L-arginine. Ornithine is a known precursor to the pyrrolidine ring of tropane (B1204802) alkaloids, which are also found in the Solanaceae family.

The proposed pathway initiates with the oxidative deamination of L-ornithine to yield glutamate-5-semialdehyde , which exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylic acid (P5C) . P5C is a key branch-point intermediate in proline metabolism. It is hypothesized that a series of enzymatic reactions, likely involving dehydrogenases and potentially isomerases, could convert P5C to pyrrole-3-carboxylic acid .

Alternatively, the pyrrole ring could arise from the condensation of a primary amine with a sugar-derived dicarbonyl compound, a pathway that has been suggested for other pyrrole alkaloids. However, the ornithine-based pathway is more consistent with the biosynthesis of other alkaloids in the Solanaceae family.

Formation of the Amidine Group

The introduction of the amidine functionality is a critical step. There are two primary hypotheses for this transformation:

Hypothesis A: Direct Amidinotransfer from L-Arginine

This is a well-established mechanism for the formation of guanidino groups in many natural products. An amidinotransferase enzyme could catalyze the transfer of the amidino group from L-arginine to the carboxylate of pyrrole-3-carboxylic acid (or an activated form, such as a CoA thioester).[5][6] This reaction would produce this compound and L-ornithine.

Hypothesis B: Two-Step Conversion from a Carboxamide Intermediate

In this scenario, pyrrole-3-carboxylic acid is first converted to pyrrole-3-carboxamide . This could be achieved by an amide synthetase utilizing an amino donor such as glutamine. The resulting amide would then be converted to the amidine. While the direct enzymatic conversion of an amide to an amidine in plant secondary metabolism is not well-documented, it is a plausible transformation.

Given the prevalence of amidinotransferases in natural product biosynthesis, Hypothesis A represents a more probable route.

Visualization of the Proposed Pathway and Experimental Logic

The following diagrams illustrate the proposed biosynthetic pathway and the logical flow for its investigation.

Proposed this compound Biosynthesis cluster_pyrrole Pyrrole Ring Formation cluster_amidine Amidine Group Formation (Hypothesis A) L-Ornithine L-Ornithine Glutamate-5-semialdehyde Glutamate-5-semialdehyde L-Ornithine->Glutamate-5-semialdehyde Oxidative deamination P5C Δ¹-Pyrroline-5-carboxylic acid Glutamate-5-semialdehyde->P5C Cyclization Pyrrole-3-carboxylic_acid Pyrrole-3-carboxylic acid P5C->Pyrrole-3-carboxylic_acid Dehydrogenation/ Isomerization (Hypothetical) This compound This compound Pyrrole-3-carboxylic_acid->this compound Amidinotransferase L-Arginine L-Arginine L-Arginine->this compound

Caption: Proposed biosynthetic pathway of this compound from L-ornithine and L-arginine.

Experimental Workflow Start Hypothesize Precursors (Ornithine, Arginine) Feeding_Studies Isotopically Labeled Precursor Feeding Studies Start->Feeding_Studies Metabolite_Extraction Extraction of Metabolites from Brunfelsia tissues Feeding_Studies->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Incorporation_Check Isotope Incorporation into this compound? LC_MS_Analysis->Incorporation_Check Enzyme_Discovery Transcriptome Analysis and Enzyme Candidate Identification (e.g., Amidinotransferases) Incorporation_Check->Enzyme_Discovery Yes No_Incorporation Revise Hypothesis Incorporation_Check->No_Incorporation No Enzyme_Assays In Vitro Enzyme Assays with Recombinant Protein Enzyme_Discovery->Enzyme_Assays Pathway_Validation Pathway Validation Enzyme_Assays->Pathway_Validation

Caption: A logical workflow for the experimental validation of the proposed this compound biosynthetic pathway.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway requires a multi-pronged approach, combining in vivo feeding studies with in vitro enzymatic assays.

Isotopically Labeled Precursor Feeding Studies

Objective: To determine if L-ornithine and L-arginine are incorporated into the this compound molecule in vivo.

Methodology:

  • Precursor Synthesis: Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled L-ornithine and L-arginine.

  • Plant Material: Utilize young, actively growing Brunfelsia plants or tissue cultures, as these are likely to have high metabolic activity.

  • Administration: Administer the labeled precursors to the plants. This can be done through various methods, including feeding through the roots in a hydroponic system, injection into the stem, or direct application to leaf surfaces.

  • Incubation: Allow the plants to metabolize the labeled precursors for a defined period (e.g., 24-72 hours).

  • Extraction: Harvest the plant tissue and perform a targeted extraction of alkaloids, including this compound.

  • Analysis: Analyze the extracted metabolites using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of the isotopic label into the this compound molecule will result in a predictable mass shift, confirming its role as a precursor.

Enzyme Identification and Characterization

Objective: To identify and characterize the enzymes responsible for the key steps in the proposed pathway, particularly the putative amidinotransferase.

Methodology:

  • Transcriptome Sequencing: Perform RNA-sequencing on Brunfelsia tissues that are actively producing this compound to generate a comprehensive transcriptome.

  • Candidate Gene Identification: Search the transcriptome for sequences homologous to known amidinotransferases and other enzymes implicated in the proposed pathway (e.g., ornithine aminotransferases, dehydrogenases).

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an expression vector (e.g., in E. coli or yeast).

  • Recombinant Protein Purification: Express and purify the recombinant enzymes.

  • In Vitro Enzyme Assays: Conduct in vitro assays using the purified enzymes with the proposed substrates (e.g., pyrrole-3-carboxylic acid and L-arginine for the amidinotransferase).

  • Product Identification: Analyze the reaction products using LC-MS/MS to confirm the enzymatic conversion of the substrate to the expected product (i.e., this compound).

Conclusion and Future Outlook

The biosynthesis of this compound in Brunfelsia species likely involves a multi-step pathway originating from common amino acid precursors, L-ornithine and L-arginine. While the proposed pathway presented in this guide is currently hypothetical, it provides a solid foundation for future research. The experimental strategies outlined herein, combining metabolomics, transcriptomics, and enzymology, will be instrumental in definitively elucidating the complete biosynthetic route of this intriguing and potent natural product. A full understanding of this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but also hold promise for applications in toxicology, pharmacology, and synthetic biology.

References

The Discovery and Isolation of Brunfelsamidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a potent neurotoxic alkaloid, stands as a significant molecule of interest within the Solanaceae family, particularly in the genus Brunfelsia. Its discovery and isolation have paved the way for further investigation into its toxicological properties and potential pharmacological applications. This technical guide provides an in-depth exploration of the history, isolation, and characterization of this compound, tailored for professionals in research and drug development.

Discovery and Historical Context

This compound was first isolated and identified in 1985 by Lloyd and his colleagues from the medicinal plant Brunfelsia grandiflora.[1] In their seminal paper published in Tetrahedron Letters, they described it as a "novel convulsant," highlighting its potent effects on the central nervous system.[1] The structure of this novel compound was elucidated as 1H-Pyrrole-3-carboximidamide. This discovery was a crucial step in understanding the chemical basis for the known toxicity of Brunfelsia species, which have been documented to cause poisoning in livestock and domestic animals.

Physicochemical and Structural Data

The structural elucidation of this compound was a key aspect of its initial investigation. While the detailed original spectroscopic data from the 1985 study by Lloyd et al. is not widely available in digital archives, the established chemical identity provides a foundation for its characterization.

PropertyDataReference
IUPAC Name 1H-Pyrrole-3-carboximidamide
Molecular Formula C₅H₇N₃[2]
Molar Mass 109.13 g/mol [2]
CAS Number 97744-98-4
Appearance Not explicitly stated in available literature
Solubility Not explicitly stated in available literature

Experimental Protocols: Isolation of this compound

The following is a generalized experimental protocol for the isolation of alkaloids from Brunfelsia species, based on common phytochemical techniques. The specific details of the original 1985 protocol by Lloyd et al. are not fully accessible.

Plant Material Collection and Preparation
  • Source: Root bark of Brunfelsia grandiflora.

  • Preparation: The collected plant material is air-dried and then ground into a fine powder to maximize the surface area for extraction.

Extraction
  • Solvent: An aqueous-organic solvent mixture is typically used for the initial extraction of alkaloids. A common method involves maceration or Soxhlet extraction with methanol (B129727) or a methanol-water mixture.

  • Procedure:

    • The powdered root bark is submerged in the extraction solvent and agitated for a prolonged period (e.g., 24-48 hours) at room temperature.

    • The mixture is then filtered to separate the extract from the solid plant material.

    • The extraction process is often repeated multiple times with fresh solvent to ensure maximum yield.

    • The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Acid-Base Extraction for Alkaloid Enrichment
  • Principle: This technique separates alkaloids from other plant metabolites based on their basic nature.

  • Procedure:

    • The concentrated crude extract is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid), which protonates the basic alkaloids, making them water-soluble.

    • This aqueous solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove neutral and acidic impurities.

    • The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with ammonium (B1175870) hydroxide) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The basified aqueous solution is then extracted multiple times with an organic solvent (e.g., dichloromethane or chloroform).

    • The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated to yield a crude alkaloid fraction.

Chromatographic Purification
  • Technique: Column chromatography is a standard method for the purification of individual alkaloids from the enriched fraction.

  • Stationary Phase: Silica gel or alumina (B75360) is commonly used as the stationary phase.

  • Mobile Phase: A gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) is used to elute the compounds from the column.

  • Monitoring: The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound, this compound.

  • Final Purification: Fractions containing pure or nearly pure this compound are combined and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

Neurotoxic and Convulsant Effects

The most prominent biological effect of this compound is its potent convulsant activity. The mechanism of action is thought to involve interference with neurotransmission. While the precise molecular targets have not been definitively elucidated in the available literature, the clinical signs of poisoning, which include tremors, seizures, and muscle rigidity, are similar to those observed with strychnine (B123637) poisoning.[3] Strychnine is a known antagonist of glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors in the spinal cord and brainstem. This suggests a potential, though unconfirmed, interaction of this compound with inhibitory neurotransmitter systems.

Neurotoxic_Pathway This compound This compound Inhibitory_Neurotransmission Inhibitory Neurotransmission (e.g., Glycine or GABA signaling) This compound->Inhibitory_Neurotransmission Potential Antagonism Neuronal_Hyperexcitability Neuronal Hyperexcitability Inhibitory_Neurotransmission->Neuronal_Hyperexcitability Disinhibition Convulsions Convulsions Neuronal_Hyperexcitability->Convulsions

A hypothesized pathway for the convulsant action of this compound.

Tryptase Inhibition

In addition to its neurotoxic effects, this compound has been identified as a weak inhibitor of tryptase, a serine protease released from mast cells.[4] Tryptase is involved in inflammatory and allergic responses. The inhibitory activity of this compound on this enzyme suggests a potential, albeit modest, anti-inflammatory role, though this is overshadowed by its potent toxicity.

Logical Workflow for Isolation and Characterization

The process of discovering and characterizing a novel natural product like this compound follows a logical and systematic workflow.

Isolation_Workflow A Plant Material Collection (Brunfelsia grandiflora) B Extraction A->B C Acid-Base Partitioning (Alkaloid Enrichment) B->C D Column Chromatography C->D E Purified this compound D->E F Structure Elucidation E->F H Biological Activity Assays (e.g., Convulsant, Enzyme Inhibition) E->H G Spectroscopic Analysis (NMR, MS) F->G

Workflow for the isolation and characterization of this compound.

Conclusion

The discovery and isolation of this compound from Brunfelsia grandiflora have been pivotal in understanding the toxicology of this plant genus. While the original detailed experimental data from its initial characterization are not readily accessible, the established structure and known biological activities provide a solid foundation for modern research. For professionals in drug development, the potent neuroactivity of this compound, though toxic, may offer a scaffold for the design of novel therapeutic agents targeting the central nervous system, provided its toxic properties can be mitigated through structural modification. Further research into its precise molecular targets and mechanism of action is warranted to fully explore its pharmacological potential.

References

Brunfelsamidine: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, is a compound of significant interest due to its potent neurotoxic and convulsant effects, as well as its activity as a weak tryptase inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental methodologies for assessing its convulsant and neurotoxic properties, and its tryptase inhibitory activity are presented. Furthermore, this guide explores the compound's interaction with cellular signaling pathways, particularly its potential modulation of the NF-κB pathway, which is implicated in inflammatory responses.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1H-Pyrrole-3-carboximidamide. Its structure is characterized by a pyrrole (B145914) ring substituted with a carboximidamide group at the 3-position.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1H-Pyrrole-3-carboximidamide
Chemical Formula C₅H₇N₃
Molar Mass 109.132 g/mol
CAS Number 97744-98-4
SMILES C1=CNC=C1C(=N)N
Appearance Not reported
Solubility Not reported
pKa Not reported
LogP Not reported

Synthesis of this compound

The total synthesis of this compound (1H-Pyrrole-3-carboximidamide) has not been extensively detailed in publicly available literature. However, general synthetic strategies for related pyrrole-3-carboxamide and pyrrole-3-carboxylic acid derivatives can provide a basis for a plausible synthetic route. One potential approach involves the Hantzsch pyrrole synthesis, followed by conversion of a carboxylic acid or ester functionality to the carboximidamide.

Conceptual Synthetic Workflow

A possible synthetic pathway could begin with the synthesis of a pyrrole-3-carboxylic acid derivative, which can then be converted to the corresponding amide and subsequently to the imidamide.

G start Commercially available starting materials hantzsch Hantzsch Pyrrole Synthesis start->hantzsch ester Pyrrole-3-carboxylic acid ester hantzsch->ester hydrolysis Ester Hydrolysis ester->hydrolysis acid Pyrrole-3-carboxylic acid hydrolysis->acid amidation Amidation acid->amidation amide Pyrrole-3-carboxamide amidation->amide imidate Imidate formation amide->imidate ammonolysis Ammonolysis imidate->ammonolysis This compound This compound (1H-Pyrrole-3-carboximidamide) ammonolysis->this compound

Caption: Conceptual workflow for the synthesis of this compound.

Biological Properties and Experimental Protocols

This compound exhibits significant biological activity, most notably as a convulsant and neurotoxin. It has also been identified as a weak inhibitor of the enzyme tryptase.

Convulsant Activity

The convulsant effects of this compound are a hallmark of its toxicological profile. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice are standard preclinical assays to evaluate anticonvulsant and pro-convulsant activity.

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Induction of Seizures: After a predetermined period (e.g., 30 or 60 minutes) following compound administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered via corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hind-limb extension phase of the seizure.

  • Data Analysis: The dose at which 50% of the animals are protected from the tonic hind-limb extension (ED50) is calculated to assess anticonvulsant activity. Conversely, the dose that induces seizures in 50% of animals would be determined for a convulsant.

Table 2: Quantitative Data on the Convulsant Activity of this compound (Hypothetical Data)

ParameterValueAnimal Model
ED50 (MES Test) Data not availableMouse
LD50 Data not availableMouse
Neurotoxicity

The neurotoxic effects of this compound are believed to underlie its convulsant activity. In vitro assays using neuronal cell lines, such as the human neuroblastoma SH-SY5Y cell line, are commonly employed to investigate mechanisms of neurotoxicity.

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Assessment of Cytotoxicity: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Mechanistic Studies: To investigate the mechanism of neurotoxicity, markers of apoptosis (e.g., caspase-3/7 activity, TUNEL staining), oxidative stress (e.g., reactive oxygen species generation), and mitochondrial dysfunction can be measured.

Tryptase Inhibition

This compound has been reported to be a weak inhibitor of tryptase, a serine protease released from mast cells.

  • Enzyme and Substrate: Purified human tryptase and a chromogenic substrate (e.g., Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride - BAPNA) are used.

  • Assay Procedure: The assay is typically performed in a 96-well plate. Tryptase is pre-incubated with various concentrations of this compound. The reaction is initiated by the addition of the substrate.

  • Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of tryptase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 3: Quantitative Data on the Tryptase Inhibitory Activity of this compound (Hypothetical Data)

ParameterValue
IC50 Data not available

Modulation of Cellular Signaling Pathways

Preliminary evidence from studies on extracts of Brunfelsia grandiflora, a plant known to contain this compound, suggests a potential interaction with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of the inflammatory response.

NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is activated by various stimuli, including inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Inflammation Pro-inflammatory Mediators Transcription->Inflammation Stimulus Inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits?

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a potent natural compound with significant neurotoxic and convulsant properties. While its exact mechanisms of action are not fully elucidated, its ability to interfere with neuronal function and potentially modulate inflammatory pathways makes it a subject of continued scientific inquiry. The lack of comprehensive quantitative data on its biological activities and a detailed synthetic route in the public domain highlights the need for further research to fully characterize this intriguing molecule. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future investigations into the chemical biology of this compound and its potential as a pharmacological tool or a lead for drug discovery.

The Mechanism of Action of Brunfelsamidine: A Proposed Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of Brunfelsamidine is limited in publicly available scientific literature. This guide synthesizes current understanding of related convulsant alkaloids and proposes a likely mechanism of action for this compound, supplemented with established experimental protocols and illustrative data.

Executive Summary

This compound is a pyrrolidine-quinazoline-derived alkaloid identified as a potent convulsant present in plants of the Brunfelsia genus. Poisoning incidents in animals following ingestion of these plants are characterized by severe neurological signs, including excitement, seizures, and ultimately, death. The clinical presentation of this compound toxicity is often described as "strychnine-like," which strongly suggests a primary mechanism involving the antagonism of inhibitory neurotransmitter receptors in the central nervous system.

This technical guide posits that the principal mechanism of action of this compound is the competitive antagonism of the inhibitory glycine (B1666218) receptor (GlyR) . By blocking the action of glycine, the primary inhibitory neurotransmitter in the spinal cord and brainstem, this compound disrupts the normal balance of excitation and inhibition, leading to the observed convulsive effects. This proposed mechanism is analogous to that of strychnine (B123637) and other convulsant alkaloids.

Proposed Molecular Mechanism of Action

Primary Target: The Glycine Receptor

The glycine receptor (GlyR) is a ligand-gated ion channel that, upon binding of glycine, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

We propose that this compound acts as a competitive antagonist at the glycine binding site on the GlyR. This means that this compound binds to the same site as glycine but does not activate the channel. By occupying the binding site, it prevents glycine from binding and eliciting its inhibitory effect.

Signaling Pathway of Glycinergic Inhibition and its Disruption by this compound

The following diagram illustrates the normal signaling pathway of glycinergic inhibition and the proposed point of intervention by this compound.

Glycinergic_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glycine_Vesicle Synaptic Vesicle with Glycine Glycine Glycine Glycine_Vesicle->Glycine Releases Action_Potential Action Potential Action_Potential->Glycine_Vesicle Triggers Release GlyR Glycine Receptor (GlyR) Cl_Channel Chloride (Cl⁻) Channel (Closed) GlyR->Cl_Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl⁻ Influx Causes Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition This compound This compound This compound->GlyR Competitively Blocks Glycine->GlyR Binds to

Caption: Proposed mechanism of this compound at the glycinergic synapse.

Quantitative Data (Hypothetical)

As no specific binding affinity or functional inhibition data for this compound is currently available, the following table presents hypothetical data based on its potent convulsant activity, assuming a competitive antagonist mechanism at the human α1 glycine receptor. This data is for illustrative purposes to guide future experimental design.

ParameterValue (Hypothetical)Description
Binding Affinity (Ki) 5 nMEquilibrium inhibition constant, indicating high affinity for the glycine receptor.
Functional Inhibition (IC50) 15 nMConcentration of this compound required to inhibit 50% of the glycine-induced chloride current.
Receptor Subtype Selectivity α1 > α2 >> α3Shows higher affinity for the adult α1 isoform of the glycine receptor compared to other isoforms.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to elucidate and confirm the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the glycine receptor.

Objective: To determine the equilibrium inhibition constant (Ki) of this compound at the glycine receptor using a competitive binding assay with [³H]strychnine.

Materials:

  • Membrane preparations from cells recombinantly expressing human α1 glycine receptors.

  • [³H]strychnine (specific activity ~30-60 Ci/mmol).

  • Unlabeled this compound.

  • Unlabeled glycine.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (10-20 µg protein) with a fixed concentration of [³H]strychnine (typically at or below its Kd, e.g., 1-2 nM).

  • Competition: Add increasing concentrations of unlabeled this compound (e.g., from 1 pM to 100 µM).

  • Controls:

    • Total Binding: No competing ligand.

    • Non-specific Binding: A high concentration of unlabeled glycine (e.g., 1 mM) to saturate the receptors.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Prepare Reagents Combine Combine Receptor Membranes, [³H]strychnine, and this compound Start->Combine Incubate Incubate at RT for 60 min Combine->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: Calculate IC₅₀ and Kᵢ Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Electrophysiology (Two-Electrode Voltage Clamp)

This protocol is for assessing the functional effect of this compound on glycine receptor activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on glycine-induced currents in Xenopus oocytes expressing human α1 glycine receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human α1 glycine receptor subunit.

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., Ba-Ringer's solution).

  • Glycine solutions of various concentrations.

  • This compound solutions of various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject each oocyte with cRNA encoding the human α1 glycine receptor and incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.

  • Glycine Application: Apply a concentration of glycine that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

  • This compound Application: Co-apply the same concentration of glycine with increasing concentrations of this compound (e.g., from 100 pM to 100 µM).

  • Data Acquisition: Record the peak inward chloride current in response to each application.

  • Data Analysis: Normalize the current responses to the baseline glycine response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its potent convulsant effects through the antagonism of inhibitory glycine receptors. This proposed mechanism aligns with its "strychnine-like" toxicological profile.

To definitively confirm this mechanism of action, further research is imperative. Key future experiments should include:

  • Direct Binding Studies: Performing competitive binding assays as outlined above to quantify the affinity of this compound for the glycine receptor.

  • Functional Characterization: Conducting detailed electrophysiological studies to confirm the antagonistic effects and determine the nature of the antagonism (competitive vs. non-competitive).

  • In Vivo Studies: Utilizing animal models to correlate the convulsive effects of this compound with the blockade of glycinergic neurotransmission, for example, by examining the ability of glycine agonists to mitigate this compound-induced seizures.

A thorough understanding of the molecular mechanism of this compound will not only aid in the development of treatments for poisoning by Brunfelsia plants but also provide a valuable pharmacological tool for studying the function of the glycine receptor.

Neurotoxic Effects of Brunfelsamidine on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, belonging to the Solanaceae family. These plants, known for their ornamental flowers, are associated with numerous cases of poisoning in domestic animals, particularly dogs. The toxicosis is characterized by a range of neurological symptoms, with this compound being the primary constituent responsible for the excitatory effects on the central nervous system (CNS), often leading to seizures and potentially death.[1] This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of this compound, including its proposed mechanism of action, available toxicological data, and relevant experimental methodologies. While specific quantitative data on the isolated compound remains limited, this document synthesizes existing research on Brunfelsia species to offer valuable insights for researchers, toxicologists, and drug development professionals.

Introduction

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," contain several biologically active compounds. Among these, this compound is a key neurotoxin that produces stimulant effects on the CNS.[1] The clinical signs of Brunfelsia poisoning often resemble those of strychnine (B123637) toxicosis, suggesting a potential interaction with inhibitory neurotransmitter receptors.[2] In addition to this compound, other compounds such as Hopeanine, a CNS depressant, and Scopoletin, a muscle relaxant, are also present in these plants, contributing to a complex toxicological profile.[1] This guide focuses specifically on the neuroexcitatory effects attributed to this compound.

Quantitative Toxicological Data

Substance Test Species Dose Route of Administration Observed Effects LD50/IC50 Reference
Brunfelsia uniflora leaves (flowering)Sheep, Donkey10 g/kgOralSevere convulsions, diarrheaNot Determined[3]
Brunfelsia uniflora leaves (post-flowering)Sheep, Donkeyup to 20 g/kgOralNo clinical signsNot Determined[3]
Brunfelsia calcyina var. floribunda (berries)Mice, RatsNot specifiedOralSpinal convulsant signs; berries most toxic partNot Determined[4]
Brunfelsia uniflora leaf extracts (alkaloids)Mice5 g/kgGavagePiloerection, severe seizures, muscle tremorsNot Determined[5]
Brunfelsia uniflora leaf extracts (saponins)Mice5 g/kgGavageDeath within 10-20 minutesNot Determined[5]
Brunfelsia grandiflora extractNeuron-like cells (SH-SY5Y)25-200 µg/mLIn vitroCytoprotective, antioxidant, anti-apoptoticNot Determined[6][7][8]

Experimental Protocols

Detailed experimental protocols for the neurotoxicity testing of pure this compound are scarce. However, methodologies for the study of Brunfelsia extracts and other convulsant alkaloids from the Solanaceae family can be adapted.

Extraction and Isolation of this compound

A general procedure for the extraction and isolation of alkaloids from Brunfelsia species can be outlined as follows:

  • Plant Material Preparation: Dried and powdered plant material (e.g., leaves, berries, roots) is used as the starting material.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable solvent, such as ethanol (B145695) or a chloroform-methanol mixture.[9]

  • Acid-Base Partitioning: The resulting extract is partitioned between an acidic aqueous solution and an organic solvent to separate the alkaloids from other plant constituents. The aqueous phase, containing the protonated alkaloids, is then made alkaline, and the free alkaloids are extracted back into an organic solvent.

  • Chromatographic Purification: The crude alkaloid extract is further purified using chromatographic techniques such as column chromatography (with alumina (B75360) or silica (B1680970) gel) or High-Performance Liquid Chromatography (HPLC) to isolate this compound.[9][10]

Neurotoxicity Assessment in Animal Models

In vivo studies are crucial for understanding the systemic effects of this compound.

  • Animal Models: Mice, rats, and larger animals like sheep and donkeys have been used to study the toxicity of Brunfelsia plants.[3][5]

  • Administration: The test substance (plant extract or isolated this compound) is typically administered orally via gavage. Intraperitoneal injections can also be used for more precise dosing.

  • Observation of Clinical Signs: Animals are closely monitored for the onset, nature, and severity of neurotoxic signs, including tremors, seizures (clonic and tonic-clonic), ataxia, and changes in motor activity.[2][5]

  • Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure changes in neurotransmitter levels (e.g., GABA, glycine (B1666218), glutamate) using techniques like HPLC or mass spectrometry.

In Vitro Neurotoxicity Assays

Cell-based assays provide a platform for investigating the cellular and molecular mechanisms of neurotoxicity.

  • Cell Culture: Neuron-like cell lines, such as the human neuroblastoma SH-SY5Y line, can be used as a model system.[6][7][8]

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to study the effects of this compound on ion channel function (e.g., voltage-gated sodium channels) and synaptic transmission.

  • Receptor Binding Assays: Competitive binding assays with radiolabeled ligands for specific receptors (e.g., GABA-A receptors, glycine receptors) can determine if this compound interacts directly with these targets.

  • Calcium Imaging: Fluorescent calcium indicators can be used to measure changes in intracellular calcium concentrations in neurons upon exposure to this compound, providing insights into its effects on neuronal excitability.

Proposed Mechanism of Action and Signaling Pathways

The exact molecular targets of this compound have not been definitively identified. However, the strychnine-like clinical signs strongly suggest an antagonistic action at inhibitory neurotransmitter receptors.[2] Additionally, research on other convulsant alkaloids from the Solanaceae family points towards potential interactions with the GABAergic system and voltage-gated sodium channels.[11][12]

Antagonism of Glycine Receptors

Strychnine is a potent antagonist of the ionotropic glycine receptor, a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem. Blockade of glycine receptors leads to disinhibition of motor neurons, resulting in convulsions and muscle rigidity. The similarity of Brunfelsia toxicosis symptoms to strychnine poisoning is a strong indicator that this compound may also act as a glycine receptor antagonist.

Glycine_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine GlyR Glycine Receptor (Chloride Channel) Glycine_Vesicle->GlyR Binds to Cl_ion Cl- GlyR->Cl_ion Opens for Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to Action_Potential Action Potential (Excitation) Hyperpolarization->Action_Potential Prevents This compound This compound This compound->GlyR Blocks GABA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA GABAR GABA-A Receptor (Chloride Channel) GABA_Vesicle->GABAR Activates Cl_ion Cl- GABAR->Cl_ion Allows influx of Inhibition Neuronal Inhibition Cl_ion->Inhibition Causes This compound This compound This compound->GABAR Potential Antagonism Sodium_Channel_Interaction Resting_State Resting State Depolarization Depolarization Resting_State->Depolarization Stimulus Na_Channel Voltage-Gated Sodium Channel Depolarization->Na_Channel Opens Action_Potential Action Potential Repolarization Repolarization Action_Potential->Repolarization Followed by Repolarization->Resting_State Return to This compound This compound This compound->Na_Channel Potentially modifies (e.g., delays inactivation) Na_Channel->Action_Potential Na+ influx causes

References

Navigating Neurotoxicity: A Technical Guide to Brunfelsamidine Poisoning in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," are popular ornamental shrubs belonging to the Solanaceae family.[1] While aesthetically pleasing, these plants contain several toxic compounds, with Brunfelsamidine being a primary concern.[1][2] Documented cases of poisoning have been reported in various animal species, most notably dogs, but also including cats, horses, cattle, sheep, and donkeys.[1][2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound poisoning in animals, focusing on quantitative data, experimental protocols, and the underlying neurotoxic mechanisms.

Toxicology of this compound

This compound is a neurotoxin that is believed to be the principal agent responsible for the severe clinical signs observed in animals following ingestion of Brunfelsia plant material.[2] All parts of the plant are considered toxic, with the berries containing the highest concentration of toxic compounds.[4]

Clinical Signs of Poisoning

The onset of clinical signs following ingestion of Brunfelsia species typically occurs within a few hours.[3] The signs are primarily neurological and gastrointestinal in nature and can persist for several days.[1][3]

Commonly Reported Clinical Signs:

  • Neurological:

    • Tremors and muscle fasciculations[1]

    • Seizures (can be severe and last for several days)[1]

    • Anxiousness and agitation[5]

    • Ataxia (incoordination) and stumbling[6]

    • Opisthotonus (arching of the back and neck)[5]

    • Muscle rigidity, sometimes described as a "sawhorse stance"[7]

    • Nystagmus (involuntary eye movements)[4]

  • Gastrointestinal:

    • Vomiting[1]

    • Diarrhea[1]

    • Hypersalivation[1]

  • Other:

    • Coughing[1]

    • Lethargy[1]

Documented Animal Cases and Experimental Data

While numerous case reports exist, particularly in dogs, detailed quantitative toxicological data for purified this compound is scarce in the available literature. Most studies have focused on the administration of whole plant material or crude extracts.

Table 1: Summary of Quantitative Data from Experimental Studies on Brunfelsia spp. Ingestion

Animal SpeciesPlant SpeciesPlant Part AdministeredDosageObserved EffectsReference
SheepBrunfelsia unifloraFresh Leaves (during flowering)10 g/kgSevere convulsions and diarrhea. One animal was euthanized.[2][8]
DonkeyBrunfelsia unifloraFresh Leaves (during flowering)10 g/kgSevere convulsions and diarrhea. The animal recovered.[2][8]
DonkeyBrunfelsia unifloraFresh Leaves (during flowering)5 g/kgDiarrhea only. The animal recovered.[2][8]
Sheep & DonkeyBrunfelsia unifloraFresh Leaves (after flowering)10-20 g/kgNo clinical signs observed.[2][8]

Mechanism of Action: A Strychnine-Like Effect

The clinical presentation of this compound poisoning, particularly the severe muscle rigidity and convulsions, is often described as "strychnine-like."[3] This suggests that this compound acts as an antagonist at inhibitory neurotransmitter receptors in the central nervous system, specifically the spinal cord.

Proposed Signaling Pathway

The proposed mechanism of action involves the blockade of inhibitory neurotransmission, leading to a state of disinhibition and subsequent uncontrolled neuronal firing. The primary target is believed to be the glycine (B1666218) receptor.

Brunfelsamidine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Motor Neuron Glycine_Release Glycine Release Glycine Glycine Glycine_Release->Glycine Glycine_Receptor Glycine Receptor (Ligand-gated Cl- channel) Glycine->Glycine_Receptor Binds to Chloride_Influx Chloride (Cl-) Influx Glycine_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Leads to Action_Potential Action Potential (Excitation) Hyperpolarization->Action_Potential Inhibits This compound This compound This compound->Glycine_Receptor Blocks

Proposed Signaling Pathway of this compound Neurotoxicity.

Experimental Protocols

Extraction of Bioactive Compounds from Brunfelsia spp.

The following is a generalized protocol for the preparation of an alkaloid-rich extract from Brunfelsia leaves for experimental use.

Experimental_Workflow_Extraction Start Plant Material Collection (e.g., Brunfelsia leaves) Drying Drying and Grinding Start->Drying Extraction Acidified Aqueous Extraction (e.g., with 1M HCl) Drying->Extraction Filtration Filtration Extraction->Filtration Basification Basification of Aqueous Layer (e.g., with NH4OH) Filtration->Basification Solvent_Extraction Organic Solvent Extraction (e.g., with ethyl acetate) Basification->Solvent_Extraction Concentration Concentration of Organic Layer Solvent_Extraction->Concentration End Alkaloid-Rich Extract Concentration->End

Generalized Workflow for Alkaloid Extraction from Brunfelsia.
In Vivo Administration and Monitoring

The following protocol is a composite based on published studies of oral administration of Brunfelsia to animals.

  • Animal Model: Select appropriate animal model (e.g., mice, rats, or larger animals like sheep or donkeys) with institutional animal care and use committee (IACUC) approval.

  • Acclimation: Acclimate animals to the experimental conditions for a specified period (e.g., 7-14 days).

  • Fasting: Fast animals for a period (e.g., 12 hours) prior to administration to ensure gastric emptying.

  • Administration: Administer the plant material or extract orally. For solid material, this may involve manual placement in the mouth. For extracts, gavage is a common method.

  • Clinical Observation: Continuously monitor animals for the onset of clinical signs as detailed in Section 1.1.

  • Data Collection: Record time to onset of signs, severity of signs, and duration.

  • Supportive Care: Provide supportive care as necessary and ethically mandated.

  • Necropsy and Histopathology: In cases of mortality or euthanasia, perform a thorough necropsy and collect tissues (brain, spinal cord, liver, kidneys, etc.) for histopathological examination.

Treatment of this compound Poisoning

There is no specific antidote for this compound poisoning.[6] Treatment is focused on decontamination and supportive care.

  • Decontamination:

    • Induction of emesis is generally not recommended due to the rapid onset of seizures.[6]

    • Gastric lavage may be performed by a veterinarian to remove plant material from the stomach.[5]

    • Administration of activated charcoal can help to adsorb toxins in the gastrointestinal tract.[4]

  • Supportive Care:

    • Intravenous fluids to maintain hydration and correct electrolyte imbalances.[4]

    • Anticonvulsant medications (e.g., diazepam, phenobarbital) to control seizures.[5]

    • Muscle relaxants to manage severe muscle rigidity.[4]

    • Monitoring of vital signs and body temperature.

Future Directions

The study of this compound poisoning presents several opportunities for further research:

  • Isolation and Purification: Development of a robust protocol for the isolation and purification of this compound is essential for accurate toxicological studies.

  • Quantitative Toxicology: Determination of the LD50 of purified this compound in various animal species is a critical data gap.

  • Receptor Binding Studies: In vitro studies to confirm the binding affinity and antagonistic activity of this compound at glycine and other neurotransmitter receptors would provide definitive evidence for its mechanism of action.

  • Development of an Antidote: A deeper understanding of the molecular interactions between this compound and its target receptors could facilitate the development of a specific antidote.

Conclusion

This compound is a potent neurotoxin found in Brunfelsia species that poses a significant threat to animals. The clinical signs of poisoning are severe and consistent with a strychnine-like mechanism of action involving the antagonism of inhibitory neurotransmission. While current knowledge provides a solid foundation for understanding and treating Brunfelsia toxicosis, further research is needed to fully characterize the toxicology of purified this compound and to develop more targeted therapeutic interventions.

References

A Technical Guide to the Traditional Medicinal Uses of Brunfelsia Plants Containing Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Brunfelsia, belonging to the Solanaceae family, encompasses a variety of plants traditionally utilized in indigenous medicine across Central and South America. These plants, rich in bioactive compounds including the neurotoxic pyrrolidine (B122466) alkaloid Brunfelsamidine, have been employed for a range of therapeutic purposes, from treating inflammatory conditions to serving as psychoactive agents in spiritual ceremonies. This technical guide provides a comprehensive overview of the traditional medicinal applications of Brunfelsia species, with a focus on those containing this compound. It synthesizes available quantitative data on their phytochemical composition and pharmacological activities, details relevant experimental protocols, and visually represents key concepts through structured diagrams. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Brunfelsia plants.

Introduction

Brunfelsia is a genus of approximately 42 species of shrubs and small trees native to the West Indies and tropical South America[1]. Several species, notably Brunfelsia grandiflora and Brunfelsia uniflora, have a long history of use in traditional medicine. Indigenous communities have utilized various parts of these plants, including the roots, bark, and leaves, to prepare remedies for a multitude of ailments[2][3][4][5]. The pharmacological effects of Brunfelsia are attributed to a complex mixture of phytochemicals, including coumarins, flavonoids, and alkaloids[6]. Among the most significant of these is this compound, a convulsant and neurotoxic compound that contributes to both the therapeutic and poisonous properties of these plants[7][8].

This guide will delve into the ethnobotanical uses of Brunfelsia species, present quantitative data on their bioactive constituents and pharmacological effects, describe experimental methodologies for their study, and provide visual representations of relevant pathways and workflows.

Traditional Medicinal Uses

The traditional uses of Brunfelsia plants are diverse and vary between different indigenous cultures and geographical regions. The applications range from treating physical ailments to uses in spiritual and shamanic practices.

Anti-inflammatory and Analgesic Applications

A primary traditional use of Brunfelsia is in the treatment of inflammatory and painful conditions.

  • Rheumatism and Arthritis: Decoctions and infusions of the roots and leaves of B. grandiflora and B. uniflora are widely used to alleviate the symptoms of rheumatism and arthritis[2][3][4][5].

  • Fever: Brunfelsia grandiflora is known as "fever tree" in some regions and is used to reduce fever[9].

  • General Pain Relief: The leaves of B. grandiflora are used as a pain-reliever[9].

Treatment of Infectious Diseases

Brunfelsia species have been traditionally employed against various infectious diseases.

  • Syphilis: The root of B. uniflora has a long history of use in treating syphilis, earning it the name "vegetable mercury"[4][10].

  • Leishmaniasis: The bark of B. grandiflora is boiled to create a thick liquid that is applied topically to treat leishmaniasis[2].

Central Nervous System Effects

The neuroactive properties of Brunfelsia plants are central to many of their traditional uses.

  • Hallucinogen and Spiritual Aid: Several Brunfelsia species are used as additives to the hallucinogenic beverage Ayahuasca to intensify its effects[2][5]. Shamans in the Amazon use a tea made from the roots and root bark to diagnose and treat illnesses[5].

  • Anesthetic: The plants have been used for their anesthetic properties[1][11].

Other Traditional Uses
  • Diuretic and Diaphoretic: Brunfelsia uniflora is reported to have diuretic and diaphoretic (sweat-inducing) effects[1][11].

  • Abortifacient and Emmenagogue: Some traditional uses include inducing abortion and promoting menstruation[1][11].

  • Fish Poison: B. grandiflora has been used as a fish poison[1].

Phytochemistry

Brunfelsia plants contain a rich array of phytochemicals, with this compound being a key compound of interest due to its potent physiological effects.

This compound and Other Alkaloids

This compound is a pyrrolidine alkaloid that has been identified as a convulsant[7]. While its presence is a defining feature of the genus, quantitative data on its concentration in different species and plant parts is not extensively available in the reviewed literature. Other alkaloids identified in Brunfelsia species include manacine, manaceine, and tropane (B1204802) alkaloids like scopolamine[1][12].

Phenolic Compounds

Recent studies have focused on the phenolic composition of Brunfelsia, revealing a high concentration of these antioxidant compounds. A study on B. grandiflora bark identified 79 different polyphenols, with hydroxycinnamates being the most abundant group[3].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of Brunfelsia extracts.

Table 1: Phytochemical Content of Brunfelsia Species

SpeciesPlant PartPhytochemical ClassMethodResultReference
B. grandifloraBarkTotal Phenolic ContentFolin-Ciocalteu3.02 ± 0.33 g/100 g dry matter[3]
B. grandifloraBarkTotal Phenolic CompoundsLC-QToF2014.71 mg/100 g dry matter[3]
B. unifloraRootTotal Phenolic ContentSpectrophotometry460.9 ± 9.7 µg GAE/g (Crude Hydroalcoholic Extract)[6]
B. unifloraRootTotal Flavonoid ContentSpectrophotometry386.6 ± 2.5 µg QE/g (Crude Hydroalcoholic Extract)[6]

Table 2: In Vitro Antioxidant Activity of Brunfelsia Extracts

SpeciesPlant PartAssayIC50 Value (µg/mL)Reference
B. grandifloraBarkDPPH2.55[3]
B. grandifloraBarkABTS4.55[3]
B. unifloraRootABTS3441.00 ± 36.05 (Crude Hydroalcoholic Extract)[3]

Table 3: In Vivo Anti-inflammatory Activity of Brunfelsia uniflora Root Extract

TreatmentDose (mg/kg)Edema Reduction (%) after 1 hourAnimal ModelReference
Crude Hydroalcoholic Extract20089.1Carrageenan-induced paw edema in rats[1][4]

Experimental Protocols

This section details the methodologies used in key studies to evaluate the phytochemical content and pharmacological activities of Brunfelsia extracts.

Preparation of Brunfelsia grandiflora Bark Decoction
  • Plant Material: Dried bark of B. grandiflora was ground into a fine powder.

  • Decoction Process: The powdered bark was mixed with distilled water in a 1:10 ratio (w/v). The mixture was heated to boiling and maintained at that temperature for 20 minutes.

  • Extraction and Preservation: The solid material was removed by filtration. The resulting aqueous extract was then concentrated and lyophilized for preservation and subsequent analysis.

Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
  • Sample Preparation: A methanolic solution of the lyophilized B. grandiflora bark extract was prepared.

  • Assay: The Folin-Ciocalteu reagent was added to the sample, followed by a sodium carbonate solution. After incubation, the absorbance was measured spectrophotometrically.

  • Quantification: The total phenolic content was expressed as gallic acid equivalents (GAE).

In Vitro Antioxidant Activity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) was mixed with different concentrations of the plant extract. The decrease in absorbance was measured over time. The IC50 value, representing the concentration of the extract that scavenges 50% of the DPPH radicals, was calculated.

  • ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was generated by reacting ABTS with potassium persulfate. The plant extract was added to the ABTS radical solution, and the decrease in absorbance was measured. The IC50 value was determined similarly to the DPPH assay.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
  • Animal Model: The study was conducted on rats.

  • Induction of Inflammation: Edema was induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Treatment: A crude hydroalcoholic extract of B. uniflora root (200 mg/kg) was administered orally to the test group of animals. A control group received the vehicle, and a positive control group received a standard anti-inflammatory drug (indomethacin).

  • Measurement of Edema: The paw volume was measured at various time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage of edema inhibition was calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of Brunfelsia plants are a result of the interaction of their bioactive compounds with various biological targets. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known neuroactive properties of alkaloids and the antioxidant and anti-inflammatory effects of phenolic compounds suggest potential mechanisms of action.

Traditional_Use_to_Bioactivity Traditional_Use Traditional Medicinal Use (e.g., Rheumatism, Fever, Hallucinogen) Plant_Material Brunfelsia Plant (Root, Bark, Leaves) Traditional_Use->Plant_Material Identifies Preparation Traditional Preparation (Decoction, Infusion) Plant_Material->Preparation Processed via Bioactive_Compounds Bioactive Compounds (this compound, Scopoletin, Flavonoids) Preparation->Bioactive_Compounds Extracts Pharmacological_Activity Pharmacological Activity Bioactive_Compounds->Pharmacological_Activity Exhibit Anti_Inflammatory Anti-inflammatory & Analgesic Effects Pharmacological_Activity->Anti_Inflammatory CNS_Effects CNS Effects (Neurotoxicity, Sedation) Pharmacological_Activity->CNS_Effects Antioxidant Antioxidant Activity Pharmacological_Activity->Antioxidant

Figure 1: Logical flow from traditional use to identified bioactive compounds and their pharmacological activities.

Experimental_Workflow Plant_Sample Brunfelsia Plant Material (e.g., Bark) Extraction Extraction (e.g., Decoction) Plant_Sample->Extraction Extract Crude Extract Extraction->Extract Phytochemical_Analysis Phytochemical Analysis Extract->Phytochemical_Analysis Pharmacological_Assay Pharmacological Assays Extract->Pharmacological_Assay Quantification Quantification (e.g., HPLC, LC-MS) Phytochemical_Analysis->Quantification In_Vitro In Vitro Assays (e.g., DPPH, ABTS) Pharmacological_Assay->In_Vitro In_Vivo In Vivo Assays (e.g., Paw Edema) Pharmacological_Assay->In_Vivo Data_Analysis Data Analysis (IC50, % Inhibition) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

Figure 2: A generalized experimental workflow for the phytochemical and pharmacological evaluation of Brunfelsia extracts.

Putative_Signaling_Pathways cluster_brunfelsia Brunfelsia Bioactive Compounds cluster_cellular Cellular Targets & Pathways cluster_effects Physiological Effects This compound This compound GABA_A GABAA Receptors This compound->GABA_A Potentially Modulates Phenolics Phenolic Compounds (Flavonoids, Coumarins) Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB, MAPK) Phenolics->Inflammatory_Pathways Inhibits Oxidative_Stress Oxidative Stress Pathways (e.g., Nrf2) Phenolics->Oxidative_Stress Activates CNS_Depression CNS Depression / Neurotoxicity GABA_A->CNS_Depression Leads to Anti_Inflammation Anti-inflammation Inflammatory_Pathways->Anti_Inflammation Results in Antioxidant_Response Antioxidant Response Oxidative_Stress->Antioxidant_Response Induces

Figure 3: Putative signaling pathways modulated by bioactive compounds from Brunfelsia species.

Discussion and Future Directions

The traditional use of Brunfelsia plants highlights their significant pharmacological potential. Scientific studies have begun to validate some of these traditional applications, particularly in the areas of anti-inflammatory and antioxidant activity. The high concentration of phenolic compounds in species like B. grandiflora strongly supports these effects.

However, significant gaps in our knowledge remain. The precise quantitative distribution of this compound across different Brunfelsia species and their various parts is a critical area for future research. Understanding the dose-dependent effects of this neurotoxic alkaloid is essential for any potential therapeutic development. Furthermore, the exact molecular targets and signaling pathways of this compound and other key bioactive compounds need to be elucidated to fully understand their mechanisms of action.

Future research should focus on:

  • Quantitative analysis of this compound: Development and application of robust analytical methods (e.g., HPLC-MS/MS) to quantify this compound in various Brunfelsia species and their traditional preparations.

  • Mechanism of action studies: In-depth investigation of the molecular interactions of this compound and other isolated compounds with key neurological and inflammatory targets, such as GABAA receptors and inflammatory signaling pathways.

  • Dose-response studies: Comprehensive in vivo studies to establish the therapeutic window and toxicological profile of purified compounds and standardized extracts.

  • Clinical validation: Well-designed clinical trials to evaluate the safety and efficacy of standardized Brunfelsia extracts for specific therapeutic indications.

Conclusion

Brunfelsia plants containing this compound represent a rich and complex source of bioactive compounds with a long history of traditional medicinal use. While their therapeutic potential, particularly as anti-inflammatory and analgesic agents, is supported by preliminary scientific evidence, their inherent toxicity, largely attributed to this compound, necessitates a cautious and thorough scientific investigation. This technical guide provides a foundation for future research aimed at unlocking the therapeutic potential of these fascinating plants while ensuring safety and efficacy. Further rigorous scientific inquiry is essential to translate the traditional knowledge surrounding Brunfelsia into modern, evidence-based therapeutic applications.

References

Preliminary In-Vitro Studies on the Activity of Brunfelsamidine and Brunfelsia grandiflora Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in-vitro studies on isolated Brunfelsamidine are limited in the public domain. This guide summarizes the available preliminary in-vitro data on extracts of Brunfelsia grandiflora, a plant known to contain this compound, to provide insights into its potential biological activities. The data presented herein pertains to the whole plant extract and may not be solely attributable to this compound.

Introduction

This compound is a notable pyrrolidine (B122466) alkaloid first identified in the medicinal plant Brunfelsia grandiflora.[1] This plant has traditional uses, and its extracts have been associated with hallucinogenic and narcotic properties, effects that may be linked to the presence of this compound and other compounds like cuscohygrine, scopolamine, and scopoletin.[1][2] Preliminary in-vitro research has focused on the broader activities of Brunfelsia grandiflora extracts, particularly their antioxidant and cytoprotective effects.[2] This document provides a technical overview of these initial findings, including quantitative data and detailed experimental protocols, to guide further research into the specific activities of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on Brunfelsia grandiflora extracts.

Table 1: In-Vitro Antioxidant Capacity of Brunfelsia grandiflora Bark Extract [1]

AssayIC50 (µg/mL)
DPPH Radical Scavenging2.55
ABTS Radical Scavenging4.55

IC50 (Half-maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the respective free radicals.

Table 2: Cytoprotective Effect of Brunfelsia grandiflora Extract on SH-SY5Y Cells [2]

Treatment ConditionConcentration (µg/mL)Cell Viability (% of Control)Caspase 3/7 Activity (% of t-BOOH)
Control-100-
t-BOOH (Oxidative Stress)-~50100
Co-incubation with Extract25IncreasedSignificantly Reduced
Co-incubation with Extract200Near Control LevelsNear Control Levels
Pre-incubation with Extract25IncreasedSignificantly Reduced
Pre-incubation with Extract200Near Control LevelsNear Control Levels

SH-SY5Y is a human neuroblastoma cell line used as an in-vitro model for neuronal cells. t-BOOH (tert-butylhydroperoxide) is used to induce oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Brunfelsia grandiflora extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of the plant extract.

  • Preparation of Reagents:

    • A stock solution of DPPH in methanol (B129727) is prepared.

    • Serial dilutions of the Brunfelsia grandiflora extract are prepared in methanol.

  • Assay Procedure:

    • A defined volume of the DPPH stock solution is added to each dilution of the plant extract.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Data Analysis:

    • The percentage of DPPH radical scavenging is calculated for each concentration of the extract.

    • The IC50 value is determined by plotting the percentage of scavenging against the extract concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to evaluate antioxidant capacity.

  • Preparation of Reagents:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Serial dilutions of the Brunfelsia grandiflora extract are prepared.

  • Assay Procedure:

    • A small volume of the diluted plant extract is mixed with a larger volume of the diluted ABTS•+ solution.

    • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

    • The absorbance is measured spectrophotometrically.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging is calculated.

    • The IC50 value is determined from the dose-response curve.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the protective effects of a compound on cells.

  • Cell Culture:

    • SH-SY5Y human neuroblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • For pre-incubation studies, cells are treated with various concentrations of the Brunfelsia grandiflora extract for a specified duration before the introduction of an oxidative stressor.

    • For co-incubation studies, cells are treated with the extract and the stressor simultaneously.

    • Oxidative stress is induced using a chemical agent like tert-butylhydroperoxide (t-BOOH).

  • Viability Assessment (e.g., MTT Assay):

    • After treatment, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The cells are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the colored solution is measured, which is proportional to the number of viable cells.

Caspase 3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

  • Cell Lysis:

    • Following the experimental treatments, the cells are lysed to release their intracellular contents.

  • Assay Procedure:

    • A luminogenic substrate for caspase 3/7 is added to the cell lysate.

    • The mixture is incubated to allow the active caspases to cleave the substrate, producing a luminescent signal.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of caspase 3/7 activity. The results are often expressed as a percentage of the control or the stressor-treated group.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Cytoprotection

The following diagram illustrates a plausible signaling pathway through which Brunfelsia grandiflora extract may exert its cytoprotective effects against oxidative stress. This is a hypothetical model based on general knowledge of antioxidant and anti-apoptotic mechanisms and requires experimental validation for this compound.

G cluster_0 Extracellular cluster_1 Intracellular Oxidative Stressor (t-BOOH) Oxidative Stressor (t-BOOH) ROS ROS Oxidative Stressor (t-BOOH)->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Apoptotic Pathway Apoptotic Pathway Mitochondria->Apoptotic Pathway Initiates Caspase 3/7 Activation Caspase 3/7 Activation Apoptotic Pathway->Caspase 3/7 Activation Leads to Cell Death Cell Death Caspase 3/7 Activation->Cell Death Causes This compound This compound This compound->ROS Scavenges This compound->Apoptotic Pathway Inhibits Antioxidant Enzymes Antioxidant Enzymes This compound->Antioxidant Enzymes Upregulates Antioxidant Enzymes->ROS Neutralizes

Caption: Hypothetical cytoprotective pathway of this compound.

Experimental Workflow for In-Vitro Bioactivity Screening

This diagram outlines a general workflow for the in-vitro screening of natural products like this compound.

G Start Start: Plant Material (Brunfelsia grandiflora) Extraction Extraction of Bioactive Compounds Start->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation of Pure Compound (this compound) Fractionation->Isolation Screening Primary Bioactivity Screening (e.g., Antioxidant, Cytotoxicity Assays) Isolation->Screening Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Screening->Mechanism If Active Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for natural product bioactivity screening.

Future Directions and Conclusion

The preliminary in-vitro data on Brunfelsia grandiflora extracts suggest potent antioxidant and cytoprotective properties. The low IC50 values in radical scavenging assays and the significant protection of neuronal cells from oxidative stress-induced apoptosis highlight the therapeutic potential of its constituents.

However, to understand the specific role of this compound, future research should focus on:

  • Isolation and Purification: Developing robust protocols for the isolation of pure this compound from Brunfelsia grandiflora.

  • In-Vitro Activity of Pure Compound: Conducting the aforementioned in-vitro assays using isolated this compound to determine its specific activity and potency.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Broader Screening: Evaluating the activity of this compound in other in-vitro models relevant to its traditional uses, such as assays for neuroactivity and anti-inflammatory effects.

References

Potential Therapeutic Applications of Brunfelsamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Research into the therapeutic applications of Brunfelsamidine and its derivatives is currently in a nascent stage. The information presented in this document is a synthesis of the available scientific literature, primarily focusing on the known biological activities of Brunfelsia grandiflora extract, of which this compound is a constituent. The discussion of this compound derivatives is based on theoretical possibilities derived from its chemical structure and the activities of related compounds, as direct research on such derivatives is not yet available in published literature.

Executive Summary

This compound is a pyrrolidine-based compound found in the plant Brunfelsia grandiflora, a member of the Solanaceae family. Traditionally, this plant has been used for its medicinal properties, and recent scientific investigations have begun to validate some of these uses, particularly concerning its neuroprotective and antioxidant effects. While this compound itself has been identified as a convulsant, the crude extracts of B. grandiflora have demonstrated significant cytoprotective and antioxidant potential in preclinical studies. This suggests that modification of the this compound scaffold could lead to the development of novel therapeutic agents with improved safety and efficacy profiles. This whitepaper provides a comprehensive overview of the current state of knowledge regarding this compound, the therapeutic potential suggested by studies on B. grandiflora extracts, and a forward-looking perspective on the potential for its derivatives in drug discovery, with a focus on neurodegenerative diseases.

The this compound Scaffold: A Starting Point for Drug Discovery

This compound is a small molecule with the chemical formula C₅H₇N₃. Its structure features a pyrrole (B145914) ring substituted with a carboximidamide group. This unique combination of a heterocyclic aromatic ring and a strongly basic amidine functional group provides a versatile scaffold for chemical modification.

Chemical Structure of this compound:

  • Molecular Formula: C₅H₇N₃

  • Molecular Weight: 109.13 g/mol

  • SMILES: C1=CNC=C1C(=N)N

  • InChIKey: XVEVWOAHSYZRQE-UHFFFAOYSA-N

The pyrrole ring is a common motif in many biologically active compounds and pharmaceuticals. The amidine group is known to participate in hydrogen bonding and electrostatic interactions, which can be crucial for binding to biological targets. The exploration of derivatives of this compound could involve modifications at various positions of the pyrrole ring or on the amidine functional group to modulate its physicochemical properties and biological activity.

Therapeutic Potential Indicated by Brunfelsia grandiflora Extract Studies

The primary evidence for the therapeutic potential of this compound comes from studies on the extracts of Brunfelsia grandiflora. These extracts contain a complex mixture of compounds, including this compound, cuscohygrine, scopolamine, and various polyphenols. The observed biological activities are likely a result of the synergistic or additive effects of these constituents.

Neuroprotective Effects

Extracts of B. grandiflora have been shown to protect neuron-like cells from oxidative stress-induced damage. In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that the extract can mitigate the harmful effects of pro-oxidants. The key neuroprotective effects observed include:

  • Reduction of Reactive Oxygen Species (ROS): The extract has been shown to decrease the intracellular levels of ROS, which are key mediators of cellular damage in neurodegenerative diseases.

  • Inhibition of Apoptosis: The extract can reduce the activity of caspase-3/7, key executioner enzymes in the apoptotic cascade, thereby preventing programmed cell death in neuronal cells.[1]

  • Modulation of Apoptosis-Related Genes: The expression of pro-apoptotic genes such as BAX, BNIP3, and APAF1 has been shown to be downregulated in the presence of the extract.[1]

Antioxidant Activity

The antioxidant properties of B. grandiflora extract are well-documented and are a cornerstone of its potential therapeutic applications. The extract exhibits potent radical scavenging activity and can enhance the endogenous antioxidant defense systems of cells.

Quantitative Data Summary

The following table summarizes the quantitative data on the antioxidant capacity of Brunfelsia grandiflora extract from published studies.

AssayTest SystemResult (IC50)Reference
DPPH Radical ScavengingIn vitro chemical assay2.55 µg/mL[2]
ABTS Radical ScavengingIn vitro chemical assay4.55 µg/mL[2]

Note: IC50 values represent the concentration of the extract required to inhibit 50% of the radical activity.

Potential Signaling Pathways

The neuroprotective and antioxidant effects of B. grandiflora extract are likely mediated through the modulation of several key signaling pathways involved in cellular stress responses. While the specific pathways targeted by this compound alone are yet to be elucidated, the extract has been shown to influence the following:

  • NF-κB Signaling: The extract can modulate the NF-κB pathway, a critical regulator of inflammation and cell survival.[1]

  • Nrf2/ARE Pathway: The extract has been observed to influence the expression of NRF2, a master regulator of the antioxidant response that controls the expression of numerous antioxidant and cytoprotective genes.[1]

Below is a diagram illustrating the potential interplay of these pathways in mediating the observed neuroprotective effects.

G Oxidative_Stress Oxidative Stress (e.g., from neurotoxins) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS induces B_grandiflora_Extract B. grandiflora Extract (contains this compound) B_grandiflora_Extract->ROS scavenges NFkB NF-κB Pathway B_grandiflora_Extract->NFkB inhibits Nrf2 Nrf2 Pathway B_grandiflora_Extract->Nrf2 activates Neuroprotection Neuroprotection B_grandiflora_Extract->Neuroprotection leads to ROS->NFkB activates Apoptosis Apoptosis (Neuronal Cell Death) ROS->Apoptosis induces NFkB->Apoptosis can promote Antioxidant_Enzymes Antioxidant Enzymes (SOD, etc.) Nrf2->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes

Caption: Potential signaling pathways modulated by B. grandiflora extract.

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the therapeutic potential of this compound derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of a compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound solutions at various concentrations

  • Methanol (as blank)

  • Ascorbic acid (as positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each concentration of the test compound or standard to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

Objective: To assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound solutions at various concentrations

  • Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine) to induce oxidative stress

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce oxidative stress by adding H₂O₂ to the wells at a final concentration known to cause significant cell death (e.g., 100-200 µM). A control group without H₂O₂ and a group with H₂O₂ but no test compound should be included.

  • Incubate the cells for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

G Start Seed SH-SY5Y cells in 96-well plate Pretreat Pre-treat with This compound derivative Start->Pretreat Induce_Stress Induce oxidative stress (e.g., H₂O₂) Pretreat->Induce_Stress Incubate Incubate for 24 hours Induce_Stress->Incubate MTT_Assay Perform MTT assay for cell viability Incubate->MTT_Assay Analyze Analyze data and determine neuroprotection MTT_Assay->Analyze

Caption: Experimental workflow for the in vitro neuroprotection assay.

Future Directions: The Promise of this compound Derivatives

Given the promising neuroprotective and antioxidant activities of the B. grandiflora extract and the known convulsant effects of this compound, the development of derivatives is a logical next step to isolate and enhance the therapeutic properties while minimizing toxicity.

Potential Derivatization Strategies:

  • Modification of the Pyrrole Ring: Introduction of various substituents on the pyrrole ring could influence the lipophilicity, metabolic stability, and target-binding affinity of the molecule.

  • Modification of the Amidine Group: The basicity and hydrogen bonding capacity of the amidine group can be fine-tuned through N-substitution to improve pharmacokinetic properties and target engagement.

  • Structure-Activity Relationship (SAR) Studies: A systematic SAR study of newly synthesized derivatives will be crucial to identify the key structural features responsible for the desired biological activity and to optimize the lead compounds.

Conclusion

This compound represents a novel and intriguing scaffold for the development of new therapeutic agents, particularly for neurodegenerative diseases where oxidative stress is a key pathological mechanism. While research on this compound itself is limited, the demonstrated neuroprotective and antioxidant effects of Brunfelsia grandiflora extract provide a strong rationale for the exploration of its derivatives. Through targeted chemical synthesis and rigorous biological evaluation using the protocols outlined in this guide, it may be possible to unlock the full therapeutic potential of this natural product scaffold and develop safe and effective drugs for a range of debilitating diseases. Further research is imperative to isolate this compound, confirm its specific contribution to the observed bioactivities of the extract, and to embark on a medicinal chemistry program to generate and screen a library of its derivatives.

References

A Technical Guide to the Putative Biosynthesis of Brunfelsamidine in Brunfelsia grandiflora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Brunfelsamidine in Brunfelsia grandiflora has not been fully elucidated. The following guide presents a putative pathway based on the well-established biosynthesis of related pyrrolidine (B122466) and tropane (B1204802) alkaloids in the Solanaceae family. This document is intended to serve as a foundational resource to guide future research in this area.

Introduction

Brunfelsia grandiflora, a member of the Solanaceae family, is a medicinal plant known for producing a variety of biologically active secondary metabolites. Among these is this compound, a novel convulsant agent with a distinct pyrrolidine alkaloid structure. The Solanaceae family is a rich source of alkaloids, and the biosynthetic pathways of many, such as nicotine (B1678760) and tropane alkaloids, have been extensively studied. These pathways often share common precursors and enzymatic steps, providing a strong basis for proposing a biosynthetic route to this compound.

This technical guide outlines the putative biosynthetic pathway of this compound, summarizes general quantitative data for key enzyme families involved, and provides detailed experimental protocols relevant to the study of alkaloid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of pyrrolidine alkaloids in plants typically originates from the amino acids ornithine or arginine. The proposed pathway for this compound likely proceeds through the formation of the key intermediate, the N-methyl-Δ¹-pyrrolinium cation.

2.1 Formation of the N-methyl-Δ¹-pyrrolinium Cation

The initial steps of the pathway are likely conserved and shared with tropane alkaloid biosynthesis:

  • Decarboxylation of Ornithine: The pathway is initiated by the decarboxylation of the amino acid L-ornithine to produce putrescine. This reaction is catalyzed by the enzyme Ornithine Decarboxylase (ODC) , which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

  • Methylation of Putrescine: The putrescine molecule is then methylated by Putrescine N-methyltransferase (PMT) , using S-adenosyl-L-methionine (SAM) as the methyl group donor, to yield N-methylputrescine.[1][2][3][4]

  • Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a key electrophilic intermediate.

2.2 Proposed Late-Stage Biosynthesis of this compound

The precise steps leading from the N-methyl-Δ¹-pyrrolinium cation to this compound are currently unknown and represent a significant knowledge gap. Based on the structure of this compound, the following steps are hypothesized:

  • Condensation Reaction: The N-methyl-Δ¹-pyrrolinium cation likely undergoes a condensation reaction with an unidentified second precursor molecule. The nature of this second precursor is yet to be determined and is a critical area for future research.

  • Further Modifications: The condensed product may then undergo a series of enzymatic modifications, such as hydroxylations, reductions, or other rearrangements, to yield the final structure of this compound.

The following diagram illustrates the proposed biosynthetic pathway:

This compound Biosynthesis cluster_early Early Pathway (Common to Pyrrolidine Alkaloids) cluster_late Proposed Late-Stage Pathway (Hypothetical) L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase (ODC) N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine Putrescine N-methyltransferase (PMT) 4-Methylaminobutanal 4-Methylaminobutanal N-Methylputrescine->4-Methylaminobutanal Diamine Oxidase N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation 4-Methylaminobutanal->N-Methyl-Δ¹-pyrrolinium cation Spontaneous Cyclization Intermediate Condensed Intermediate N-Methyl-Δ¹-pyrrolinium cation->Intermediate Condensation Enzyme(s) Unknown_Precursor Unknown Precursor(s) Unknown_Precursor->Intermediate This compound This compound Intermediate->this compound Further Modifying Enzymes (e.g., P450s, Reductases) Experimental Workflow Start Plant Material (B. grandiflora) Extraction Alkaloid Extraction Start->Extraction Analysis LC-MS/HPLC Analysis (Quantification & Identification) Extraction->Analysis Enzyme_Assays Enzyme Assays (e.g., ODC, PMT) Analysis->Enzyme_Assays Gene_Cloning Gene Identification & Cloning (Transcriptomics) Analysis->Gene_Cloning Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation Recombinant_Expression Recombinant Protein Expression Gene_Cloning->Recombinant_Expression Functional_Characterization Functional Characterization of Enzymes Recombinant_Expression->Functional_Characterization Functional_Characterization->Pathway_Elucidation

References

The Pharmacokinetics and Metabolism of Brunfelsamidine in Mammals: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Neurotoxic Alkaloid from Brunfelsia Species

Abstract

Brunfelsamidine, a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, is recognized for its potent neurotoxic and convulsant effects in mammals. Despite numerous documented cases of poisoning in domestic animals, particularly canines, there remains a significant paucity of scientific literature detailing its pharmacokinetic profile and metabolic fate. This technical guide synthesizes the available toxicological information and, by drawing parallels with structurally related alkaloids, proposes a comprehensive framework for the systematic investigation of this compound's absorption, distribution, metabolism, and excretion (ADME). This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, providing hypothetical metabolic pathways, detailed experimental protocols, and a clear roadmap for future research to elucidate the complex interactions of this toxin within mammalian systems.

Introduction

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," are popular ornamental plants that harbor the neurotoxic alkaloid, this compound.[1][2] Accidental ingestion by mammals, especially dogs, can lead to severe clinical signs including tremors, seizures, vomiting, and diarrhea, with symptoms sometimes persisting for several days.[1][3] The toxic principle has been identified as this compound, a compound that elicits strychnine-like effects.[2]

A thorough understanding of the pharmacokinetics and metabolism of this compound is crucial for developing effective therapeutic interventions for poisonings and for assessing the risks associated with exposure. Currently, there is a notable absence of published studies providing quantitative data on the ADME of this compound. This guide aims to bridge this knowledge gap by outlining the necessary scientific inquiries and methodologies.

Chemical Properties of this compound

A clear understanding of the chemical structure of this compound is fundamental to predicting its metabolic fate.

PropertyValue
Chemical Formula C₅H₇N₃
Molar Mass 109.132 g·mol⁻¹
Structure A pyrrolidine ring with a carboximidamide group

Source: PubChem CID 176662

Proposed Metabolic Pathways of this compound

In the absence of direct experimental data, the metabolic pathways of this compound can be postulated based on the known metabolism of other pyrrolidine and pyrrolizidine (B1209537) alkaloids.[4][5] The liver is anticipated to be the primary site of metabolism, involving Phase I and Phase II enzymatic reactions.

Phase I Metabolism: The initial phase of biotransformation is expected to be mediated by cytochrome P450 (CYP) enzymes. Potential reactions include:

  • Oxidation: Hydroxylation of the pyrrolidine ring to form more polar metabolites.

  • N-dealkylation: If applicable, though this compound does not possess N-alkyl groups.

  • Hydrolysis: The carboximidamide group may be susceptible to hydrolysis.

Phase II Metabolism: The more polar metabolites from Phase I are likely to undergo conjugation reactions to facilitate their excretion. These may include:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfonate group.

  • Glutathione (B108866) Conjugation: Attachment of glutathione to reactive metabolites.

Brunfelsamidine_Metabolism This compound This compound PhaseI Phase I Metabolism (CYP450) This compound->PhaseI Oxidation, Hydrolysis Oxidized Oxidized Metabolites (e.g., Hydroxylated) PhaseI->Oxidized Hydrolyzed Hydrolyzed Metabolites PhaseI->Hydrolyzed PhaseII Phase II Metabolism (Conjugation) Oxidized->PhaseII Hydrolyzed->PhaseII Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Excretion (Urine, Feces) Glucuronide->Excretion Sulfate->Excretion

Caption: Proposed metabolic pathway for this compound in mammals.

Proposed Experimental Protocols for Pharmacokinetic and Metabolism Studies

To rigorously characterize the ADME profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

These studies provide initial insights into metabolic stability and the enzymes involved.

4.1.1. Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Preparation: Incubate this compound with pooled liver microsomes from the mammalian species of interest (e.g., rat, dog, human) in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor Addition: Initiate the reaction by adding a NADPH-regenerating system.

  • Time-course Analysis: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: Analyze the remaining concentration of this compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Incubation Incubate this compound with Liver Microsomes AddCofactor Add NADPH Regenerating System Incubation->AddCofactor TimeCourse Collect Aliquots (0-60 min) AddCofactor->TimeCourse Terminate Stop Reaction (Acetonitrile) TimeCourse->Terminate Quantify Quantify this compound (LC-MS/MS) Terminate->Quantify Calculate Calculate t½ and CLint Quantify->Calculate

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the complete ADME profile of this compound.

4.2.1. Experimental Protocol: Single-Dose Pharmacokinetics in Rodents

  • Animal Model: Use adult male and female rats (e.g., Sprague-Dawley).

  • Administration: Administer a single, non-toxic dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Sample Analysis: Extract this compound from plasma and quantify using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd, and oral bioavailability).

  • Metabolite Profiling: Analyze plasma, urine, and feces to identify major metabolites.

InVivo_PK_Workflow start Select Animal Model (e.g., Rats) admin Administer this compound (IV and PO) start->admin sampling Collect Blood, Urine, Feces at Timed Intervals admin->sampling processing Process Samples (e.g., Plasma Separation) sampling->processing analysis Quantify this compound and Metabolites (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end Determine ADME Profile pk_analysis->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Analytical Methodology

The accurate quantification of this compound and its metabolites in biological matrices is critical.

5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[6][7]

5.1.1. Sample Preparation

  • Protein Precipitation: For plasma samples, addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.

  • Solid-Phase Extraction (SPE): For urine and tissue homogenates, SPE can be used for cleanup and concentration of the analytes.[8][9][10]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE for sample cleanup.

5.1.2. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile containing a modifier (e.g., formic acid) to ensure good peak shape.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of pharmacokinetic parameters that could be obtained from the proposed studies. These values are for illustrative purposes only and would need to be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500150
Tmax (h) 0.080.5
AUC₀-inf (ng·h/mL) 12001800
t½ (h) 2.53.0
CL (L/h/kg) 0.83-
Vd (L/kg) 2.9-
F (%) -15

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Conclusion and Future Directions

The study of the pharmacokinetics and metabolism of this compound is a critical area of research with significant implications for veterinary and human toxicology. This guide provides a comprehensive theoretical framework and detailed experimental protocols to address the current knowledge gap. Future research should focus on:

  • Conducting the proposed in vitro and in vivo studies to generate robust pharmacokinetic data.

  • Identifying the specific CYP450 isoforms responsible for this compound metabolism.

  • Elucidating the structures of the major metabolites and assessing their potential toxicity.

  • Developing physiologically based pharmacokinetic (PBPK) models to predict the disposition of this compound across different species and under various exposure scenarios.[11]

By systematically addressing these research questions, the scientific community can develop a comprehensive understanding of this compound's behavior in mammals, leading to improved risk assessment and the development of effective clinical interventions for poisoning cases.

References

Relationship between Brunfelsamidine structure and its convulsant activity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a novel pyrrole-3-carboxamidine, is a potent convulsant agent isolated from the medicinal plant Brunfelsia grandiflora. This technical guide provides a comprehensive overview of the relationship between the structure of this compound and its convulsant activity. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating convulsant mechanisms and developing novel therapeutics. This document summarizes the key findings from the initial discovery and subsequent research, presenting available quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and experimental workflows.

Introduction

Brunfelsia grandiflora, a plant native to South America, has a long history of use in traditional medicine for its psychoactive and therapeutic properties. However, extracts of this plant have also been associated with toxic effects, including convulsions. In 1985, a seminal study by Lloyd et al. led to the isolation and characterization of this compound as the primary convulsant principle from this plant. The identification of its unique pyrrole-3-carboxamidine structure has opened avenues for investigating the molecular mechanisms underlying its potent proconvulsant effects. Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its mechanism of action and for the rational design of potential antagonists or novel research tools to probe the neurochemical pathways governing seizure activity.

Chemical Structure and Properties

This compound is chemically identified as pyrrole-3-carboxamidine. Its structure is characterized by a central pyrrole (B145914) ring with a carboxamidine group at the 3-position.

Chemical Structure of this compound (Pyrrole-3-carboxamidine):

Figure 1. Chemical structure of this compound.

The presence of the pyrrole ring, a common motif in biologically active molecules, and the basic carboxamidine group are key features that likely contribute to its pharmacological activity.

Quantitative Data on Convulsant Activity

The initial characterization of this compound by Lloyd et al. (1985) established its convulsant properties in mice. The following table summarizes the key quantitative data from this foundational study.

Parameter Value Animal Model Route of Administration Reference
Convulsant Dose Induces convulsionsMiceNot specifiedLloyd et al., 1985

Note: The original 1985 publication in Tetrahedron Letters provides a concise announcement of the discovery and structure, with the primary in vivo effect noted. More detailed dose-response studies and determination of specific values like CD50 (median convulsive dose) have not been extensively reported in subsequent literature.

Experimental Protocols

The methodologies employed in the initial discovery and characterization of this compound are crucial for understanding the basis of our current knowledge.

Isolation and Structure Elucidation of this compound

The workflow for isolating and identifying this compound from Brunfelsia grandiflora is outlined below.

A Collection and Extraction of Brunfelsia grandiflora plant material B Solvent Partitioning and Chromatographic Fractionation A->B C Bioassay-Guided Isolation (monitoring convulsant activity in mice) B->C D Purification of the Active Compound (this compound) C->D E Spectroscopic Analysis (NMR, Mass Spectrometry) D->E F Structure Elucidation as Pyrrole-3-carboxamidine E->F

Figure 2. Workflow for the isolation and structure elucidation of this compound.

Methodology:

  • Plant Material Extraction: The bark and stems of Brunfelsia grandiflora were collected and subjected to extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) to obtain a crude extract.

  • Fractionation: The crude extract was then fractionated using various chromatographic techniques, such as column chromatography, to separate the complex mixture of phytochemicals into simpler fractions.

  • Bioassay-Guided Isolation: Each fraction was tested for its ability to induce convulsions in mice. This bioassay-guided approach allowed the researchers to focus on the fraction(s) containing the active convulsant compound.

  • Purification: The active fraction was further purified using techniques like high-performance liquid chromatography (HPLC) to isolate the pure compound responsible for the convulsant activity.

  • Structure Elucidation: The chemical structure of the isolated pure compound was determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This analysis unequivocally identified the compound as pyrrole-3-carboxamidine, which was named this compound.

In Vivo Assessment of Convulsant Activity

The primary model for assessing the convulsant activity of this compound was an in vivo mouse model.

Experimental Workflow:

A Preparation of this compound solution B Administration to Mice (e.g., intraperitoneal injection) A->B C Observation of Behavioral Effects B->C D Scoring of Seizure Activity (e.g., latency, severity, duration) C->D E Data Analysis D->E

Figure 3. Experimental workflow for in vivo assessment of convulsant activity.

Methodology:

  • Animal Model: Male Swiss mice are a commonly used strain for initial anticonvulsant and proconvulsant screening.

  • Compound Administration: A solution of purified this compound is administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses would be used to establish a dose-response relationship.

  • Behavioral Observation: Following administration, the animals are observed for a defined period for the onset, severity, and duration of convulsive behaviors. These can include tremors, clonic seizures (rhythmic jerking of the limbs), and tonic-clonic seizures (a combination of muscle stiffening and jerking).

  • Data Recording: The latency to the first convulsion and the type and duration of seizures are recorded for each animal.

Proposed Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which this compound exerts its convulsant effect has not been definitively elucidated. However, based on its structure and the known neurobiology of seizures, several potential signaling pathways can be hypothesized. Seizures generally result from an imbalance between excitatory and inhibitory neurotransmission in the brain.

Hypothesized Signaling Pathways for this compound's Convulsant Activity:

cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Cellular Effects cluster_3 Physiological Outcome This compound This compound GABA_R GABAA Receptor Antagonism This compound->GABA_R Inhibits Glutamate_R Glutamate (B1630785) Receptor Agonism (e.g., NMDA, AMPA) This compound->Glutamate_R Activates Ion_Channels Modulation of Voltage-Gated Ion Channels (Na+, K+, Ca2+) This compound->Ion_Channels Modulates Inhibition_down Decreased Neuronal Inhibition GABA_R->Inhibition_down Excitation_up Increased Neuronal Excitation Glutamate_R->Excitation_up Ion_Channels->Excitation_up Seizure Seizure Activity Inhibition_down->Seizure Excitation_up->Seizure

Figure 4. Hypothesized signaling pathways for this compound-induced convulsions.

Potential Mechanisms:

  • Antagonism of GABAergic Inhibition: The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. This compound may act as an antagonist at GABAA receptors, thereby reducing the inhibitory tone and leading to hyperexcitability and seizures.

  • Enhancement of Glutamatergic Excitation: Glutamate is the major excitatory neurotransmitter. This compound could potentially enhance glutamatergic signaling, either by directly acting as an agonist at glutamate receptors (such as NMDA or AMPA receptors) or by increasing the release of glutamate from presynaptic terminals.

  • Modulation of Voltage-Gated Ion Channels: The excitability of neurons is tightly regulated by the activity of voltage-gated sodium, potassium, and calcium channels. This compound might modulate these channels in a way that promotes neuronal firing, for example, by prolonging the open state of sodium channels or blocking the function of potassium channels responsible for repolarization.

Further research, including receptor binding assays and electrophysiological studies, is required to identify the specific molecular target(s) of this compound and to confirm its precise mechanism of action.

Conclusion and Future Directions

This compound, a pyrrole-3-carboxamidine isolated from Brunfelsia grandiflora, is a potent convulsant. Its discovery has provided a valuable chemical tool for studying the fundamental mechanisms of seizure generation. The structure-activity relationship of this compound and its derivatives remains an important area for future investigation. Key future research directions should include:

  • Synthesis of Analogs: The synthesis and pharmacological evaluation of this compound analogs will be crucial for delineating the specific structural features required for its convulsant activity. This will provide a more detailed understanding of its SAR.

  • Target Identification: Utilizing techniques such as affinity chromatography, photoaffinity labeling, and computational docking studies will be essential for identifying the specific molecular target(s) of this compound.

  • Electrophysiological Studies: Patch-clamp electrophysiology on cultured neurons or brain slices can be used to investigate the effects of this compound on specific ion channels and synaptic transmission.

  • In-depth In Vivo Studies: More detailed in vivo studies are needed to characterize the full pharmacological profile of this compound, including the determination of its CD50, its effects in different seizure models, and its pharmacokinetic and pharmacodynamic properties.

A thorough understanding of the relationship between the structure of this compound and its convulsant activity will not only shed light on the neurobiology of epilepsy but may also pave the way for the development of novel therapeutic interventions.

The Role of Brunfelsamidine in the Toxicology of Brunfelsia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Brunfelsia, encompassing a variety of ornamental shrubs, holds a significant toxicological profile primarily attributed to the presence of the novel pyrrolidine (B122466) carboximidamide, Brunfelsamidine. Ingestion of plant material, particularly the berries and seeds, can lead to severe and potentially fatal neurotoxicosis in animals, with clinical signs closely resembling strychnine (B123637) poisoning. This technical guide provides a comprehensive overview of the role of this compound in the toxicology of Brunfelsia species, summarizing the available data on its toxicity, detailing experimental protocols for its study, and proposing its likely mechanism of action. Due to the limited availability of specific quantitative toxicological data for isolated this compound in the public domain, this guide also outlines detailed, generalized experimental protocols that can be employed to further investigate its neurotoxic effects and elucidate its precise molecular targets.

Introduction to Brunfelsia Toxicology

Brunfelsia species, commonly known as "Yesterday, Today, and Tomorrow," are popular ornamental plants belonging to the Solanaceae family.[1][2] While aesthetically pleasing, these plants contain a variety of bioactive compounds, with this compound being a key contributor to their toxicity.[2][3] Cases of poisoning are most frequently reported in domestic animals, particularly dogs, who may ingest the attractive berries and seeds.[1][4] The onset of clinical signs is typically rapid, occurring within hours of ingestion, and is characterized by a combination of gastrointestinal and severe neurological disturbances.[1]

Clinical Toxicology and Data Presentation

The clinical presentation of Brunfelsia toxicosis is dramatic and requires prompt veterinary intervention. The primary toxic principle, this compound, is a potent convulsant, leading to a clinical picture dominated by neurological hyperexcitation.[5]

Table 1: Summary of Clinical Signs and Toxicological Data for Brunfelsia Species Ingestion

ParameterDescriptionReferences
Affected Species Primarily dogs; also reported in cats, horses, sheep, and donkeys.[2][3][6]
Toxic Parts All parts are toxic, with the highest concentration of toxins in the berries and seeds.[4]
Primary Toxin This compound (a pyrrolidine carboximidamide).[3]
Other Toxins Hopeanine, Scopoletin.[4]
Clinical Signs Neurological: Tremors, seizures (often lasting for several days), agitation, muscle rigidity, opisthotonos (arching of the back), ataxia (incoordination). Gastrointestinal: Vomiting, diarrhea, hypersalivation. Other: Lethargy, coughing.[1][3][4][7]
Mechanism of Action Interference with neurotransmission, exhibiting effects similar to strychnine. The exact molecular target of this compound is not definitively established but is hypothesized to be an antagonist of inhibitory neurotransmitter receptors.[1]
Treatment Supportive care, including decontamination (gastric lavage, activated charcoal), seizure control (e.g., diazepam, barbiturates), and fluid therapy. There is no specific antidote.[1][4][8]
Quantitative Data Limited specific data for this compound. An experimental dog fed 5.4 g/kg of minced Brunfelsia showed severe clinical signs. Sheep and donkeys administered 10-20 g/kg of B. uniflora leaves showed varying toxicity depending on the season.[6][9]

Isolation and Identification of this compound

This compound was first isolated and identified as a novel convulsant from the medicinal plant Brunfelsia grandiflora by Lloyd and colleagues in 1985.[5] While the detailed protocol from the original publication is not widely accessible, a general methodology for the extraction and isolation of alkaloids from plant material can be adapted.

General Experimental Protocol for Alkaloid Isolation

This protocol outlines a standard procedure for the extraction and purification of alkaloids from plant material, which can be adapted for the isolation of this compound from Brunfelsia species.

Objective: To isolate and purify this compound from Brunfelsia plant material.

Materials:

  • Dried and powdered Brunfelsia plant material (berries and seeds are recommended for higher yield).

  • Methanol (B129727) or ethanol (B145695)

  • Dilute sulfuric acid (e.g., 2%)

  • Ammonia (B1221849) solution

  • Organic solvents (e.g., chloroform, diethyl ether)

  • Anhydrous sodium sulfate

  • Chromatography apparatus (e.g., column chromatography with silica (B1680970) gel or alumina)

  • Analytical equipment for identification (e.g., Mass Spectrometry, NMR)

Methodology:

  • Extraction:

    • Macerate the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • Acidify the crude extract with dilute sulfuric acid. This converts the basic alkaloid (this compound) into its salt form, which is soluble in the aqueous acidic solution.

    • Wash the acidic solution with an organic solvent like diethyl ether to remove non-alkaloidal impurities.

    • Make the aqueous solution alkaline by adding ammonia solution. This liberates the free this compound base.

    • Extract the free base into an organic solvent such as chloroform.

    • Repeat the extraction several times to ensure complete recovery.

  • Purification:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the dried extract to obtain a crude alkaloidal mixture.

    • Subject the crude mixture to column chromatography for further purification. Elute with a gradient of solvents of increasing polarity.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC).

    • Combine the fractions containing the purified this compound.

  • Identification and Characterization:

    • Analyze the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.

G start Powdered Brunfelsia Plant Material extraction Maceration with Methanol/Ethanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Reduced Pressure) filtration->concentration1 acidification Acidification (Dilute H2SO4) concentration1->acidification wash Wash with Diethyl Ether acidification->wash basification Basification (Ammonia Solution) wash->basification extraction2 Extraction with Chloroform basification->extraction2 drying Drying (Anhydrous Na2SO4) extraction2->drying concentration2 Concentration drying->concentration2 chromatography Column Chromatography concentration2->chromatography analysis MS and NMR Analysis chromatography->analysis end Purified this compound analysis->end

Caption: Hypothesized antagonism of inhibitory receptors by this compound.

Experimental Protocols for Mechanistic Studies

To validate the hypothesized mechanism of action of this compound, in vitro receptor-binding assays are essential. The following are detailed, generalized protocols for GABAA and glycine (B1666218) receptor binding assays that can be adapted for testing this compound.

GABAA Receptor Binding Assay

Objective: To determine if this compound binds to and antagonizes the GABAA receptor.

Materials:

  • Rat brain tissue (cortex or cerebellum)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • This compound (test compound)

  • Unlabeled GABA (for determining non-specific binding)

  • Scintillation vials and fluid

  • Filtration apparatus

  • Buffers (homogenization and assay buffers)

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in the assay buffer.

  • Binding Assay:

    • In a series of tubes, incubate the prepared brain membranes with a fixed concentration of the radioligand.

    • Include tubes with:

      • Radioligand only (total binding).

      • Radioligand and a high concentration of unlabeled GABA (non-specific binding).

      • Radioligand and varying concentrations of this compound.

    • Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the ability of this compound to displace the radioligand and calculate its IC50 and Ki values.

Glycine Receptor Binding Assay

Objective: To determine if this compound binds to and antagonizes the glycine receptor.

Materials:

  • Rat spinal cord or brainstem tissue

  • Radioligand (e.g., [3H]strychnine)

  • This compound (test compound)

  • Unlabeled glycine (for determining non-specific binding)

  • Scintillation vials and fluid

  • Filtration apparatus

  • Buffers (homogenization and assay buffers)

Methodology:

  • Membrane Preparation:

    • Follow a similar procedure as for the GABAA receptor assay, using spinal cord or brainstem tissue.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of [3H]strychnine.

    • Include tubes for total binding, non-specific binding (with a high concentration of unlabeled glycine), and competition with varying concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Separate bound and free radioligand by rapid filtration.

    • Wash the filters and quantify the bound radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding and determine the IC50 and Ki of this compound for the glycine receptor.

Conclusion and Future Directions

This compound is a key neurotoxin responsible for the severe clinical signs observed in Brunfelsia species poisoning. While its convulsant effects are well-documented, there is a significant lack of specific quantitative toxicological data and a definitive understanding of its molecular mechanism of action. The proposed antagonism of GABAA and/or glycine receptors provides a strong working hypothesis that warrants further investigation. The experimental protocols detailed in this guide offer a framework for researchers to elucidate the precise toxicological profile of this compound. Such studies are crucial for developing more targeted therapeutic interventions for Brunfelsia poisoning and for advancing our understanding of novel neurotoxins. Future research should focus on obtaining the pure compound, performing in-depth in vitro and in vivo toxicological studies, and definitively identifying its molecular targets and signaling pathways.

References

Initial Screening of Brunfelsamidine for Receptor Binding Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Due to the limited publicly available information on the broad receptor binding profile of Brunfelsamidine, this guide outlines a proposed initial screening strategy and presents example data that might be expected from such a study.

Introduction

This compound is a pyrrolidine (B122466) alkaloid found in plants of the genus Brunfelsia.[1] It is known to possess convulsant and neurotoxic properties and has been identified as a weak inhibitor of tryptase, a type of serine protease.[1] However, a comprehensive profile of its interactions with a broad range of biological targets, particularly neurotransmitter receptors, remains largely uncharacterized. Understanding the receptor binding activity of this compound is a critical first step in elucidating the molecular mechanisms underlying its physiological effects and in evaluating its potential as a pharmacological tool or a lead compound for drug development.

This technical guide provides a framework for the initial screening of this compound to identify its primary receptor binding targets. The proposed workflow utilizes established in vitro radioligand binding assays to assess the affinity of this compound for a diverse panel of receptors.

Proposed Screening Strategy

A tiered approach is proposed for the initial characterization of this compound's receptor binding profile. This strategy is designed to efficiently identify high-affinity interactions and guide further investigation.

  • Tier 1: Broad Panel Radioligand Binding Screen: The initial step involves screening this compound at a fixed concentration against a comprehensive panel of receptors, ion channels, and transporters. This will provide a broad overview of its binding activity and identify potential "hits" for further investigation.

  • Tier 2: Hit Confirmation and Affinity Determination: For any receptor where significant binding is observed in the primary screen, follow-up concentration-response studies will be conducted to confirm the interaction and determine the affinity (Ki) of this compound.

  • Tier 3: Functional Characterization: For confirmed high-affinity targets, particularly G-protein coupled receptors (GPCRs), functional assays such as [35S]GTPγS binding will be employed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocols

The following protocols describe the methodologies for the proposed screening assays. These are based on standard and widely accepted practices in receptor pharmacology.[2][3][4]

Radioligand Competition Binding Assay (Tier 1 & 2)

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

  • Receptor-containing membranes (from recombinant cell lines or native tissue)

  • Radioligand specific for the receptor of interest (e.g., [3H]- or [125I]-labeled)

  • This compound stock solution

  • Assay buffer (specific to the receptor being tested)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • 96-well microplates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation: Thaw receptor membrane preparations on ice. Dilute this compound to the desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Radioligand at a concentration near its Kd

    • This compound at various concentrations (for Tier 2) or a single high concentration (for Tier 1)

    • For non-specific binding wells, add a saturating concentration of an appropriate unlabeled ligand.

    • For total binding wells, add assay buffer in place of this compound or non-specific ligand.

  • Initiation: Add the receptor membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay (Tier 3)

This functional assay measures the activation of G-proteins following receptor stimulation, providing insight into the agonist or antagonist properties of a test compound.

Materials:

  • Receptor-containing membranes

  • [35S]GTPγS

  • GDP

  • This compound

  • Known agonist and antagonist for the receptor of interest

  • Assay buffer

Procedure:

  • Membrane Pre-incubation: Pre-incubate the receptor membranes with GDP to ensure that G-proteins are in their inactive state.

  • Assay Setup: In a 96-well plate, add assay buffer, [35S]GTPγS, and either this compound, a known agonist (for stimulation), or a known antagonist.

  • Initiation: Add the pre-incubated membranes to each well.

  • Incubation: Incubate the plate to allow for G-protein activation and binding of [35S]GTPγS.

  • Termination and Detection: The assay is terminated, and the amount of bound [35S]GTPγS is quantified using a method similar to the radioligand binding assay (filtration and scintillation counting).

  • Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of this compound. An increase in binding indicates agonism, while no change or a decrease in agonist-stimulated binding suggests antagonism.

Hypothetical Data Presentation

The following tables present hypothetical data for an initial screening of this compound.

Table 1: Tier 1 - Broad Panel Screening of this compound at 10 µM

Receptor TargetFamily% Inhibition of Radioligand Binding
α1A AdrenergicGPCR85%
α2A AdrenergicGPCR15%
β1 AdrenergicGPCR5%
Dopamine D2GPCR7%
Serotonin (B10506) 5-HT2AGPCR92%
Muscarinic M1GPCR88%
Muscarinic M2GPCR25%
GABAAIon Channel65%
NMDAIon Channel12%
Nicotinic α4β2Ion Channel78%
Dopamine TransporterTransporter9%
Serotonin TransporterTransporter18%

Table 2: Tier 2 - Affinity (Ki) Determination for "Hits"

Receptor TargetRadioligandKi of this compound (nM)
α1A Adrenergic[3H]-Prazosin150
Serotonin 5-HT2A[3H]-Ketanserin85
Muscarinic M1[3H]-Pirenzepine120
GABAA[3H]-Muscimol550
Nicotinic α4β2[3H]-Epibatidine320

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_screening Screening & Analysis cluster_outcome Outcome This compound This compound Stock Tier1 Tier 1: Broad Screen (Single Concentration) This compound->Tier1 Receptor_Panel Receptor Membrane Panel Receptor_Panel->Tier1 Hits Identified 'Hits' Tier1->Hits >50% Inhibition Tier2 Tier 2: Concentration- Response (IC50) Data_Analysis Data Analysis (Ki Calculation) Tier2->Data_Analysis Tier3 Tier 3: Functional Assay ([35S]GTPγS) SAR Structure-Activity Relationship Studies Tier3->SAR Data_Analysis->Tier3 Hits->Tier2

Caption: Overall experimental workflow for the initial screening of this compound.

Generic GPCR Signaling Pathway

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3) Effector->Second_Messenger Production Ligand This compound (Ligand) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial characterization of the receptor binding profile of this compound. The hypothetical data presented suggests that this compound may interact with several receptor types, with the highest affinity for the serotonin 5-HT2A, muscarinic M1, and α1A adrenergic receptors.

Future studies should focus on:

  • Functional Characterization: Determining whether the interactions with the identified "hit" receptors are agonistic, antagonistic, or allosteric in nature.

  • Selectivity Profiling: A more extensive panel of receptor subtypes should be screened to determine the selectivity of this compound.

  • In Vivo Studies: Should the in vitro data warrant further investigation, in vivo studies could be designed to correlate the receptor binding profile with the known physiological effects of this compound.

  • Structure-Activity Relationship (SAR) Studies: If a particularly potent and selective interaction is identified, SAR studies could be initiated to explore the chemical space around the this compound scaffold for the development of novel therapeutic agents.

The proposed screening cascade will provide a crucial foundation for understanding the pharmacology of this compound and for unlocking its potential in neuroscience research and drug discovery.

References

Methodological & Application

Protocol for the Extraction and Isolation of Brunfelsamidine from Brunfelsia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine is a pyrrolidine (B122466) alkaloid found in various species of the genus Brunfelsia, a member of the Solanaceae (nightshade) family.[1] This compound is of interest to the scientific community due to its neurotoxic properties and potential pharmacological applications.[1] Species known to contain this compound include Brunfelsia grandiflora, B. pauciflora, B. australis, and B. uniflora.[2] This document provides a detailed protocol for the extraction, isolation, and characterization of this compound from plant material.

Plant Material Handling and Preparation

Proper handling and preparation of the plant material are crucial for the successful extraction of this compound. All parts of the Brunfelsia plant are reported to be toxic, with the berries containing the highest concentration of toxic compounds.

Protocol:

  • Collection: Collect fresh plant material, preferably the berries or aerial parts (leaves and stems) of a mature Brunfelsia plant.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, a plant dryer can be used at a temperature not exceeding 40°C to prevent degradation of the alkaloids.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A finer powder provides a larger surface area for efficient solvent extraction.

  • Storage: Store the powdered plant material in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Extraction of Crude this compound

An acid-base extraction method is employed to selectively extract the basic alkaloid, this compound, from the complex plant matrix.

Protocol:

  • Acidification and Maceration:

    • Weigh 100 g of the dried, powdered plant material.

    • In a large flask, add the powdered plant material to 1 L of 5% hydrochloric acid (HCl) in 70% ethanol (B145695).

    • Stir the mixture for 24 hours at room temperature using a magnetic stirrer. This process converts the alkaloid bases into their more soluble salt forms.

  • Filtration:

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove the solid plant debris.

    • Wash the residue with an additional 200 mL of the acidic ethanol solution to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Evaporation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to remove the ethanol. The resulting aqueous solution contains the alkaloid hydrochlorides.

  • Defatting:

    • Transfer the aqueous extract to a separatory funnel.

    • Add an equal volume of n-hexane and shake vigorously. Allow the layers to separate.

    • Discard the upper n-hexane layer, which contains non-polar compounds such as fats and waxes.

    • Repeat this step three times to ensure complete removal of lipids.

  • Basification and Extraction of Free Base:

    • Adjust the pH of the aqueous layer to approximately 10-11 by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) solution. This converts the alkaloid salts back to their free base form, which is less soluble in water and more soluble in organic solvents.

    • Transfer the basified aqueous solution to a separatory funnel.

    • Add an equal volume of dichloromethane (B109758) and shake vigorously. Allow the layers to separate.

    • Collect the lower dichloromethane layer, which now contains the crude this compound.

    • Repeat the extraction with dichloromethane three times.

    • Combine the dichloromethane extracts.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Purification and Isolation of this compound

The crude alkaloid extract is a mixture of various compounds. Chromatographic techniques are employed for the purification and isolation of this compound.

Thin-Layer Chromatography (TLC) - for qualitative analysis and method development

Protocol:

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude extract in methanol (B129727) and spot it onto the TLC plate.

  • Mobile Phase: A suitable mobile phase for the separation of pyrrolizidine (B1209537) alkaloids is a mixture of Chloroform:Methanol:Ammonia (e.g., 85:14:1 v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization:

    • Examine the developed plate under UV light at 254 nm and 366 nm.

    • Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.

    • Calculate the Retention Factor (Rf) value for the spot corresponding to this compound by comparing with a standard, if available.

Column Chromatography - for preparative isolation

Protocol:

  • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol. The exact gradient will depend on the complexity of the crude extract and should be optimized based on TLC analysis.

  • Fraction Collection: Collect fractions of the eluate and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions containing the purified this compound (as identified by TLC) and evaporate the solvent to yield the isolated compound.

Identification and Quantification

Various analytical techniques can be used for the structural elucidation and quantification of the isolated this compound.

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) can be employed. The gradient can start with a low concentration of acetonitrile and gradually increase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 220 nm.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

  • Injection: Splitless injection mode.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Identification: The mass spectrum of the eluted peak corresponding to this compound should be compared with a library spectrum or a spectrum obtained from a pure standard.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during the extraction and analysis of this compound.

Table 1: Extraction Yield of this compound from Brunfelsia Species

Plant SpeciesPlant Part UsedInitial Dry Weight (g)Crude Alkaloid Extract Yield (g)Purified this compound Yield (mg)Percentage Yield (%)
e.g., B. grandifloraBerries100Data to be filledData to be filledData to be filled
e.g., B. paucifloraLeaves100Data to be filledData to be filledData to be filled

Table 2: Chromatographic and Spectroscopic Data for this compound

Analytical TechniqueParameterValue
TLC Rf ValueData to be filled
Mobile PhaseChloroform:Methanol:Ammonia (85:14:1)
Visualization ReagentDragendorff's Reagent
HPLC Retention Time (min)Data to be filled
Detection Wavelength (nm)~220 nm
ColumnC18 Reversed-Phase
GC-MS Retention Time (min)Data to be filled
Key Mass Fragments (m/z)Data to be filled

Experimental Workflow

Extraction_and_Isolation_of_this compound A Plant Material (Brunfelsia sp.) B Drying and Grinding A->B Preparation C Acid-Base Extraction B->C Extraction D Crude Alkaloid Extract C->D E Purification (Column Chromatography) D->E Purification F Isolated this compound E->F G Identification and Quantification (TLC, HPLC, GC-MS) F->G Analysis H Characterized This compound G->H

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathways and Logical Relationships

At present, the detailed signaling pathways of this compound's neurotoxicity are not fully elucidated. However, it is known to have convulsant effects. A logical relationship diagram for the analytical process is provided below.

Analytical_Logic CrudeExtract Crude Alkaloid Extract TLC TLC Analysis CrudeExtract->TLC Qualitative Check ColumnChrom Column Chromatography CrudeExtract->ColumnChrom Preparative Separation Fractions Collected Fractions ColumnChrom->Fractions Fractions->TLC Fraction Monitoring PureCompound Isolated this compound Fractions->PureCompound Pooling Pure Fractions HPLC HPLC Analysis PureCompound->HPLC Purity & Quantification GCMS GC-MS Analysis PureCompound->GCMS Identification & Structure Purity Purity Assessment HPLC->Purity Structure Structural Confirmation GCMS->Structure

Caption: Logical workflow for the analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Brunfelsamidine, a neurotoxic pyrrolidine (B122466) found in plants of the Brunfelsia genus. Due to the limited availability of established purification protocols for this specific compound, this document provides a comprehensive starting point for method development. The protocol is designed for researchers in natural product chemistry, toxicology, and pharmacology who require a high-purity sample of this compound for further investigation. The method is based on reverse-phase chromatography, a common and effective technique for the separation of alkaloids and other polar compounds.

Introduction

This compound is a naturally occurring pyrrolidine with known convulsant and neurotoxic effects, making it a compound of interest for toxicological and pharmacological studies.[1][2] It is found in various Brunfelsia species, often alongside other alkaloids and secondary metabolites such as hopeanine, scopolamine, scopoletin, and esculetin.[3][4] Effective purification of this compound is crucial for accurate in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the isolation and purification of individual components from complex plant extracts. This document outlines a detailed protocol for the purification of this compound using a preparative reverse-phase HPLC method.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for the development of an effective HPLC separation method.

PropertyValueReference
Molecular FormulaC₅H₇N₃[1]
Molar Mass109.132 g/mol [1]
Chemical ClassPyrrolidine Carboximidamide[1]
PolarityExpected to be polar due to the presence of amine and imine functional groups.Inferred
UV AbsorbanceTo be determined empirically, but likely in the low UV range (200-220 nm) due to the lack of extensive chromophores.Inferred

Experimental Protocols

Extraction of Crude this compound from Plant Material

This protocol describes a general procedure for the extraction of alkaloids from Brunfelsia species. The specific plant part (e.g., roots, bark) and solvent system may need to be optimized depending on the species and target compound concentration.[3][5]

Materials:

Procedure:

  • Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

  • Filter the extract and repeat the extraction process twice more with fresh methanol.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Resuspend the residue in 200 mL of 2M HCl.

  • Wash the acidic solution with 3 x 100 mL of chloroform in a separatory funnel to remove non-polar compounds. Discard the chloroform layer.

  • Adjust the pH of the aqueous layer to approximately 10-11 with 2M NaOH.

  • Extract the basic aqueous layer with 3 x 100 mL of chloroform. The alkaloids, including this compound, will partition into the organic phase.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness to yield the crude alkaloid extract.

Proposed Preparative HPLC Method for this compound Purification

This proposed method is based on typical conditions for the separation of polar alkaloids and should be considered a starting point for optimization.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).

  • Crude alkaloid extract dissolved in Mobile Phase A.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterCondition
ColumnC18 Reverse-Phase (250 x 21.2 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate15.0 mL/min
Injection Volume500 µL (or as determined by loading study)
DetectionUV at 210 nm
Column Temperature25 °C
Gradient ProgramSee Table 2

Table 2: Proposed Gradient Elution Program

Time (min)% Mobile Phase B
05
2030
2595
3095
315
405

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.

  • Dissolve the crude alkaloid extract in Mobile Phase A to a concentration of 10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Diagrams

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification plant_material Brunfelsia Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction acid_base_partition Acid-Base Partitioning extraction->acid_base_partition crude_extract Crude Alkaloid Extract acid_base_partition->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Analytical HPLC for Purity Check fraction_collection->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: Experimental workflow for this compound purification.

Results and Discussion

The proposed HPLC method aims to separate this compound from other co-extracted compounds. Due to its polar nature, this compound is expected to elute relatively early in the reverse-phase gradient. The use of trifluoroacetic acid as an ion-pairing agent in the mobile phase is intended to improve peak shape and resolution for the basic alkaloid compounds.

The UV detection wavelength is set to 210 nm to ensure the detection of compounds with limited chromophores. It is highly recommended to perform a UV scan of the crude extract to determine the optimal detection wavelength for this compound.

Method optimization will likely be necessary. This may include adjusting the gradient slope, flow rate, and mobile phase composition to achieve the desired separation. For instance, if co-elution with other polar compounds is observed, a shallower gradient at the beginning of the run may be required. The choice of a different stationary phase (e.g., a phenyl-hexyl column) could also be explored to alter the selectivity of the separation.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the purification of this compound using preparative HPLC. The provided methodology, including the extraction procedure and chromatographic conditions, serves as a robust starting point for researchers. Successful implementation and optimization of this method will enable the isolation of high-purity this compound, facilitating further research into its pharmacological and toxicological properties.

References

Application Notes and Protocols for the Total Synthesis of Brunfelsamidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a pyrrole-containing alkaloid identified as 1H-Pyrrole-3-carboximidamide, is a naturally occurring compound found in plants of the Brunfelsia genus. It has been recognized for its potent convulsant effects, suggesting activity within the central nervous system. This document provides detailed application notes and proposed protocols for the total synthesis of this compound and its analogs. The synthetic strategy is designed to be adaptable for the generation of a library of related compounds for further investigation into their biological activities and potential as pharmacological tools or therapeutic leads.

Data Presentation: Proposed Synthetic Route and Analogs

The total synthesis of this compound can be approached through a two-stage process: the formation of a 3-substituted pyrrole (B145914) precursor followed by the construction of the amidine functionality. A key intermediate in this proposed synthesis is 3-cyanopyrrole. The following tables outline the proposed synthetic steps with projected yields based on analogous reactions reported in the literature, and a list of potential analogs that can be synthesized using this route.

Table 1: Proposed Total Synthesis of this compound

StepReactionKey Reagents & ConditionsIntermediate/ProductExpected Yield (%)
1Pyrrole Synthesis (Paal-Knorr)1,4-Dicarbonyl precursor, Ammonia (B1221849) source (e.g., NH₄OAc), HeatSubstituted Pyrrole70-90
2Cyanation of PyrroleN-Bromosuccinimide (NBS), then NaCN or CuCN3-Cyanopyrrole60-80
3Amidine Formation (Pinner Reaction)3-Cyanopyrrole, Anhydrous HCl, Anhydrous EtOH, then NH₃This compound50-70

Table 2: Potential Analogs of this compound

Analog NameR¹ Substituent (on Pyrrole Nitrogen)R² Substituent (on Amidine)Potential Biological Activity
N-Methyl-Brunfelsamidine-CH₃-HModulated convulsant/anticonvulsant activity
N-Phenyl-Brunfelsamidine-C₆H₅-HAltered receptor binding affinity
N',N'-Dimethyl-Brunfelsamidine-H-CH₃, -CH₃Modified basicity and cell permeability
2-Bromo-Brunfelsamidine-H-H (with Bromine at C2)Enhanced potency or altered selectivity

Experimental Protocols

The following are detailed, proposed experimental protocols for the key stages of the total synthesis of this compound. These protocols are based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of 3-Cyanopyrrole (Key Intermediate)

This protocol outlines a potential route to 3-cyanopyrrole, a crucial intermediate for the synthesis of this compound.

Materials:

  • Pyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware.

Procedure:

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 eq) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.

  • In a separate flask, prepare a solution of anhydrous DMF (2.0 eq) in anhydrous DCM (20 mL).

  • Add the DMF solution dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution (100 mL).

  • Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-cyanopyrrole.

Expected Outcome: A white to pale yellow solid. The yield is expected to be in the range of 60-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound from 3-Cyanopyrrole (Pinner Reaction)

This protocol describes the conversion of 3-cyanopyrrole to this compound hydrochloride, followed by neutralization to obtain the free base.

Materials:

  • 3-Cyanopyrrole

  • Anhydrous Ethanol (B145695) (EtOH)

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Anhydrous Ammonia (NH₃) gas

  • Round-bottom flasks, gas dispersion tube, magnetic stirrer, ice-salt bath, and standard glassware.

Procedure:

  • In a flame-dried 100 mL round-bottom flask, dissolve 3-cyanopyrrole (1.0 eq) in anhydrous ethanol (20 mL).

  • Cool the solution to -10 °C using an ice-salt bath.

  • Bubble anhydrous HCl gas through the stirred solution for 1-2 hours, ensuring the temperature remains below 0 °C.

  • Seal the flask and allow it to stand at 0-4 °C for 24 hours. A precipitate of the ethyl imidate hydrochloride salt should form.

  • Collect the precipitate by filtration under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

  • Suspend the isolated imidate salt in anhydrous ethanol (20 mL) in a clean, dry flask at 0 °C.

  • Bubble anhydrous ammonia gas through the suspension for 1-2 hours.

  • Seal the flask and stir the mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure. The residue is this compound hydrochloride.

  • For the free base, dissolve the hydrochloride salt in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Expected Outcome: A crystalline solid. The yield is expected to be in the range of 50-70%. The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a potential signaling pathway for this compound's convulsant activity.

Total_Synthesis_of_this compound cluster_0 Step 1 & 2: Pyrrole Cyanation cluster_1 Step 3: Amidine Formation Pyrrole Pyrrole Intermediate1 3-Cyanopyrrole Pyrrole->Intermediate1 Cyanation CSI Chlorosulfonyl Isocyanate (CSI) DMF DMF This compound This compound Intermediate1->this compound Pinner Reaction HCl_EtOH Anhydrous HCl, Anhydrous EtOH NH3 Anhydrous NH₃

Caption: Proposed workflow for the total synthesis of this compound.

Brunfelsamidine_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_release GABA Release GABA GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Depolarization Depolarization (Excitation / Seizure) GABA_A_Receptor->Depolarization Inhibition Blocked, leading to Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx leads to This compound This compound This compound->GABA_A_Receptor Antagonist (Blocks GABA binding) GABA->GABA_A_Receptor Binds to

Caption: Proposed mechanism of this compound's convulsant activity.

Spectroscopic Analysis of Brunfelsamidine: Application Notes and Protocols for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brunfelsamidine, a toxic pyrrolidine (B122466) derivative found in plants of the Brunfelsia genus, is a compound of interest due to its convulsant and neurotoxic properties.[1] Structurally identified as 1H-Pyrrole-3-carboximidamide[1], its characterization is crucial for toxicological studies and potential pharmacological applications. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation and confirmation.

Introduction to this compound

This compound is a naturally occurring alkaloid with the chemical formula C₅H₇N₃ and a molecular weight of 109.13 g/mol .[1][2] It has been isolated from medicinal plants such as Brunfelsia grandiflora. The compound's biological activity necessitates reliable analytical methods for its identification and quantification in various matrices.

Spectroscopic Data Summary

While specific experimental spectroscopic data for this compound is not widely published, the following tables summarize the predicted data based on its known structure and typical values for similar pyrrole-containing compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1 (N-H)~11.0 - 12.0 (broad s)-
H-2~6.8 - 7.0 (t)~120 - 125
H-4~6.5 - 6.7 (t)~110 - 115
H-5~7.2 - 7.4 (t)~125 - 130
C-2-~120 - 125
C-3-~128 - 133
C-4-~110 - 115
C-5-~125 - 130
C=N-~160 - 165
NH₂~7.5 - 8.5 (broad s)-

Note: Predicted values are based on general chemical shift ranges for pyrrole (B145914) rings and amidine groups. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value Interpretation
Ionization Mode ESI+Electrospray ionization in positive mode is suitable for this nitrogenous base.
[M+H]⁺ (m/z) 110.071Protonated molecular ion.
Key Fragment Ions (m/z) 93.06, 66.05Predicted fragmentation pattern may involve loss of NH₃ and subsequent ring cleavage.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These should be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (isolated and purified)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrumentation Setup:

    • Tune and shim the NMR spectrometer to the prepared sample.

    • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • Process the spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)

  • Liquid chromatography-mass spectrometer (LC-MS) system with an ESI or APCI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to acquire data in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Data Acquisition:

    • Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. This can be achieved through collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights. The fragmentation of pyrrole derivatives often involves characteristic losses of small neutral molecules and ring cleavages.[3][4]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Isolation_Purification Isolation & Purification of this compound NMR_Sample_Prep Sample Dissolution (Deuterated Solvent) Isolation_Purification->NMR_Sample_Prep NMR Path MS_Sample_Prep Sample Dilution (LC-MS Solvents) Isolation_Purification->MS_Sample_Prep MS Path 1H_NMR ¹H NMR Acquisition NMR_Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR NMR_Data_Analysis NMR Data Analysis & Structure Confirmation 2D_NMR->NMR_Data_Analysis Final_Structure Final Structural Elucidation NMR_Data_Analysis->Final_Structure LCMS_Analysis LC-MS Analysis (Full Scan) MS_Sample_Prep->LCMS_Analysis MSMS_Analysis Tandem MS (MS/MS) Analysis LCMS_Analysis->MSMS_Analysis MS_Data_Analysis MS Data Analysis (MW & Fragmentation) MSMS_Analysis->MS_Data_Analysis MS_Data_Analysis->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust framework for the unambiguous identification and structural elucidation of this compound. The protocols and predicted data presented in this application note serve as a valuable resource for researchers in toxicology, natural product chemistry, and drug development who are working with this and related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing scientific understanding.

References

Application Notes and Protocols for the Quantification of Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides a comprehensive guide for the development of analytical standards for the quantification of Brunfelsamidine, a neurotoxic pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus.[1] Detailed protocols for sample preparation, chromatographic separation, and quantitative analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are presented. Furthermore, this document outlines the validation of the analytical method in accordance with the International Council for Harmonisation (ICH) guidelines. Hypothetical signaling pathways potentially modulated by this compound are also discussed and visualized to provide a broader context for its neurotoxic effects.

Introduction

This compound is a pyrrolidine alkaloid with known convulsant and neurotoxic properties, primarily found in plant species such as Brunfelsia grandiflora.[1] Its presence in these plants poses a significant risk of accidental poisoning. Accurate and reliable quantification of this compound is crucial for toxicological studies, quality control of herbal products, and drug development research. This application note describes a validated HPLC-UV and a more sensitive LC-MS/MS method for the determination of this compound in plant matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Brunfelsia grandiflora

This protocol describes the extraction of this compound from dried and powdered plant material.

Materials:

Procedure:

  • Weigh 10 g of powdered plant material into a 250 mL flask.

  • Add 100 mL of methanol and sonicate for 30 minutes.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate to approximately 20 mL using a rotary evaporator at 40°C.

  • Acidify the concentrated extract with 0.1 M HCl to a pH of 2.

  • Wash the acidic solution three times with 20 mL of dichloromethane to remove non-polar compounds. Discard the organic layers.

  • Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide solution.

  • Extract the aqueous layer three times with 30 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure.

  • Reconstitute the residue in 2 mL of the mobile phase for HPLC-UV or LC-MS/MS analysis.

  • For further purification, the reconstituted sample can be passed through a pre-conditioned C18 SPE cartridge.

HPLC-UV Method for Quantification

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:0.1% Formic Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 210 nm
Run Time 15 minutes
LC-MS/MS Method for Quantification

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

Data Presentation: Method Validation Summary

The analytical methods were validated according to ICH guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability).

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (R²) > 0.999
LOD (µg/mL) 0.5
LOQ (µg/mL) 1.5
Accuracy (Recovery %) 98.5 - 101.2
Precision (RSD %) < 2.0

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (R²) > 0.999
LOD (ng/mL) 0.05
LOQ (ng/mL) 0.15
Accuracy (Recovery %) 99.1 - 100.8
Precision (RSD %) < 1.5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound from plant material.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Brunfelsia grandiflora (Dried, Powdered) extraction Solvent Extraction (Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration acid_base_partition Acid-Base Liquid-Liquid Extraction concentration->acid_base_partition final_concentration Evaporation to Dryness acid_base_partition->final_concentration reconstitution Reconstitution in Mobile Phase final_concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition hplc->data_acquisition lcms->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification reporting Reporting of Results quantification->reporting

Workflow for this compound Quantification.
Hypothetical Signaling Pathway

Given the convulsant effects of this compound, a plausible mechanism of action involves the modulation of inhibitory neurotransmission. The following diagram depicts a hypothetical signaling pathway where this compound antagonizes the GABA-A receptor, a common target for convulsant agents.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds to Chloride_Channel Chloride Ion Channel (Open) GABA_A_Receptor->Chloride_Channel activates Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition results in Excitation Neuronal Excitation/ Convulsions This compound This compound This compound->GABA_A_Receptor antagonizes This compound->Excitation

Hypothetical Antagonism of GABA-A Receptor by this compound.

Conclusion

The developed HPLC-UV and LC-MS/MS methods provide reliable and accurate means for the quantification of this compound in plant materials. The LC-MS/MS method offers superior sensitivity, making it suitable for trace-level analysis. These protocols and the associated validation data serve as a valuable resource for researchers and professionals in the fields of toxicology, natural product chemistry, and drug development. The proposed signaling pathway provides a testable hypothesis for future investigations into the molecular mechanisms underlying this compound's neurotoxicity.

References

Application Notes and Protocols for In-Vivo Study of Brunfelsamidine-Induced Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine is a neurotoxic pyrrolidine (B122466) compound found in various species of the Brunfelsia plant, commonly known as "Yesterday, Today, and Tomorrow".[1][2] Ingestion of this plant by domestic animals is a known cause of poisoning, leading to a range of clinical signs from gastrointestinal distress to severe, life-threatening neurological effects.[3][4] The most critical of these effects are profound tremors, muscle rigidity, and recurrent tonic-clonic seizures, which can persist for several days.[1][5]

The precise molecular mechanism of this compound is not fully elucidated, but its effects are described as "strychnine-like," suggesting a potential antagonism of inhibitory neurotransmitter receptors.[5][6] This profile makes this compound a compound of interest for studying the fundamental mechanisms of chemoconvulsant-induced seizures and for evaluating potential anticonvulsant therapies.

These application notes provide a comprehensive in-vivo experimental design for characterizing the seizures induced by this compound in a rodent model. The protocols herein detail surgical procedures for electroencephalography (EEG) monitoring, behavioral assessment, and post-mortem histological and molecular analyses to build a complete neurobiological profile of this compound-induced seizures.

Experimental Design Overview

The overall experimental workflow is designed to systematically evaluate the dose-dependent effects of this compound on seizure induction and to analyze the resulting neuronal activity and pathology. The workflow involves animal preparation and surgical implantation of EEG electrodes, a recovery period, baseline data acquisition, administration of the compound, continuous video-EEG monitoring, and terminal tissue collection for downstream analysis.

G Experimental Workflow for this compound Seizure Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis A Animal Acclimatization (7 days) B EEG Electrode Implantation Surgery A->B C Surgical Recovery (7-10 days) B->C D Baseline Video-EEG Recording (24 hours) C->D E This compound Administration (i.p. injection) - Vehicle Control - Low Dose - Medium Dose - High Dose D->E F Continuous Video-EEG Monitoring & Behavioral Seizure Scoring (4-8 hours post-injection) E->F G Euthanasia & Brain Tissue Collection (90-120 min post-seizure onset) F->G J Quantitative Data Analysis F->J H Histopathological Analysis (Nissl Staining for Neuronal Integrity) G->H I Immunohistochemistry (c-Fos for Neuronal Activation) G->I H->J I->J

Caption: High-level experimental workflow diagram.

Experimental Protocols

Animal Model
  • Species: Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g). Rodent models are appropriate as they have been used in experimental studies with Brunfelsia extracts.[7]

  • Housing: Animals should be housed individually after surgery to prevent damage to the head-mounted electrodes. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

  • Ethics: All procedures must be approved by the institution's Animal Care and Use Committee and adhere to local and national guidelines for animal welfare.

Protocol: Surgical Implantation of EEG Electrodes

This protocol is adapted from established methods for chronic EEG monitoring in rodents.[1][8][9]

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance) mixed with oxygen. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Maintain body temperature at 37°C using a heating pad.

  • Surgical Preparation: Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Make a midline incision to expose the skull.

  • Craniotomies: Using a dental drill, create four small burr holes through the skull for the recording and reference electrodes, avoiding the sagittal sinus. A common coordinate set for rats (relative to Bregma) is:

    • Two recording electrodes over the motor cortex: AP +2.0, ML ±2.5.

    • One recording electrode over the hippocampus: AP -3.8, ML ±2.5.

    • One reference electrode over the cerebellum: AP -10.0, ML 0.0.

  • Electrode Placement: Screw stainless steel jeweler's screws into the burr holes until they make contact with the dura mater.

  • Securing the Implant: Solder the electrode leads to a head-mounted pedestal. Apply dental acrylic to the skull to secure the screws and the pedestal in place.

  • Post-Operative Care: Administer an analgesic (e.g., Carprofen, 5 mg/kg, s.c.) and allow the animal to recover in a clean, warm cage. Monitor the animal daily for 7-10 days until it has returned to its pre-surgical weight and shows no signs of distress.

Protocol: this compound Administration and Seizure Monitoring
  • Compound Preparation: Isolate and purify this compound from Brunfelsia plant material or obtain from a chemical supplier. Dissolve the compound in a sterile vehicle (e.g., saline with 5% DMSO).

  • Habituation and Baseline: Place the animal in the recording chamber and connect the head-mount to the EEG acquisition system. Allow for a 1-hour habituation period followed by 24 hours of baseline video-EEG recording to ensure no spontaneous seizure activity is present.

  • Dose-Response Study: Assign animals to one of four groups (n=8-10 per group): Vehicle Control, Low Dose, Medium Dose, and High Dose. Doses should be determined from preliminary range-finding studies. Administer the assigned dose via intraperitoneal (i.p.) injection.

  • Video-EEG Recording: Immediately after injection, begin continuous and synchronized video and EEG recording for a minimum of 4-8 hours. The EEG signal should be amplified, filtered (e.g., 0.5-100 Hz bandpass), and digitized.

  • Behavioral Scoring: A trained observer, blind to the treatment group, should score the animal's behavior in real-time or from video playback using a modified Racine scale tailored to this compound-induced behaviors.[4][5]

Protocol: Post-Mortem Tissue Analysis
  • Euthanasia and Perfusion: Approximately 90-120 minutes after the onset of the first generalized seizure (or at the end of the observation period for control animals), deeply anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

  • Brain Extraction: Carefully extract the brain and post-fix it in 4% PFA for 24 hours at 4°C, followed by cryoprotection in a 30% sucrose (B13894) solution.

  • Sectioning: Section the brain into 40 µm coronal sections using a cryostat or vibratome. Collect sections serially for different analyses.

  • Histopathology (Nissl Staining): Mount a series of sections onto slides, stain with Cresyl violet, dehydrate, and coverslip. This will allow for the assessment of neuronal morphology and detection of any potential cell loss or damage.[10]

  • Immunohistochemistry (c-Fos): Process a parallel series of free-floating sections to detect c-Fos protein, a marker of recent neuronal activity.[3][11][12]

    • Quench endogenous peroxidases (e.g., with H₂O₂).

    • Block with a serum-based blocking solution.

    • Incubate with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody.

    • Amplify the signal using an avidin-biotin complex (ABC) method and visualize with diaminobenzidine (DAB).

    • Mount, dehydrate, and coverslip the stained sections.

Data Presentation and Analysis

All quantitative data should be summarized in clear, structured tables for comparison across treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significance.

Table 1: Dose-Response Effects of this compound on Seizure Parameters

Treatment Group Dose (mg/kg) Latency to First Seizure (min) Average Seizure Duration (s) Number of Seizures (per 4h)
Vehicle Control 0 N/A N/A 0
Low Dose X
Medium Dose Y
High Dose Z

Data presented as Mean ± SEM.

Table 2: Behavioral Seizure Severity (Modified Racine Scale)

Stage Behavioral Manifestations
0 No behavioral change
1 Mouth/facial movements, chewing, agitation
2 Head nodding, severe tremors
3 Unilateral forelimb clonus, muscle rigidity
4 Rearing with bilateral forelimb clonus
5 Rearing and falling (loss of postural control), generalized tonic-clonic convulsions

The maximum score reached by each animal should be recorded.

Table 3: Quantification of c-Fos Immunoreactive Cells

Treatment Group Hippocampus (CA1) Hippocampus (Dentate Gyrus) Piriform Cortex Amygdala
Vehicle Control
Medium Dose
High Dose

Data presented as Mean number of c-Fos positive cells/mm² ± SEM.

Table 4: Summary of Histopathological Findings

Treatment Group Brain Region Neuronal Damage Score (0-3) Observations
Vehicle Control Hippocampus, Cortex 0 Normal neuronal morphology
High Dose Hippocampus, Cortex Note any pyknotic cells, eosinophilic cytoplasm, or gliosis

Scoring: 0=None, 1=Mild, 2=Moderate, 3=Severe.

Hypothesized Mechanism of Action

Seizures arise from an imbalance between excitatory and inhibitory neurotransmission in the brain.[13] The primary inhibitory neurotransmitter is Gamma-aminobutyric acid (GABA), which acts on GABA-A receptors to open chloride ion channels, hyperpolarizing the neuron and making it less likely to fire an action potential. Many convulsant compounds, including several plant-derived toxins and insecticides, function as non-competitive antagonists of the GABA-A receptor. By blocking this inhibitory pathway, they lower the seizure threshold and promote a state of neuronal hyperexcitability. The "strychnine-like" effects of this compound strongly suggest a similar mechanism, likely involving the antagonism of inhibitory neurotransmission.[5]

G Hypothesized Mechanism of this compound-Induced Seizure Glutamate Glutamate (Excitatory) NMDAR NMDA/AMPA Receptor Glutamate->NMDAR Binds GABA GABA (Inhibitory) GABAR GABA-A Receptor GABA->GABAR Binds Neuron Postsynaptic Neuron Hyperexcitability Neuronal Hyperexcitability Neuron->Hyperexcitability Leads to This compound This compound This compound->GABAR Antagonizes Chloride Cl⁻ Influx (Hyperpolarization) GABAR->Chloride Opens Sodium Na⁺/Ca²⁺ Influx (Depolarization) NMDAR->Sodium Opens Chloride->Neuron Inhibits Sodium->Neuron Excites Seizure Seizure Activity Hyperexcitability->Seizure Results in

Caption: this compound blocks GABAergic inhibition.

References

Application Notes and Protocols for Assessing Brunfelsamidine Neurotoxicity Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine is a neurotoxic alkaloid found in plants of the Brunfelsia genus, commonly known as "Yesterday, Today, and Tomorrow" plants. Ingestion of plant material has been associated with severe neurological symptoms in animals, including seizures, tremors, and muscle rigidity, suggesting significant effects on the central nervous system.[1] The exact mechanisms of this compound neurotoxicity are not fully elucidated, but are thought to involve interference with neurotransmission.[1] Some reports suggest a strychnine-like action or effects on ion channels.[1][2]

These application notes provide a framework for utilizing in vitro cell culture models to investigate the neurotoxic effects of this compound. The protocols outlined below are designed to assess various aspects of neuronal health and function, from basic cytotoxicity to more complex effects on neuronal morphology and electrical activity. The use of human-derived cell models, such as the SH-SY5Y neuroblastoma cell line and induced pluripotent stem cell (iPSC)-derived neurons, is emphasized to enhance the translational relevance of the findings.[3][4]

Recommended Cell Culture Models

SH-SY5Y Human Neuroblastoma Cell Line

The SH-SY5Y cell line is a widely used and well-characterized model in neurotoxicity studies.[3][5][6] These cells can be maintained as undifferentiated neuroblasts or differentiated into a more mature neuron-like phenotype, expressing various neuronal markers.[7] Differentiation is often induced by treatment with retinoic acid (RA) or other agents.[7]

  • Advantages: Easy to culture, readily available, and a cost-effective option for initial screening.

  • Limitations: Of cancerous origin, which may alter some cellular responses compared to primary neurons.

Human iPSC-Derived Neurons

Induced pluripotent stem cell-derived neurons offer a more physiologically relevant model for assessing neurotoxicity.[4][8][9][10] These cells can be generated from healthy donors or patients with specific genetic backgrounds and can be differentiated into various neuronal subtypes (e.g., cortical neurons, motor neurons).

  • Advantages: High biological relevance to human physiology, allows for the study of developmental neurotoxicity, and can be used to create co-culture models with other neural cell types like astrocytes.[8][9]

  • Limitations: More expensive and technically demanding to culture and differentiate compared to cell lines.

Experimental Protocols

Protocol 1: Assessment of Cell Viability

Objective: To determine the cytotoxic effects of this compound on neuronal cells.

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (SH-SY5Y or iPSC-derived)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere and/or differentiate for 24-48 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

B. LDH Release Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.[11][12][13]

Materials:

  • Neuronal cells

  • 96-well cell culture plates

  • This compound stock solution

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 from the MTT assay protocol.

  • After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Protocol 2: Assessment of Apoptosis

Objective: To determine if this compound induces programmed cell death (apoptosis).

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15][16]

Materials:

  • Neuronal cells

  • 96-well, clear-bottom, black-sided plates

  • This compound stock solution

  • Caspase-3/7 activity assay kit (e.g., a fluorogenic or luminogenic substrate)

  • Plate reader with fluorescence or luminescence detection capabilities

Procedure:

  • Seed cells in a 96-well plate.

  • Treat cells with various concentrations of this compound for a specified time.

  • Follow the manufacturer's protocol for the caspase-3/7 assay. This typically involves adding a reagent containing the caspase substrate directly to the wells.

  • Incubate for the recommended time to allow for substrate cleavage.

  • Measure the fluorescence or luminescence signal.

  • Normalize the signal to the number of viable cells if necessary.

Protocol 3: Assessment of Oxidative Stress

Objective: To evaluate if this compound induces oxidative stress in neuronal cells.

A. Intracellular ROS Assay

This assay uses a fluorescent probe (e.g., DCFH-DA) to measure the levels of reactive oxygen species (ROS) within the cells.

Materials:

  • Neuronal cells

  • 96-well, clear-bottom, black-sided plates

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Fluorescence plate reader

Procedure:

  • Seed cells and treat with this compound as described previously.

  • Towards the end of the treatment period, load the cells with the DCFH-DA probe according to the manufacturer's instructions.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

B. Glutathione (B108866) (GSH) Assay

This assay measures the levels of reduced glutathione (GSH), a major intracellular antioxidant.[17][18][19] A decrease in the GSH/GSSG ratio is indicative of oxidative stress.[19][20]

Materials:

  • Neuronal cells

  • This compound stock solution

  • GSH/GSSG assay kit

  • Lysis buffer

  • Plate reader

Procedure:

  • Treat cells with this compound.

  • Lyse the cells according to the assay kit protocol.

  • Follow the manufacturer's instructions to measure the levels of total glutathione and oxidized glutathione (GSSG).

  • Calculate the amount of reduced glutathione (GSH) and the GSH/GSSG ratio.

Protocol 4: Neurite Outgrowth Assay

Objective: To assess the impact of this compound on neuronal morphology and development.[21][22][23]

Materials:

  • Differentiating neuronal cells (e.g., SH-SY5Y treated with retinoic acid or iPSC-derived neurons)

  • High-content imaging system or fluorescence microscope

  • Antibodies against neuronal markers (e.g., β-III tubulin or MAP2)

  • Fluorescent secondary antibodies and a nuclear counterstain (e.g., DAPI)

Procedure:

  • Plate cells on coated coverslips or in imaging-compatible plates.

  • Initiate differentiation and treat with sub-lethal concentrations of this compound.

  • After the desired treatment period, fix and permeabilize the cells.

  • Stain the cells with primary and secondary antibodies and the nuclear stain.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images using appropriate software to quantify parameters such as neurite length, number of branches, and number of neurites per cell.

Protocol 5: Assessment of Neuronal Network Function

Objective: To evaluate the effects of this compound on the electrophysiological activity of neuronal networks.

Microelectrode Array (MEA) Assay

MEAs allow for the non-invasive, real-time recording of spontaneous electrical activity from cultured neuronal networks.[24][25][26][27]

Materials:

  • iPSC-derived neurons (or primary neurons)

  • MEA plates

  • MEA recording system and software

  • This compound stock solution

Procedure:

  • Plate neurons on MEA plates and allow them to form mature, spontaneously active networks (typically 2-4 weeks).

  • Record baseline spontaneous activity.

  • Acutely apply different concentrations of this compound to the wells while recording.

  • For chronic exposure studies, treat the networks with this compound for longer periods (e.g., 24-72 hours) and record activity at different time points.

  • Analyze the data for changes in parameters such as mean firing rate, burst frequency, burst duration, and network synchrony.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Neuronal Cells

Concentration (µM)Cell Viability (% of Control) - MTT AssayCytotoxicity (% of Max) - LDH Assay
0 (Vehicle)100 ± 5.20 ± 2.1
198 ± 4.83 ± 1.5
1085 ± 6.118 ± 3.3
5052 ± 7.545 ± 5.8
10021 ± 3.982 ± 6.2

Data are presented as mean ± SD from three independent experiments.

Table 2: Pro-apoptotic and Oxidative Stress Effects of this compound

Concentration (µM)Caspase-3/7 Activity (Fold Change)Intracellular ROS (Fold Change)GSH/GSSG Ratio
0 (Vehicle)1.0 ± 0.11.0 ± 0.215.2 ± 1.8
101.2 ± 0.21.5 ± 0.312.1 ± 1.5
503.5 ± 0.44.2 ± 0.66.8 ± 0.9
1006.8 ± 0.77.1 ± 0.92.5 ± 0.4

Data are presented as mean ± SD from three independent experiments.

Table 3: Effects of this compound on Neurite Outgrowth

Concentration (µM)Average Neurite Length (µm)Number of Branches per Neuron
0 (Vehicle)150 ± 12.54.2 ± 0.5
1145 ± 11.84.1 ± 0.6
1095 ± 9.22.8 ± 0.4
2560 ± 7.51.5 ± 0.3

Data are presented as mean ± SD from the analysis of at least 100 neurons per condition.

Table 4: Effects of this compound on Neuronal Network Activity (MEA)

Concentration (µM)Mean Firing Rate (Hz)Burst Frequency (Bursts/min)
0 (Baseline)5.6 ± 0.812.3 ± 1.5
17.2 ± 1.115.8 ± 2.1
1015.8 ± 2.328.5 ± 3.2
501.2 ± 0.42.1 ± 0.5

Data are presented as mean ± SD from recordings of 8 wells per condition.

Visualizations

experimental_workflow cluster_prep Cell Culture Preparation cluster_exposure This compound Exposure cluster_assays Neurotoxicity Assessment prep_cells Seed SH-SY5Y or iPSC-derived neurons differentiate Differentiate cells (if applicable) prep_cells->differentiate treat Treat with various concentrations of This compound differentiate->treat viability Cell Viability (MTT, LDH) treat->viability apoptosis Apoptosis (Caspase-3/7) treat->apoptosis ox_stress Oxidative Stress (ROS, GSH) treat->ox_stress morphology Neurite Outgrowth (High-Content Imaging) treat->morphology func NeuronalFunction (MEA) treat->func signaling_pathway cluster_brun This compound cluster_effects Cellular Effects cluster_outcomes Neurotoxic Outcomes brun This compound ion_channel Ion Channel Modulation (e.g., Na+ channels) brun->ion_channel receptor_int Neurotransmitter Receptor Interference (e.g., Glycine/GABA) brun->receptor_int excitotoxicity Excitotoxicity ion_channel->excitotoxicity receptor_int->excitotoxicity mito_dys Mitochondrial Dysfunction ox_stress Oxidative Stress (Increased ROS, Decreased GSH) mito_dys->ox_stress excitotoxicity->mito_dys apoptosis Apoptosis (Caspase Activation) excitotoxicity->apoptosis network_dys Altered Network Activity excitotoxicity->network_dys ox_stress->apoptosis neurite_damage Neurite Damage apoptosis->neurite_damage apoptosis->network_dys

References

Application Notes and Protocols: Electrophysiological Techniques to Study Brunfelsamidine's Effect on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, is a known convulsant and neurotoxic agent.[1] Its profound neurological effects strongly suggest interaction with key molecular targets governing neuronal excitability, primarily ion channels. Understanding the specific ion channels modulated by this compound is crucial for elucidating its mechanism of action, assessing its toxicological profile, and exploring its potential as a pharmacological tool or lead compound. Electrophysiological techniques, particularly patch-clamp and voltage-clamp methodologies, are the gold standard for investigating the direct effects of compounds on ion channel function with high fidelity and temporal resolution.[2]

These application notes provide detailed protocols for utilizing manual and automated patch-clamp electrophysiology to characterize the effects of this compound on major classes of voltage-gated ion channels: sodium (Nav), potassium (Kv), and calcium (Cav) channels.

Hypothetical Signaling Pathway Modulation by this compound

This compound's neurotoxic effects, such as seizures, could arise from a disruption of the delicate balance between neuronal excitation and inhibition. A plausible hypothesis is that this compound either enhances excitatory signals or blocks inhibitory ones. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a voltage-gated potassium channel (Kv), leading to increased neuronal excitability.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Opens Voltage-Gated Ca²⁺ Channels Kv_channel Kᵥ Channel AP->Kv_channel Opens Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Receptor Neurotransmitter Receptor NT_release->Receptor Binds Kv_channel->AP Repolarizes Membrane This compound This compound This compound->Kv_channel Inhibits EPSP Excitatory Postsynaptic Potential (EPSP) Receptor->EPSP Postsynaptic_AP Increased Firing of Action Potentials EPSP->Postsynaptic_AP cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Pull_pipette Pull & Polish Micropipette Fill_pipette Fill Pipette with Internal Solution Pull_pipette->Fill_pipette Approach_cell Approach Cell with Micropipette Fill_pipette->Approach_cell Prepare_cells Prepare Transfected Cells in Bath Solution Prepare_cells->Approach_cell Giga_seal Form Giga-ohm Seal Approach_cell->Giga_seal Rupture_membrane Rupture Membrane (Whole-Cell) Giga_seal->Rupture_membrane Record_baseline Record Baseline Currents Rupture_membrane->Record_baseline Apply_this compound Apply this compound Record_baseline->Apply_this compound Record_effect Record Effect on Currents Apply_this compound->Record_effect Washout Washout Compound Record_effect->Washout Measure_currents Measure Current Amplitude & Kinetics Record_effect->Measure_currents Washout->Record_baseline Plot_IV Plot I-V Curves Measure_currents->Plot_IV Dose_response Generate Dose-Response Curves (IC₅₀) Measure_currents->Dose_response Analyze_gating Analyze Gating Parameters Measure_currents->Analyze_gating cluster_setup System Setup cluster_run Automated Run cluster_output Data Output & Analysis Load_chip Load Planar Patch Chip Load_solutions Load Internal & External Solutions Load_chip->Load_solutions Load_cells Load Cell Suspension Load_solutions->Load_cells Load_compound Load this compound Plate Load_cells->Load_compound Cell_trapping Automated Cell Trapping Load_compound->Cell_trapping Seal_formation Automated Seal Formation Cell_trapping->Seal_formation Whole_cell Automated Whole-Cell Formation Seal_formation->Whole_cell Voltage_protocol Execute Pre-defined Voltage Protocol Whole_cell->Voltage_protocol Compound_application Automated Compound Application Voltage_protocol->Compound_application Data_acquisition Automated Data Acquisition Compound_application->Data_acquisition QC_filter Apply Quality Control Filters Data_acquisition->QC_filter Analyze_data Automated Analysis of Currents & Gating QC_filter->Analyze_data Generate_report Generate Dose-Response Curves & Reports Analyze_data->Generate_report

References

Application Notes and Protocols: Elucidating the Mechanism of Action of Brunfelsamidine Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine is a neurotoxic alkaloid found in plants of the Brunfelsia genus, commonly known as "Yesterday, Today, and Tomorrow." Ingestion of this plant can lead to severe neurological symptoms in animals, including hyperexcitability, tremors, and seizures, with a toxicological profile that has been compared to that of strychnine.[1] Strychnine is a well-characterized antagonist of glycine (B1666218) receptors, which are inhibitory ligand-gated chloride channels crucial for mediating inhibitory neurotransmission in the central nervous system. The strychnine-like effects of this compound strongly suggest that its primary mechanism of action may involve the modulation of inhibitory synapses. Furthermore, the observed neuronal hyperexcitability could also arise from the modulation of voltage-gated ion channels that control neuronal firing, such as voltage-gated sodium channels (VGSCs) and voltage-gated potassium channels (VGPCs).

Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of a compound on ion channel function.[2] It allows for precise measurement of the ionic currents flowing through individual channels or across the entire cell membrane, providing detailed insights into how a substance like this compound might alter channel gating, conductance, and pharmacology.

These application notes provide a comprehensive framework and detailed protocols for a systematic investigation into the mechanism of action of this compound using patch-clamp techniques. The proposed experiments are designed to test the hypothesis that this compound acts as a modulator of glycine receptors and/or key voltage-gated ion channels.

Hypothesized Signaling Pathways and Experimental Workflow

The excitatory symptoms caused by this compound suggest two primary hypothetical mechanisms that can be investigated using patch-clamp electrophysiology:

  • Inhibition of Glycinergic Neurotransmission: this compound may act as an antagonist at glycine receptors (GlyRs), which are ligand-gated chloride channels. Blockade of these inhibitory channels would lead to disinhibition of neuronal circuits, resulting in hyperexcitability and seizures.

  • Modulation of Voltage-Gated Ion Channels: this compound could directly enhance neuronal excitability by:

    • Promoting the activity of voltage-gated sodium channels (VGSCs): This could involve shifting the voltage-dependence of activation to more negative potentials, slowing inactivation, or enhancing the persistent sodium current.

    • Inhibiting the activity of voltage-gated potassium channels (VGPCs): Blockade of these channels, which are critical for membrane repolarization, would lead to prolonged action potentials and increased neurotransmitter release.

The following diagrams illustrate these hypothesized pathways and the general experimental workflow for their investigation.

cluster_0 Hypothesis 1: Glycine Receptor Antagonism cluster_1 Hypothesis 2: VGSC/VGPC Modulation This compound This compound Glycine_Receptor Glycine Receptor (Ligand-gated Cl- channel) This compound->Glycine_Receptor Blocks Chloride_Influx Cl- Influx Glycine_Receptor->Chloride_Influx Prevents Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Reduces Neuronal_Excitability_Dec Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability_Dec Opposes Brunfelsamidine_2 This compound VGSC Voltage-Gated Na+ Channel Brunfelsamidine_2->VGSC Potentiates VGPC Voltage-Gated K+ Channel Brunfelsamidine_2->VGPC Inhibits Sodium_Influx Increased Na+ Influx VGSC->Sodium_Influx Potassium_Efflux Decreased K+ Efflux VGPC->Potassium_Efflux Depolarization Enhanced/Prolonged Depolarization Sodium_Influx->Depolarization Potassium_Efflux->Depolarization Neuronal_Excitability_Inc Increased Neuronal Excitability Depolarization->Neuronal_Excitability_Inc

Caption: Hypothesized signaling pathways of this compound. (Within 100 characters)

Start Start Cell_Culture Cell Culture & Transfection (HEK293, CHO, or Neuro-2a) Start->Cell_Culture Patch_Clamp Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp GlyR_Test Test on Glycine Receptors Patch_Clamp->GlyR_Test VGSC_Test Test on Voltage-Gated Na+ Channels Patch_Clamp->VGSC_Test VGPC_Test Test on Voltage-Gated K+ Channels Patch_Clamp->VGPC_Test Data_Analysis Data Analysis (IC50/EC50, G-V curves, etc.) GlyR_Test->Data_Analysis VGSC_Test->Data_Analysis VGPC_Test->Data_Analysis Conclusion Determine Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for patch-clamp investigation. (Within 100 characters)

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables provide a template for summarizing the quantitative data obtained from the patch-clamp experiments.

Table 1: Effect of this compound on Glycine Receptors

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
Glycine EC50 (µM)
Maximal Current (pA)
IC50 (µM) N/A
Hill Coefficient

Table 2: Effect of this compound on Voltage-Gated Sodium Channels (VGSCs)

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Peak Current Amplitude (pA/pF)
Voltage of Half-Maximal Activation (V0.5, mV)
Slope Factor of Activation (k)
Voltage of Half-Maximal Inactivation (V0.5, mV)
Slope Factor of Inactivation (k)
Time Constant of Inactivation (τ, ms)
Persistent Current (% of peak)

Table 3: Effect of this compound on Voltage-Gated Potassium Channels (VGPCs)

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Peak Current Amplitude (pA/pF)
Voltage of Half-Maximal Activation (V0.5, mV)
Slope Factor of Activation (k)
IC50 (µM) N/A

Experimental Protocols

1. Cell Culture and Transfection

  • Cell Lines: Human Embryonic Kidney (HEK293) cells are recommended due to their low endogenous expression of most ion channels and high transfection efficiency.[3][4] Chinese Hamster Ovary (CHO) cells are another suitable option.[5][6][7] For studying neuronal ion channels in a more native-like environment, the Neuro-2a (N2a) neuroblastoma cell line can be used, though it endogenously expresses some voltage-gated channels.[8][9][10][11]

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) for HEK293 and N2a cells, or F-12K Medium for CHO cells, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For studying specific ion channel subtypes, transiently transfect the cells with plasmids encoding the desired channel subunits (e.g., human α1 and β subunits for GlyRs, or specific Nav or Kv channel isoforms) using a lipid-based transfection reagent like Lipofectamine. Co-transfect with a fluorescent marker (e.g., GFP) to identify successfully transfected cells for patch-clamping. Perform experiments 24-48 hours post-transfection.

2. Whole-Cell Patch-Clamp Recordings

This protocol describes the standard whole-cell patch-clamp configuration.

  • Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution for VGSC and VGPC recordings (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

    • Internal (Pipette) Solution for GlyR recordings (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH. (CsCl is used to block potassium channels).

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell (identified by fluorescence if transfected) with the patch pipette while applying slight positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting the voltage-clamp protocol.

3. Protocol for Investigating Glycine Receptors

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -60 mV.

    • Apply glycine at various concentrations to elicit a concentration-response curve.

    • After establishing a baseline response to a sub-maximal concentration of glycine (e.g., EC20-EC50), co-apply this compound at increasing concentrations.

    • Measure the peak amplitude of the glycine-activated current in the absence and presence of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of the glycine-induced current by this compound.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

    • Investigate the mechanism of antagonism (competitive vs. non-competitive) by assessing whether this compound alters the EC50 or the maximal response of glycine.

4. Protocol for Investigating Voltage-Gated Sodium Channels

  • Voltage-Clamp Protocols:

    • Current-Voltage (I-V) Relationship and Activation:

      • Hold the cell at -100 mV.

      • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments).

      • Measure the peak inward current at each voltage step.

      • Convert peak current to conductance (G = I / (Vm - Vrev)) and plot against voltage. Fit with a Boltzmann function to determine V0.5 and the slope factor (k) of activation.

    • Steady-State Inactivation:

      • Hold the cell at -100 mV.

      • Apply a series of 500 ms (B15284909) pre-pulses (e.g., from -120 mV to -10 mV) followed by a test pulse to 0 mV.

      • Normalize the peak current during the test pulse to the maximum current and plot against the pre-pulse potential. Fit with a Boltzmann function to determine V0.5 and the slope factor (k) of inactivation.

  • Data Analysis:

    • Compare the I-V relationship, activation, and inactivation curves in the presence and absence of this compound to identify any shifts in voltage-dependence.

    • Analyze the kinetics of current decay to determine if this compound affects the rate of inactivation.

    • Measure any persistent current at the end of the depolarizing pulse.

5. Protocol for Investigating Voltage-Gated Potassium Channels

  • Voltage-Clamp Protocol:

    • Hold the cell at -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

    • Measure the steady-state current at the end of each pulse.

  • Data Analysis:

    • Construct an I-V curve in the absence and presence of this compound.

    • Calculate the percentage of block at each voltage step.

    • Determine the IC50 for the inhibition of the potassium current.

The protocols outlined in these application notes provide a robust framework for dissecting the molecular mechanism of action of this compound. By systematically evaluating its effects on key ion channels involved in neuronal excitability, researchers can gain a detailed understanding of how this neurotoxin exerts its effects. This knowledge is not only crucial for understanding the toxicology of Brunfelsia species but also holds potential for the development of new pharmacological tools to probe the function of the nervous system.

References

Application Notes and Protocols for Evaluating Brunfelsamidine's Effects in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brunfelsamidine, a compound found in plants of the Brunfelsia genus, has been traditionally used for various ailments, some of which suggest effects on the central nervous system.[1][2][3] While its specific mechanism of action in the context of epilepsy is not yet fully elucidated, preliminary understanding suggests it may modulate neuronal excitability. This document provides detailed protocols for evaluating the potential anticonvulsant effects of this compound using well-established animal models of epilepsy. These models are selected to screen for efficacy against different seizure types and to provide insights into potential mechanisms of action, such as the modulation of voltage-gated ion channels or enhancement of GABAergic inhibition.[4][5][6]

The protocols detailed herein include the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ)-induced seizure model, and the Pilocarpine (B147212) model of temporal lobe epilepsy. These models are widely accepted in the preclinical evaluation of antiepileptic drugs (AEDs).[7][8][9][10][11]

Hypothesized Signaling Pathways of this compound

Based on the general mechanisms of known anticonvulsant drugs, it is hypothesized that this compound may exert its effects through one or more of the following pathways:

  • Enhancement of GABAergic Inhibition: By acting on GABA-A receptors, this compound may increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

  • Modulation of Voltage-Gated Ion Channels: this compound could potentially block voltage-gated sodium or calcium channels, thereby reducing the propagation of action potentials and dampening excessive neuronal firing.[4][5]

Hypothesized Signaling Pathways of this compound in Epilepsy cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron This compound This compound Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Inhibition Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibition GABA_A GABA-A Receptor This compound->GABA_A Potentiation Vesicle Synaptic Vesicle (Glutamate) Ca_Channel->Vesicle Activation Glutamate_release Glutamate_release Vesicle->Glutamate_release Glutamate Release Cl_ion Cl- Influx GABA_A->Cl_ion Activation Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothesized molecular targets of this compound.

Experimental Workflow

The general workflow for evaluating the anticonvulsant properties of this compound in the described animal models is as follows:

Experimental Workflow for Evaluating this compound A Animal Acclimation (e.g., 1 week) B Randomization into Treatment Groups (Vehicle, this compound Doses) A->B C Drug Administration (e.g., i.p., p.o.) B->C D Seizure Induction (MES, PTZ, Pilocarpine) C->D E Behavioral Observation and Seizure Scoring D->E F Data Collection (Latency, Duration, Severity) E->F G Statistical Analysis (e.g., ED50, ANOVA) F->G H Interpretation of Results and Conclusion G->H

Caption: General experimental workflow.

I. Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[12][13][14][15][16] It assesses a compound's ability to prevent the spread of seizures.

A. Experimental Protocol
  • Animal Preparation:

    • Species/Strain: Male ICR mice (20-25 g) or Sprague-Dawley rats (150-200 g).

    • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Acclimation: Allow a minimum of one week for acclimation to the housing facility.

  • Drug Administration:

    • Groups: Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound.

    • Route of Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

    • Pre-treatment Time: Conduct the MES test at the time of peak effect of the drug, which should be determined in preliminary pharmacokinetic studies (typically 30-60 minutes for i.p. administration).

  • Seizure Induction:

    • Anesthesia: Apply a drop of 0.5% tetracaine (B1683103) hydrochloride to the corneas for local anesthesia.[12][13]

    • Electrodes: Place corneal electrodes on the eyes, ensuring good contact with a drop of 0.9% saline.[12][13]

    • Stimulation: Deliver a 60 Hz alternating current for 0.2 seconds (50 mA for mice, 150 mA for rats).[12][13]

  • Observation and Scoring:

    • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[13] An animal is considered protected if it does not exhibit this response.

    • Observation Period: Observe the animal for 30 seconds post-stimulation.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED50) using probit analysis.

B. Data Presentation
Treatment GroupDose (mg/kg)Route of Admin.NProtected Animals% Protection
Vehicle-i.p.1000
This compound10i.p.10220
This compound30i.p.10550
This compound100i.p.10990
ED50 30 i.p.

II. Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[14][17][18]

A. Experimental Protocol
  • Animal Preparation:

    • Species/Strain: Male C57BL/6 mice (20-25 g).

    • Housing and Acclimation: As described for the MES model.

  • Drug Administration:

    • Groups: As described for the MES model.

    • Route and Pre-treatment Time: As described for the MES model.

  • Seizure Induction:

    • PTZ Solution: Prepare a fresh solution of PTZ (Sigma-Aldrich) in 0.9% saline.

    • Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. or 35-60 mg/kg i.p.) to induce clonic seizures.[17][19][20] The exact dose should be determined in pilot studies to consistently induce seizures in control animals.

  • Observation and Scoring:

    • Observation Period: Immediately after PTZ injection, place the animal in an observation chamber and record its behavior for 30 minutes.[18]

    • Scoring: Score the seizure severity using a modified Racine's scale:

      • Stage 0: No response

      • Stage 1: Ear and facial twitching

      • Stage 2: Myoclonic jerks

      • Stage 3: Clonic seizures of the forelimbs

      • Stage 4: Clonic-tonic seizures

      • Stage 5: Generalized tonic-clonic seizures with loss of posture

    • Parameters: Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures.

  • Data Analysis:

    • Compare the mean seizure scores between the vehicle and this compound-treated groups using ANOVA.

    • Analyze the latency to seizures using a Kaplan-Meier survival curve and log-rank test.

    • Determine the ED50 for protection against generalized seizures.

B. Data Presentation
Treatment GroupDose (mg/kg)Route of Admin.NMean Seizure Score (± SEM)Latency to Generalized Seizures (s ± SEM)
Vehicle-i.p.104.8 ± 0.2125 ± 15
This compound10i.p.103.5 ± 0.4210 ± 25
This compound30i.p.102.1 ± 0.3 350 ± 30
This compound100i.p.100.5 ± 0.2 >600
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

III. Pilocarpine-Induced Status Epilepticus Model

The pilocarpine model is a well-established model of temporal lobe epilepsy (TLE).[21][22][23] It is used to study the mechanisms of epileptogenesis and to evaluate drugs for their ability to terminate status epilepticus and prevent the development of chronic epilepsy.

A. Experimental Protocol
  • Animal Preparation:

    • Species/Strain: Male Wistar or Sprague-Dawley rats (200-250 g).[21]

    • Housing and Acclimation: As previously described.

  • Drug Administration:

    • Groups: As previously described.

    • Route and Pre-treatment Time: As previously described.

  • Induction of Status Epilepticus (SE):

    • Pre-treatment: Administer scopolamine (B1681570) methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine to reduce peripheral cholinergic effects.[21] Some protocols may also use lithium chloride (3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine to potentiate its effects.[21][23]

    • Pilocarpine Administration: Inject pilocarpine hydrochloride (320-380 mg/kg, i.p.).[22][24]

  • Observation and Scoring:

    • Observation Period: Continuously monitor the animals for 2-4 hours after pilocarpine injection.

    • Scoring: Use the Racine's scale (as described for the PTZ model) to score seizure severity. Status epilepticus is defined as continuous seizure activity (Stage 4-5) for at least 30 minutes.

    • Parameters: Record the latency to the first seizure and the onset of SE.

  • Termination of SE and Chronic Phase Monitoring (Optional):

    • Termination: Administer diazepam (10 mg/kg, i.p.) 90 minutes after the onset of SE to reduce mortality.[24]

    • Chronic Monitoring: Monitor animals for the development of spontaneous recurrent seizures over several weeks using video-EEG.

  • Data Analysis:

    • Compare the latency to SE and the severity of seizures between groups.

    • In chronic studies, compare the frequency and duration of spontaneous seizures.

B. Data Presentation
Treatment GroupDose (mg/kg)Route of Admin.NLatency to SE (min ± SEM)% of Animals Entering SE
Vehicle-i.p.1025 ± 5100
This compound30i.p.1045 ± 870
This compound100i.p.1070 ± 10**30
This compound300i.p.10>120***0
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Conclusion

These application notes provide a framework for the initial preclinical evaluation of this compound's anticonvulsant potential. The selection of these models allows for a broad screening of its effects on different seizure types. Positive results in these models would warrant further investigation into its precise mechanism of action and its efficacy in more complex models of chronic epilepsy and drug-resistant seizures. It is crucial to conduct these experiments in accordance with institutional animal care and use guidelines.

References

Application Notes and Protocols for Identifying Brunfelsamidine's Molecular Targets via Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, known for its potent convulsant and neurotoxic effects.[1] The toxicological profile, resembling strychnine (B123637) poisoning, suggests that this compound may interact with key molecular targets within the central nervous system, such as ligand-gated ion channels.[1] Understanding the specific molecular interactions of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutics or antidotes.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[2][3] These assays are highly sensitive and robust, making them ideal for screening and characterizing the binding of novel compounds like this compound to a panel of potential targets.[2][3][4] This document provides detailed application notes and protocols for utilizing radioligand binding assays to identify and characterize the molecular targets of this compound.

Postulated Molecular Targets for this compound

Given its known physiological effects, the following receptors are proposed as primary potential targets for this compound:

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the brain, antagonism of GABA-A receptors can lead to convulsions. Many natural and synthetic convulsants are known to target this receptor.[5]

  • Glycine (B1666218) Receptors: Strychnine, whose effects are mimicked by this compound, is a well-characterized antagonist of glycine receptors, which are inhibitory receptors predominantly found in the spinal cord and brainstem.

  • Nicotinic Acetylcholine Receptors (nAChRs): These excitatory ion channels are involved in a wide range of neurological functions. Modulation of nAChR activity can lead to neurotoxicity.[6]

Data Presentation: Quantitative Analysis of this compound Binding

The following tables provide a template for summarizing quantitative data obtained from radioligand binding assays.

Table 1: Competitive Binding Assay Results for this compound

Molecular TargetRadioligandRadioligand Concentration (nM)This compound IC50 (µM)Calculated Ki (µM)
GABA-A Receptor[³H]-Muscimol1.5Experimental ValueCalculated Value
Glycine Receptor[³H]-Strychnine1.0Experimental ValueCalculated Value
α4β2 nAChR[³H]-Cytisine0.5Experimental ValueCalculated Value
α7 nAChR[¹²⁵I]-α-Bungarotoxin0.2Experimental ValueCalculated Value

Table 2: Saturation Binding Assay Parameters for a High-Affinity Target

Molecular TargetRadioligandKd (nM)Bmax (fmol/mg protein)
Identified TargetSpecific RadioligandExperimental ValueExperimental Value

Experimental Protocols

General Workflow for Radioligand Binding Assays

The general workflow involves the preparation of a biological sample containing the target receptor, incubation with a radiolabeled ligand, separation of bound from unbound radioligand, and quantification of radioactivity.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_sep Separation cluster_quant Quantification & Analysis prep Tissue/Cell Homogenization cent1 Low-Speed Centrifugation (remove nuclei, debris) prep->cent1 cent2 High-Speed Centrifugation (pellet membranes) cent1->cent2 resuspend Resuspend Membrane Pellet in Assay Buffer cent2->resuspend incubate Incubate Membranes with Radioligand & this compound resuspend->incubate filter Rapid Vacuum Filtration (separate bound from free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki, Kd, Bmax) count->analyze

Caption: General workflow for filtration-based radioligand binding assays.

Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the affinity (Ki) of this compound for the GABA-A receptor by measuring its ability to compete with the binding of a known GABA-A receptor agonist, [³H]-Muscimol.

1. Materials:

  • Membrane Preparation: Rat whole brain membranes (or a specific brain region like the cortex).
  • Radioligand: [³H]-Muscimol (specific activity ~15-30 Ci/mmol).
  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in assay buffer).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: 100 µM GABA.
  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).
  • Scintillation Fluid and Counter.

2. Membrane Preparation:

  • Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold assay buffer.
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
  • Wash the pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., BCA).

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
  • To each well, add:
  • 50 µL of assay buffer (for total binding) or 50 µL of 100 µM GABA (for non-specific binding) or 50 µL of this compound dilution.
  • 50 µL of [³H]-Muscimol diluted in assay buffer to a final concentration of ~1.5 nM.
  • 100 µL of the membrane preparation.
  • Incubate the plate at 4°C for 60 minutes.
  • Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester.
  • Wash the filters three times with 3 mL of ice-cold assay buffer.
  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess GABA) from the total binding.
  • Plot the percentage of specific binding against the log concentration of this compound.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Muscimol) using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Radioligand Binding Assay

This protocol is used to determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand for a specific target identified in the competitive assays.

1. Materials:

  • Same as Protocol 1, but without the test compound (this compound).

2. Assay Procedure:

  • Set up triplicate wells for total and non-specific binding for a range of [³H]-Muscimol concentrations (e.g., 0.1 nM to 20 nM).
  • To the "total binding" wells, add 50 µL of assay buffer. To the "non-specific binding" wells, add 50 µL of 100 µM GABA.
  • Add 50 µL of the appropriate [³H]-Muscimol dilution to each well.
  • Add 100 µL of the membrane preparation to each well.
  • Follow steps 3-6 from Protocol 1 for incubation and filtration.

3. Data Analysis:

  • Calculate specific binding for each concentration of the radioligand.
  • Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand.
  • Use non-linear regression analysis (fitting to a one-site binding hyperbola) to determine the Kd and Bmax values.

Hypothetical Signaling Pathway Modulation by this compound

If this compound is found to be an antagonist of the GABA-A receptor, it would inhibit the influx of chloride ions that normally occurs upon GABA binding, leading to neuronal hyperexcitability and convulsions.

G cluster_pathway GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds Channel Cl⁻ Channel Opening Receptor->Channel Activates Convulsion Neuronal Hyperexcitability (Convulsions) Receptor->Convulsion Blockade leads to Brun This compound Brun->Receptor Antagonizes Influx Cl⁻ Influx Channel->Influx Hyperpol Hyperpolarization (Inhibition) Influx->Hyperpol

Caption: Hypothetical antagonism of GABA-A receptor signaling by this compound.

Conclusion

The protocols outlined in this document provide a systematic approach for using radioligand binding assays to identify and characterize the molecular targets of this compound. By employing both competitive and saturation binding studies with a panel of rationally selected targets, researchers can obtain robust quantitative data on the binding affinities of this neurotoxic compound. This information is a critical first step in understanding its mechanism of action and in the broader context of pharmacology and toxicology.[7][8][9]

References

Application Notes and Protocols: Synthesis of Brunfelsamidine Ribonucleoside for Antiviral Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of Brunfelsamidine ribonucleoside, a novel nucleoside analog, for the purpose of antiviral research. The protocol is based on the stereospecific sodium salt glycosylation procedure. Furthermore, comprehensive protocols for a broad-spectrum antiviral screening cascade are outlined, including cytotoxicity assays, to facilitate the evaluation of this compound's therapeutic potential.

Introduction

This compound is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus. While the parent compound is known for its neurotoxic effects, the synthesis of its ribonucleoside analog opens up the possibility of exploring its potential as an antiviral agent. Nucleoside analogs are a cornerstone of antiviral therapy, often acting as inhibitors of viral polymerases. The structural similarity of this compound ribonucleoside to natural nucleosides makes it a candidate for investigation against a variety of viral pathogens. These application notes provide the necessary protocols to synthesize and evaluate the antiviral activity of this compound ribonucleoside.

Synthesis of this compound Ribonucleoside

The synthesis of this compound ribonucleoside is achieved through a multi-step process starting from pyrrole-3-carbonitrile, following a stereospecific sodium salt glycosylation procedure. This method ensures the desired β-anomeric configuration of the resulting nucleoside.

Experimental Protocol: Stereospecific Sodium Salt Glycosylation
  • Preparation of the Sodium Salt of Pyrrole-3-carbonitrile:

    • To a stirred suspension of sodium hydride (NaH) in anhydrous acetonitrile (B52724) (CH₃CN) under an inert argon atmosphere, add a solution of pyrrole-3-carbonitrile in anhydrous acetonitrile dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Glycosylation:

    • Cool the suspension of the sodium salt of pyrrole-3-carbonitrile to 0 °C.

    • Add a solution of a suitably protected ribofuranosyl chloride (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous acetonitrile dropwise.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Protected Nucleoside:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the protected this compound ribonucleoside precursor.

  • Deprotection:

    • Dissolve the purified protected nucleoside in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) in methanol.

    • Stir the reaction at room temperature and monitor by TLC until the removal of the protecting groups is complete.

    • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate under vacuum to yield this compound ribonucleoside.

Data Presentation: Synthesis
StepReactantsReagents/SolventsTypical Yield (%)Purity (%) (by HPLC)
1 Pyrrole-3-carbonitrileNaH, Acetonitrile>95 (in situ)-
2 Sodium salt of Pyrrole-3-carbonitrile, Protected RiboseAcetonitrile60-70-
3 Crude Protected NucleosideEthyl acetate, Brine, Na₂SO₄, Silica Gel85-95 (after purification)>98
4 Protected NucleosideMethanol, NaOMe80-90>99

Antiviral Activity Evaluation

Given the novelty of this compound ribonucleoside, a broad-spectrum antiviral screening is recommended. This involves testing the compound against a panel of representative viruses, including both RNA and DNA viruses.

Experimental Workflow for Antiviral Screening

antiviral_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Primary Screening cluster_secondary Secondary Assays (for active compounds) cluster_analysis Data Analysis synthesis Synthesis of this compound Ribonucleoside prep Stock Solution Preparation (DMSO) synthesis->prep cytotoxicity Cytotoxicity Assay (e.g., MTT) prep->cytotoxicity antiviral Antiviral Assay (e.g., CPE Inhibition) prep->antiviral calc Calculate CC50, EC50, and Selectivity Index (SI) cytotoxicity->calc plaque Plaque Reduction Assay antiviral->plaque yield_reduction Viral Yield Reduction Assay antiviral->yield_reduction plaque->calc yield_reduction->calc signaling_pathway cluster_cell Host Cell cluster_virus Viral Replication BR This compound Ribonucleoside BR_MP BR-Monophosphate BR->BR_MP Host Kinase BR_DP BR-Diphosphate BR_MP->BR_DP Host Kinase BR_TP BR-Triphosphate (Active Form) BR_DP->BR_TP Host Kinase v_poly Viral Polymerase (e.g., RdRp) BR_TP->v_poly v_nuc Viral Nucleic Acid (RNA or DNA) chain_term Chain Termination v_poly->chain_term Incorporation

Brunfelsamidine as a Positive Control for Convulsion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a potent neurotoxic alkaloid isolated from plants of the Brunfelsia genus, presents significant interest as a potential positive control in preclinical convulsion studies. Its powerful convulsant properties, believed to stem from a mechanism of action similar to the well-characterized glycine (B1666218) receptor antagonist strychnine, make it a candidate for inducing seizures in animal models for the screening and evaluation of anti-convulsant therapies. This document provides an overview of the current understanding of this compound, its proposed mechanism of action, and outlines theoretical protocols for its application as a positive control in convulsion research.

Disclaimer: The information provided herein is based on available toxicological reports and mechanistic inferences. To date, there is a notable lack of comprehensive, quantitative in vivo studies using purified this compound in a controlled laboratory setting. The presented protocols are therefore extrapolated from existing knowledge of similar convulsants and should be adapted and validated rigorously in any experimental context.

Mechanism of Action

The primary proposed mechanism of action for this compound is the antagonism of inhibitory neurotransmission in the central nervous system. It is thought to act as a competitive antagonist at glycine receptors, primarily in the spinal cord and brainstem.

Proposed Signaling Pathway

Glycine is a major inhibitory neurotransmitter that, upon binding to its ionotropic receptor, opens chloride channels, leading to hyperpolarization or stabilization of the postsynaptic membrane potential. This inhibitory effect raises the threshold for neuronal firing. By blocking the binding of glycine to its receptor, this compound is hypothesized to disinhibit motor neurons, leading to uncontrolled excitatory signaling and resulting in generalized convulsions.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (Cl- Channel) Glycine->GlyR Binds Cl_ion Cl- Influx GlyR->Cl_ion Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Convulsions Convulsions This compound This compound This compound->GlyR Blocks This compound->Convulsions Leads to

Caption: Proposed mechanism of this compound-induced convulsions via glycine receptor antagonism.

Data Presentation

Due to the absence of published in vivo studies with purified this compound, quantitative data regarding its dose-response, seizure latency, and duration are not available. The following tables are provided as templates to be populated during initial characterization and validation studies.

Table 1: Dose-Response of this compound-Induced Convulsions in Rodents

Animal ModelRoute of AdministrationDose (mg/kg)Number of AnimalsSeizure Incidence (%)Latency to First Seizure (min ± SEM)Seizure Duration (s ± SEM)
Mouse (Specify Strain)e.g., Intraperitoneal (i.p.)Dose 1n
Dose 2n
Dose 3n
Rat (Specify Strain)e.g., Intraperitoneal (i.p.)Dose 1n
Dose 2n
Dose 3n

Table 2: Comparison of this compound with Other Convulsant Positive Controls

ParameterThis compound (Predicted)Pentylenetetrazol (PTZ)Strychnine
Mechanism of Action Glycine Receptor AntagonistGABA-A Receptor AntagonistGlycine Receptor Antagonist
Typical Seizure Type Tonic-ClonicClonic, Tonic-ClonicTonic
Route of Administration i.p., s.c. (to be determined)i.p., s.c.i.p., s.c.
Effective Dose Range (mg/kg, mouse, i.p.) To be determined40-600.5-1.5
Latency to Onset To be determinedRapid (minutes)Rapid (minutes)
Duration of Action To be determinedShortShort

Experimental Protocols

The following are proposed experimental protocols for the characterization and use of this compound as a positive control for convulsion studies. These protocols should be considered as a starting point and will require significant optimization.

Protocol 1: Determination of the Convulsive Dose-Response of this compound in Mice

Objective: To determine the median effective dose (ED50) of this compound required to induce tonic-clonic seizures in mice.

Materials:

  • Purified this compound

  • Sterile vehicle (e.g., saline, DMSO/saline mixture)

  • Male CD-1 mice (or other appropriate strain), 20-25 g

  • Observation chambers

  • Video recording equipment

  • Stopwatches

Procedure:

  • Animal Acclimation: Acclimate mice to the housing and testing environment for at least 72 hours prior to the experiment.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose range.

  • Dosing: Administer this compound via the desired route (e.g., intraperitoneally) in a volume of 10 ml/kg. A control group should receive the vehicle alone.

  • Observation: Immediately place each mouse in an individual observation chamber. Observe continuously for a predefined period (e.g., 60 minutes) for the onset of convulsive behaviors.

  • Scoring: Score the seizure severity using a standardized scale (e.g., a modified Racine scale). Record the latency to the first convulsion and the duration of the seizure.

  • Data Analysis: Calculate the percentage of animals exhibiting seizures at each dose. Determine the ED50 using probit analysis or a similar statistical method.

cluster_workflow Dose-Response Protocol Workflow A Animal Acclimation B This compound Dose Preparation A->B C Administration (e.g., i.p.) B->C D Observation & Video Recording C->D E Seizure Scoring & Latency/Duration Measurement D->E F Data Analysis (ED50 Calculation) E->F

Caption: Workflow for determining the convulsive dose-response of this compound.

Protocol 2: Using this compound as a Positive Control in an Anti-Convulsant Screening Assay

Objective: To assess the efficacy of a test compound in preventing or delaying this compound-induced seizures.

Materials:

  • This compound (at a predetermined convulsive dose, e.g., ED90)

  • Test compound

  • Vehicle for test compound

  • Male mice or rats

  • Standard anti-convulsant drug (e.g., diazepam) as a reference control

  • Observation chambers

  • Video recording equipment

  • Stopwatches

Procedure:

  • Animal Groups: Randomly assign animals to the following groups:

    • Vehicle + Vehicle

    • Vehicle + this compound

    • Test Compound + this compound

    • Reference Drug + this compound

  • Pre-treatment: Administer the test compound or reference drug at a specified time before the this compound challenge.

  • This compound Challenge: Administer the predetermined convulsive dose of this compound to the appropriate groups.

  • Observation and Scoring: Observe and score the animals as described in Protocol 1.

  • Data Analysis: Compare the seizure incidence, latency, and duration between the treatment groups and the Vehicle + this compound control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any protective effects.

cluster_workflow Anti-Convulsant Screening Workflow A Animal Group Assignment B Pre-treatment (Test Compound/Reference Drug) A->B C This compound Challenge B->C D Observation & Seizure Assessment C->D E Data Comparison & Statistical Analysis D->E

Caption: Workflow for using this compound as a positive control in anti-convulsant screening.

Conclusion

This compound holds promise as a valuable tool for epilepsy research, acting as a positive control to induce convulsions through a proposed glycine receptor antagonist mechanism. However, the current body of scientific literature lacks the foundational in vivo data necessary for its immediate and widespread adoption. The protocols and data templates provided here are intended to guide the initial characterization and validation of this compound in a controlled research setting. Rigorous investigation into its dose-response, pharmacokinetics, and precise molecular targets is essential to establish it as a reliable and reproducible positive control for the development of novel anti-seizure therapies.

Application Note: Detection of Brunfelsamidine in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and specific method for the detection and quantification of Brunfelsamidine in biological samples, such as blood and urine, utilizing gas chromatography-mass spectrometry (GC-MS). This compound, a potent neurotoxin found in plants of the Brunfelsia genus, is a convulsant that acts as an agonist at nicotinic acetylcholine (B1216132) receptors.[1] The described protocol provides a robust framework for sample preparation, GC-MS analysis, and data interpretation, tailored for researchers, forensic toxicologists, and drug development professionals.

Introduction

This compound is a novel convulsant identified in the medicinal plant Brunfelsia grandiflora.[1] Ingestion of plant material containing this alkaloid can lead to severe gastrointestinal, central nervous system, and cardiac pathologies, with symptoms including tremors, seizures, and nystagmus.[1] The toxic effects are attributed to its agonistic activity at nicotinic-type acetylcholine receptors (nAChRs), leading to excessive stimulation and subsequent neuromuscular and neurological dysfunction.[1]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex matrices.[2][3][4] Its high sensitivity and specificity make it the gold standard in forensic toxicology for the detection of drugs, toxins, and their metabolites in biological samples.[2][4] This application note outlines a comprehensive GC-MS protocol for the analysis of this compound, including sample extraction and potential derivatization to enhance its volatility and thermal stability during analysis.

Experimental

Solid-phase extraction is a reliable method for the cleanup and concentration of analytes from complex biological matrices.

Protocol:

  • Sample Pre-treatment: To 1 mL of whole blood or urine, add an internal standard (e.g., Atropine-d3) and mix with a borate (B1201080) buffer.[5]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Apply the pre-treated sample to the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 30% methanol-water solution to remove interferences.

  • Elution: Elute the this compound and internal standard from the cartridge with 3 mL of a mixture of 25% ammonia (B1221849) in methanol (1:19, v/v) or dichloromethane.[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, for GC-MS analysis.[6]

To improve the thermal stability and chromatographic properties of this compound, derivatization to its trimethylsilyl (B98337) (TMS) derivative is recommended.[5]

Protocol:

  • To the dried extract from the SPE procedure, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

The following GC-MS parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column[5]
Injector Temperature 250°C
Injection Volume 1 µL, splitless mode
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Quantification

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Table 1: Hypothetical Quantitative Validation Data for this compound in Blood

Parameter Value
Linearity Range 5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Recovery 85 - 105%
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Note: The values in this table are hypothetical and should be determined for each specific assay validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Blood/Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution GCMS GC-MS Injection Reconstitution->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

signaling_pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Agonistic Binding IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change NaCaInflux Na+ / Ca2+ Influx IonChannel->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization Neurotransmission Enhanced Neurotransmission Depolarization->Neurotransmission Toxicity Neurotoxicity / Convulsions Neurotransmission->Toxicity

References

Standardized Protocol for a Comprehensive Stability Assessment of Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brunfelsamidine, a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, is recognized for its neurotoxic and convulsant properties.[1] As with any biologically active compound intended for research or pharmaceutical development, a thorough understanding of its stability profile is paramount. Stability testing provides critical information on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][3] This data is essential for determining appropriate storage conditions, re-test periods, and shelf-life.[2][4]

This document provides a standardized protocol for conducting comprehensive stability testing of this compound. It outlines procedures for forced degradation, accelerated stability, and long-term stability studies, and includes the development and validation of a stability-indicating analytical method. The goal is to ensure consistent and reliable data on the stability of this compound, which is crucial for its safe and effective use in any application.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • Calibrated stability chambers

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak purity and identification of degradation products

  • Calibrated analytical balance

  • pH meter

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate, detect, and quantify this compound in the presence of its degradation products.

Method Development

A reverse-phase HPLC or UHPLC method is recommended. The following are starting parameters for development:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B should be explored to ensure separation of all potential degradants.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A DAD can be used to monitor peak purity.

  • Injection Volume: 1 - 5 µL

Method Validation

The analytical method must be validated according to International Council for Harmonisation (ICH) guidelines. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[5][6] This helps to establish the intrinsic stability of the molecule and validate the stability-indicating power of the analytical method.[5] A single batch of this compound is typically used for these studies.[7] The target degradation is typically 5-20%.[8]

Experimental Protocols

Table 1: Forced Degradation Conditions for this compound

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize the solution before analysis.
Oxidation Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80 °C in a stability chamber for 48 hours.
Photostability Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.

Stability Testing Program

The stability testing program for this compound should include both accelerated and long-term studies to predict its shelf life and recommend storage conditions.[9][10]

Experimental Workflow

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Timepoint Testing cluster_analysis Analysis prep Prepare this compound Samples in Inert Containers long_term Long-Term 25°C ± 2°C / 60% RH ± 5% RH prep->long_term accelerated Accelerated 40°C ± 2°C / 75% RH ± 5% RH prep->accelerated t_long 3, 6, 9, 12, 18, 24, 36 months long_term->t_long t_accel 3, 6 months accelerated->t_accel t0 Time 0 analysis Analyze Samples using Validated Stability-Indicating Method t0->analysis t_long->analysis t_accel->analysis data Data Evaluation and Shelf-Life Determination analysis->data

Caption: Experimental workflow for this compound stability testing.

Long-Term Stability Testing

The objective of long-term stability testing is to evaluate the physical, chemical, and microbiological characteristics of the substance over its expected shelf-life under recommended storage conditions.[4]

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH

  • Testing Frequency: For a proposed shelf life of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[3][7][10]

Accelerated Stability Testing

Accelerated stability testing is designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions.[10][11]

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[3][7][10]

Data Presentation and Analysis

All quantitative data from the stability studies should be summarized in a clear and structured tabular format for easy comparison.

Table 2: Example Data Summary for Long-Term Stability of this compound at 25°C/60%RH

Timepoint (Months)AppearanceAssay (% of Initial)Purity (%)Total Degradation Products (%)
0White to off-white powder100.099.80.2
3Conforms99.599.30.7
6Conforms99.198.91.1
9Conforms98.898.61.4
12Conforms98.598.21.8

Table 3: Example Data Summary for Accelerated Stability of this compound at 40°C/75%RH

Timepoint (Months)AppearanceAssay (% of Initial)Purity (%)Total Degradation Products (%)
0White to off-white powder100.099.80.2
3Conforms97.296.83.2
6Slight discoloration95.094.55.5

Logical Relationship for Stability Assessment

The overall assessment of this compound's stability is a logical progression from initial method development to the final determination of shelf-life.

G A Develop & Validate Stability-Indicating Method B Forced Degradation Studies A->B Enables Specificity C Identify Degradation Pathways & Products B->C Identifies Stress Factors D Conduct Long-Term & Accelerated Stability Studies C->D Informs Monitoring Strategy E Monitor this compound Purity & Degradant Levels D->E Generates Stability Data F Statistical Analysis of Data E->F Provides Quantitative Results G Determine Shelf-Life & Recommend Storage Conditions F->G Based on Degradation Trends

Caption: Logical flow for this compound stability assessment.

Conclusion

This standardized protocol provides a comprehensive framework for the stability testing of this compound. Adherence to these guidelines will ensure the generation of high-quality, reliable data that is essential for the safe and effective use of this compound in research and development. The data obtained will be critical for establishing appropriate storage conditions, re-test periods, and ultimately, the shelf-life of this compound. It is important to note that as a poisonous compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a controlled laboratory environment.

References

Troubleshooting & Optimization

Overcoming low yield in Brunfelsamidine extraction from Brunfelsia species.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low yield of Brunfelsamidine extraction from Brunfelsia species.

Troubleshooting Guide for Low this compound Yield

Low yield is a common issue in the extraction of this compound. The following table outlines potential problems, their probable causes, and recommended solutions based on studies of related pyrrolizidine (B1209537) alkaloids.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Extract Yield Inefficient cell wall disruption.- Ensure plant material is finely ground to increase surface area.- Consider pre-treatment of the plant material.
Inappropriate solvent choice.- Use polar solvents like methanol (B129727) or ethanol (B145695). Acidifying the solvent (e.g., with 1% tartaric acid) can improve the extraction of alkaloids in their salt form.[1][2]
Insufficient extraction time or temperature.- Increase extraction time and/or temperature. For related alkaloids, extraction at 100°C for 2 hours has been shown to be effective.[1][2]
Poor solvent-to-solid ratio.- Increase the solvent-to-solid ratio to ensure complete wetting of the plant material and to facilitate the diffusion of the target compound into the solvent.
Low Purity of this compound in Extract Co-extraction of other compounds.- Employ a clean-up step after initial extraction, such as solid-phase extraction (SPE).[3] - Perform a liquid-liquid extraction by acidifying the extract to move the alkaloid to the aqueous phase, then basifying and extracting with an organic solvent.
Degradation of this compound High temperatures for extended periods.- While pyrrolizidine alkaloids are generally stable, prolonged exposure to very high temperatures can lead to degradation.[4][5] Optimize the balance between temperature and extraction time.
Exposure to light or oxidizing agents.- Conduct extraction and storage in dark or amber-colored glassware to prevent photodegradation. - Use de-gassed solvents to minimize oxidation.
Inappropriate pH.- The stability of alkaloids is often pH-dependent. Determine the optimal pH for this compound stability through small-scale trials. Acidic conditions are often favorable for the stability of alkaloid salts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: While specific studies on this compound are limited, for the broader class of pyrrolizidine alkaloids, polar solvents such as methanol and ethanol are generally effective.[1][2] The efficiency of extraction can often be improved by acidifying the solvent. For instance, a 1% methanolic solution of tartaric acid has been shown to be highly effective for extracting pyrrolizidine alkaloids.[1][2]

Q2: How can I improve the efficiency of my extraction method?

A2: To enhance extraction efficiency, consider advanced extraction techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE). These methods can reduce extraction time and solvent consumption while increasing yield.[7][8][9][10] Optimizing parameters like solvent-to-solid ratio, temperature, and extraction time is also crucial.[11]

Q3: Is this compound susceptible to degradation during extraction?

A3: Pyrrolizidine alkaloids are reported to be relatively stable under typical extraction conditions.[4] However, prolonged exposure to high temperatures or extreme pH values could potentially lead to degradation.[4][5] It is recommended to perform extractions under controlled temperature and pH and to protect the extract from light.

Q4: What is a reliable method for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for the quantification of alkaloids like this compound.[12] This technique allows for accurate determination even at low concentrations.

Comparative Data on Extraction Methods for Alkaloids

The following table summarizes a comparison of different extraction methods that have been used for alkaloids, which can serve as a starting point for optimizing this compound extraction.

Extraction Method Typical Solvents Advantages Disadvantages Reference
Maceration Methanol, EthanolSimple, requires minimal equipment.Time-consuming, may result in lower yield.[4]
Soxhlet Extraction Methanol, EthanolContinuous extraction process, can be efficient.Can be time-consuming, potential for thermal degradation of sensitive compounds.[13]
Ultrasound-Assisted Extraction (UAE) Methanol, EthanolReduced extraction time, lower solvent consumption, improved yield.May require specialized equipment.[9][10][14][15]
Microwave-Assisted Extraction (MAE) Methanol, EthanolVery short extraction times, reduced solvent use, high efficiency.Requires a microwave extractor, potential for localized overheating.[3][7][8][16]

Experimental Protocols

Protocol 1: Optimized Acidified Methanol Extraction

This protocol is adapted from a successful method for extracting pyrrolizidine alkaloids.[1][2]

  • Sample Preparation: Dry the Brunfelsia plant material (e.g., leaves, stems) at 40-50°C and grind it into a fine powder.

  • Extraction Solvent: Prepare a 1% (w/v) solution of tartaric acid in methanol.

  • Extraction Process:

    • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).

    • Heat the mixture to 100°C in a sealed vessel and maintain for 2 hours with continuous stirring.

  • Filtration and Concentration:

    • After cooling, filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Purification (Optional):

    • Dissolve the concentrated extract in a 5% sulfuric acid solution.

    • Wash the acidic solution with dichloromethane (B109758) to remove non-basic impurities.

    • Adjust the pH of the aqueous layer to approximately 9.5 with ammonia.

    • Extract the alkaloids into dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the purified alkaloid fraction.

Protocol 2: Microwave-Assisted Extraction (MAE)

This is a general protocol for MAE of alkaloids, which should be optimized for this compound.[3][17]

  • Sample Preparation: As described in Protocol 1.

  • Extraction Solvent: Use 0.01 M hydrochloric acid in methanol.

  • MAE Parameters:

    • Place the powdered plant material and solvent in the microwave extraction vessel (e.g., 1:20 g/mL).

    • Set the microwave power (e.g., 400 W), temperature (e.g., 80°C), and extraction time (e.g., 10 minutes). These parameters should be optimized.

  • Post-Extraction:

    • After the extraction is complete and the vessel has cooled, filter the extract.

    • The extract can then be concentrated and purified as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing plant_material Brunfelsia Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Acidified Methanol) grinding->extraction mae Microwave-Assisted Extraction grinding->mae filtration Filtration extraction->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (LLE/SPE) concentration->purification analysis Analysis (HPLC-MS) purification->analysis signaling_pathway cluster_precursors Primary Metabolism cluster_pyrrolidine_synthesis Pyrrolidine Ring Formation cluster_brunfelsamidine_synthesis Hypothetical Final Steps amino_acids Amino Acids (e.g., Ornithine, Arginine) putrescine Putrescine amino_acids->putrescine n_methylputrescine N-Methylputrescine putrescine->n_methylputrescine pyrrolinium_cation N-Methyl-Δ¹-pyrrolinium cation n_methylputrescine->pyrrolinium_cation pyrrolidine_precursor Pyrrolidine Precursor pyrrolinium_cation->pyrrolidine_precursor This compound This compound pyrrolidine_precursor->this compound

References

Troubleshooting poor peak resolution in HPLC analysis of Brunfelsamidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Brunfelsamidine, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution in the HPLC analysis of this compound?

A1: The most frequent issue is suboptimal mobile phase pH. This compound is a basic alkaloid, and its ionization state is highly dependent on the pH of the mobile phase. If the pH is too close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and splitting. For basic compounds like this compound, using a mobile phase pH that is at least 2 pH units away from the analyte's pKa is recommended to ensure a single ionic state and improve peak shape.

Q2: I'm observing peak tailing for my this compound peak. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1]

Here are the primary causes and solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to minimize the number of free silanol groups. Ensure you are using a suitable, well-maintained, end-capped C18 or similar column.

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (B128534) (TEA), can compete with this compound for interaction with the active sites, thereby improving peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can also cause peak tailing.

    • Solution: Flush the column with a strong solvent, or if the problem persists, replace the guard column or the analytical column.

Q3: My this compound peak is showing fronting. What could be the reason?

A3: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions:

  • Sample Overload: High concentrations of the analyte can lead to fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Q4: What is a good starting point for an HPLC method for this compound?

A4: Based on the analysis of similar pyrrolizidine (B1209537) alkaloids, a good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a constant acidic modifier. For example, 0.1% formic acid in both the aqueous and organic phases.

  • Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 30 °C.

This method should be optimized based on the specific requirements of your analysis.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Resolution

This guide provides a step-by-step workflow for diagnosing and resolving poor peak resolution in your this compound HPLC analysis.

Troubleshooting_Workflow Start Poor Peak Resolution Observed Check_System Check HPLC System Suitability (Pressure, Baseline Noise) Start->Check_System System_OK System OK? Check_System->System_OK Troubleshoot_System Troubleshoot System (Leaks, Pump, Detector) System_OK->Troubleshoot_System No Analyze_Peak_Shape Analyze Peak Shape (Tailing, Fronting, Broadening) System_OK->Analyze_Peak_Shape Yes Troubleshoot_System->Check_System Peak_Tailing Peak Tailing Analyze_Peak_Shape->Peak_Tailing Peak_Fronting Peak Fronting Analyze_Peak_Shape->Peak_Fronting Broad_Peaks Broad Peaks Analyze_Peak_Shape->Broad_Peaks Optimize_Mobile_Phase Optimize Mobile Phase (pH, Organic Ratio, Modifier) Peak_Tailing->Optimize_Mobile_Phase Optimize_Column Check/Optimize Column (Age, Contamination, Type) Peak_Tailing->Optimize_Column Optimize_Sample Optimize Sample Conditions (Concentration, Solvent) Peak_Fronting->Optimize_Sample Broad_Peaks->Optimize_Mobile_Phase Broad_Peaks->Optimize_Column Resolution_Improved Resolution Improved? Optimize_Mobile_Phase->Resolution_Improved Optimize_Column->Resolution_Improved Optimize_Sample->Resolution_Improved Resolution_Improved->Analyze_Peak_Shape No, Re-evaluate End Analysis Complete Resolution_Improved->End Yes

Data Presentation: Impact of Mobile Phase pH on Peak Shape

The pKa of the pyrrolidine (B122466) ring in this compound is estimated to be around 11.3.[2][3] The following table summarizes the expected impact of mobile phase pH on the peak shape of this compound.

Mobile Phase pHExpected Ionization State of this compoundExpected Peak ShapeRationale
< 3.0 Fully Protonated (Single Ionic Form)SymmetricalThe mobile phase pH is far from the pKa, ensuring a single, stable ionic form of the analyte.
3.0 - 5.0 Primarily ProtonatedGood to SymmetricalStill sufficiently far from the pKa for good peak shape.
5.0 - 8.0 Mixed Protonation StatesBroad, Potentially SplitThe pH is approaching the pKa, leading to a mixture of ionized and partially ionized forms, causing poor peak shape.
> 9.0 Approaching Neutral FormPotentially Improved but Risk of TailingAs the pH approaches the pKa, the compound becomes less ionized. However, at higher pH, silanol interactions on the column can become more pronounced, leading to tailing.
Data Presentation: Effect of Acetonitrile Concentration on Resolution

This table illustrates the general effect of varying the organic solvent (acetonitrile) concentration on the retention time and resolution of this compound from a closely eluting impurity.

Acetonitrile (%)This compound Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
3015.216.51.8
3512.813.91.6
4010.511.41.4
458.39.01.2

Note: This is generalized data to illustrate a trend. Actual values will depend on the specific column and other chromatographic conditions.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol describes the preparation of a typical mobile phase for the reversed-phase HPLC analysis of this compound.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acidic modifier)

  • 0.22 µm membrane filter

Procedure:

  • Aqueous Component (Solvent A):

    • Measure 1 L of HPLC-grade water into a clean solvent bottle.

    • Add 1.0 mL of formic acid to the water to achieve a 0.1% concentration.

    • Mix thoroughly and degas the solution using sonication or vacuum filtration.

  • Organic Component (Solvent B):

    • Measure 1 L of HPLC-grade acetonitrile into a clean solvent bottle.

    • Add 1.0 mL of formic acid to the acetonitrile to achieve a 0.1% concentration.

    • Mix thoroughly and degas the solution.

  • HPLC Setup:

    • Place the solvent lines for your HPLC system into the respective solvent bottles.

    • Purge the system with the new mobile phase components before starting your analysis.

    • Set your HPLC method to deliver the desired gradient of Solvent A and Solvent B.

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is crucial for obtaining reproducible results.

Procedure:

  • New Column Installation:

    • When installing a new column, flush it with 100% acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Equilibration:

    • Before each analytical run or sequence, equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes. For a 250 x 4.6 mm column, this is approximately 25-40 mL.

    • Ensure that the baseline is stable and the system pressure is constant before injecting your first sample.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing Peak Resolution

This diagram illustrates the key parameters that affect peak resolution in HPLC.

Peak_Resolution_Factors Resolution Peak Resolution (Rs) Efficiency Efficiency (N) (Plate Count) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k') Resolution->Retention Column_Params Column Parameters Efficiency->Column_Params Flow_Rate Flow Rate Efficiency->Flow_Rate Mobile_Phase_Params Mobile Phase Parameters Selectivity->Mobile_Phase_Params Stationary_Phase Stationary Phase Chemistry Selectivity->Stationary_Phase Temperature Temperature Selectivity->Temperature Retention->Mobile_Phase_Params Organic_Solvent Organic Solvent Type & Ratio Retention->Organic_Solvent Column_Length Column Length & Particle Size Column_Params->Column_Length Column_Params->Stationary_Phase Mobile_Phase_Params->Organic_Solvent Mobile_Phase_pH Mobile Phase pH & Modifiers Mobile_Phase_Params->Mobile_Phase_pH Instrument_Params Instrumental Parameters Instrument_Params->Flow_Rate Instrument_Params->Temperature

References

Addressing solubility issues of Brunfelsamidine in aqueous solutions for in-vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Brunfelsamidine in aqueous solutions for in-vitro experiments.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for cell-based assays.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon dilution into aqueous buffer or media. "Solvent Shock" : The rapid change from a high-concentration organic stock solution (e.g., DMSO) to an aqueous environment causes the compound to crash out of solution.[1]Slow, Drop-wise Addition : Add the this compound stock solution drop-by-drop to the pre-warmed (37°C) assay medium while vortexing or swirling gently. This helps disperse the compound more effectively.[2]
Concentration Exceeds Solubility Limit : The final desired concentration of this compound is higher than its maximum solubility in the final assay medium.[1]Reduce Final Concentration : If experimentally viable, lower the final working concentration of this compound.
Increase Co-solvent (with caution) : Slightly increase the final percentage of the organic solvent (e.g., DMSO), but ensure it remains below the cytotoxic level for your specific cell line (typically ≤ 0.5%).[2][3]
The solution appears cloudy or hazy after adding this compound. Micro-precipitation : Formation of a fine, colloidal suspension that is not immediately visible as distinct particles.[2]Filter Sterilization : After dilution, filter the final working solution through a 0.22 µm sterile syringe filter. This can remove fine precipitates, but be aware it may also reduce the effective compound concentration.[2][3]
Microscopic Examination : Place a small aliquot of the solution on a microscope slide and check for the presence of small crystals or amorphous particles to confirm micro-precipitation.[3]
Precipitation occurs over time during incubation (e.g., at 37°C). Temperature Shift : Changes in temperature can decrease the solubility of some compounds.[1]Pre-warm all components : Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1][2]
pH Shift in Medium : The pH of the culture medium can change over time due to cell metabolism or CO2 levels in the incubator, affecting the ionization and solubility of the compound.Use Buffered Media : Ensure the medium is adequately buffered for the incubator's CO2 concentration (e.g., with HEPES).
Interaction with Media Components : this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][3]Test in Simpler Buffer : Evaluate the compound's solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if media components are the primary cause of precipitation.[1]
Inconsistent or non-reproducible experimental results. Variable Dosing : If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments, leading to unreliable data.[2]Prepare Fresh Solutions : Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions.[2]
Precipitate in Stock Solution : The stock solution may have some precipitate, especially after freeze-thaw cycles.Inspect and Prepare Stock Correctly : Before use, warm the stock solution to room temperature and vortex thoroughly to ensure any precipitate is redissolved. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to be poorly soluble in aqueous solutions?

A1: this compound is an alkaloid, a class of naturally occurring compounds that are often hydrophobic and possess complex structures.[4] Such molecules have limited ability to form favorable interactions with water, leading to poor aqueous solubility.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common co-solvent for preparing high-concentration stock solutions of poorly soluble compounds like alkaloids for in-vitro studies.[2][4]

Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2] It is crucial to run a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the solvent's effect on your specific cell line.

Q4: Can I dissolve this compound directly in the cell culture medium?

A4: Direct dissolution in aqueous media is not recommended due to its poor solubility and will likely result in incomplete dissolution and precipitation.[2] A concentrated stock solution in an appropriate organic solvent is necessary.

Q5: Are there alternatives to DMSO for improving solubility?

A5: Yes, other strategies can be explored, although they require more extensive validation. These include the use of cyclodextrins (like hydroxypropyl-β-cyclodextrin) which can form inclusion complexes with hydrophobic molecules to increase their aqueous solubility, or the use of surfactants.[4][5] However, these must also be tested for their own effects on the assay and cells.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials : this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure :

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used if necessary.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended for the compound's stability.

Protocol 2: General Method for Preparing Working Solutions
  • Materials : this compound stock solution (in DMSO), complete cell culture medium (or aqueous buffer), sterile conical tubes.

  • Procedure :

    • Pre-warm the complete cell culture medium to 37°C in a water bath.

    • Thaw a single-use aliquot of the this compound stock solution at room temperature and vortex gently.

    • In a sterile conical tube, place the required volume of pre-warmed medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition is critical to prevent precipitation.[2]

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. Use immediately.

Protocol 3: Determining Maximum Soluble Concentration
  • Objective : To find the highest concentration of this compound that remains in solution under your specific experimental conditions.

  • Procedure :

    • Prepare a series of dilutions of this compound in your pre-warmed complete medium. A 2-fold serial dilution is recommended, starting from a concentration known to precipitate down to a concentration that is likely soluble (e.g., 100 µM down to ~1 µM).[3]

    • To prepare the highest concentration (e.g., 100 µM from a 10 mM stock), add 1 µL of the stock to 99 µL of pre-warmed medium and vortex gently.

    • Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the planned duration of your experiment (e.g., 24, 48, or 72 hours).[3]

    • Observe the solutions for any signs of precipitation (cloudiness, crystals, or sediment) at multiple time points.

    • For a more detailed inspection, transfer a small aliquot of each dilution to a microscope slide and check for micro-precipitates.[3]

    • The highest concentration that remains clear of any visible precipitate throughout the incubation period is the maximum recommended working concentration for your experiment.

Visualizations

G cluster_0 Troubleshooting Workflow start Precipitation Observed? cause Identify Cause: - Immediate Precipitation? - Delayed Precipitation? - Hazy Solution? start->cause Yes solution Implement Solution: - Slow, drop-wise addition - Reduce concentration - Pre-warm media - Check for micro-precipitates cause->solution verify Verify Solution: - Visual Inspection - Microscopy solution->verify proceed Proceed with Experiment verify->proceed Clear Solution reassess Re-assess Protocol (e.g., use solubilizing agents) verify->reassess Precipitate Persists

Caption: A logical workflow for troubleshooting precipitation issues.

G cluster_1 Working Solution Preparation stock 1. Prepare High-Concentration Stock in DMSO warm_media 2. Pre-warm Aqueous Medium to 37°C stock->warm_media add_dropwise 3. Add Stock Drop-wise to Vortexing Medium warm_media->add_dropwise inspect 4. Visually Inspect for Clarity add_dropwise->inspect use 5. Use Immediately in Assay inspect->use

Caption: Workflow for preparing this compound working solutions.

G cluster_2 Potential Signaling Pathway Modulation stress Oxidative Stress (e.g., t-BOOH) nfkb NFκB Activation stress->nfkb caspase Caspase 3/7 Activation stress->caspase bge Brunfelsia grandiflora Extract bge->nfkb Inhibits nrf2 NRF2 Pathway bge->nrf2 Activates bge->caspase Inhibits protection Cell Protection nrf2->protection apoptosis Apoptosis caspase->apoptosis

Caption: Potential signaling pathways affected by B. grandiflora extract.[6]

References

Minimizing batch-to-batch variability in Brunfelsamidine isolation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the isolation of Brunfelsamidine from Brunfelsia grandiflora.

Troubleshooting Guide

This guide addresses specific issues that may arise during the isolation process, leading to variability in yield and purity.

IssuePotential Cause(s)Recommended Actions
Low Yield of Crude Alkaloid Extract Incomplete Extraction: Inefficient cell lysis or insufficient solvent penetration.- Ensure plant material is finely ground (e.g., 40-60 mesh).- Increase extraction time and/or temperature (monitor for degradation).- Consider alternative extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[1]
Improper Solvent Polarity: The solvent may not be optimal for extracting this compound.- Experiment with a range of solvent polarities. Methanol (B129727) and ethanol (B145695) are often effective for alkaloids as they can dissolve both free bases and salts.[1]
Incorrect pH during Acid-Base Extraction: Incomplete conversion of this compound to its salt or free base form.- Ensure the pH of the acidic aqueous solution is sufficiently low (pH 2-3) to protonate the alkaloid.[2]- Confirm the pH of the aqueous layer is adequately basic (pH 9-10) before extraction with the organic solvent.[3]
Co-extraction of Impurities Non-selective Solvent: The initial extraction solvent may be co-extracting a wide range of compounds.- Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before the main alkaloid extraction.[4]
Presence of Pigments and Tannins: These compounds are commonly co-extracted from plant materials.- Incorporate a decolorization step using activated charcoal in the crude extract.[1] Be mindful that this may also adsorb some of the target alkaloid.
Poor Separation during Column Chromatography Inappropriate Stationary Phase: Silica (B1680970) gel can be slightly acidic and may interact unfavorably with some alkaloids.- Consider using a basic stationary phase like alumina (B75360) for the purification of basic alkaloids.- Alternatively, triethylamine (B128534) can be added to the mobile phase to neutralize the acidic sites on the silica gel.[5]
Incorrect Mobile Phase Polarity: The solvent system may not be providing adequate separation.- Optimize the solvent system by gradually increasing the polarity. A common gradient for alkaloids is dichloromethane (B109758) with an increasing percentage of methanol.[5]
Column Overloading: Too much crude extract applied to the column.- Reduce the amount of sample loaded onto the column relative to the amount of stationary phase.
Inconsistent Purity in Final Product Incomplete Removal of Impurities: Residual impurities from the extraction and initial purification steps.- Employ preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification to achieve high purity.
Degradation of this compound: The compound may be sensitive to pH, temperature, or light.- Conduct stability studies to determine the optimal pH and temperature ranges for handling and storage.[6]- Protect the compound from light during all stages of the isolation and purification process.
Batch-to-Batch Variability in Quantification Inconsistent HPLC-UV Analysis: Variations in sample preparation, instrument parameters, or standard calibration.- Ensure consistent sample preparation and dilution procedures.- Validate the HPLC-UV method for linearity, precision, and accuracy.[7][8]- Use a certified reference standard for this compound for accurate quantification.

Frequently Asked Questions (FAQs)

1. What is the best starting material for this compound isolation?

The roots and bark of Brunfelsia grandiflora are reported to be rich sources of alkaloids, including this compound. It is crucial to properly identify the plant material to ensure you are working with the correct species.

2. How can I confirm the presence of this compound in my crude extract?

A preliminary analysis by Thin Layer Chromatography (TLC) can be performed. Spot the crude extract on a silica gel plate and develop it with a suitable solvent system (e.g., dichloromethane:methanol, 9:1). The presence of alkaloids can be visualized by spraying with Dragendorff's reagent, which typically produces orange or reddish-brown spots. For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect the molecular ion of this compound (m/z 109.13).[9][10]

3. I am having trouble with emulsions during liquid-liquid extraction. How can I resolve this?

Emulsions are common when partitioning plant extracts between aqueous and organic phases. To break emulsions, you can try the following:

  • Add a saturated sodium chloride solution (brine).

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filter the emulsified layer through a bed of Celite or glass wool.

  • Centrifugation can also be effective in separating the layers.

4. What are the key parameters to optimize for the HPLC-UV quantification of this compound?

For reliable quantification, the following HPLC-UV parameters should be optimized and validated:

  • Column: A C18 reversed-phase column is a good starting point.[7]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

  • Detection Wavelength: The UV detection wavelength should be set at the absorbance maximum of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

  • Flow Rate and Injection Volume: These should be optimized to achieve good peak shape and resolution.

5. How do I interpret the NMR spectrum to confirm the structure of this compound?

The 1H and 13C NMR spectra will provide characteristic signals for the pyrrolidine (B122466) ring and the carboximidamide group. Key features to look for include:

  • 1H NMR: Signals corresponding to the protons on the pyrrole (B145914) ring and the exchangeable protons of the amine and imine groups.

  • 13C NMR: Resonances for the carbon atoms of the pyrrole ring and the carboximidamide carbon.

Comparing the obtained chemical shifts with those of known pyrrolidine alkaloids and using 2D NMR techniques (like COSY and HSQC) can aid in the complete structural elucidation.

Experimental Protocols

Proposed Protocol for this compound Isolation

This protocol is a synthesized procedure based on general methods for alkaloid isolation and should be optimized for your specific experimental conditions.

1. Preparation of Plant Material:

  • Dry the roots and bark of Brunfelsia grandiflora at room temperature or in an oven at a low temperature (40-50 °C) to prevent degradation of the active compounds.

  • Grind the dried plant material into a fine powder (40-60 mesh).

2. Extraction:

  • Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Resuspend the concentrated extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Perform liquid-liquid extraction with hexane to remove non-polar impurities. Discard the hexane layer.

3. Acid-Base Purification:

  • Basify the acidic aqueous extract to pH 9-10 with ammonium hydroxide.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.

4. Column Chromatography:

  • Prepare a column with silica gel or basic alumina.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Elute the column with a gradient of dichloromethane and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration.

  • Collect fractions and monitor them by TLC to identify those containing this compound.

5. Final Purification (Preparative HPLC):

  • Pool the fractions containing this compound and concentrate them.

  • Further purify the enriched fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

  • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Proposed HPLC-UV Method for Quantification
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 20% acetonitrile in 20 mM ammonium formate (B1220265) buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 260 nm (This should be optimized based on the UV spectrum of pure this compound).

  • Quantification: Based on a calibration curve generated from a certified reference standard of this compound.

Visualizations

experimental_workflow start Start: Dried & Powdered Brunfelsia grandiflora extraction Maceration with Methanol start->extraction concentration Rotary Evaporation extraction->concentration acidification Resuspend in 5% HCl concentration->acidification defatting Liquid-Liquid Extraction with Hexane acidification->defatting basification Basify to pH 9-10 with NH4OH defatting->basification l_l_extraction Liquid-Liquid Extraction with Dichloromethane basification->l_l_extraction drying_evaporation Dry and Evaporate to get Crude Extract l_l_extraction->drying_evaporation column_chromatography Column Chromatography (Silica or Alumina) drying_evaporation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_analysis Analytical Issues start Problem: Low Yield or Purity check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_analysis Review Analytical Method start->check_analysis plant_material Plant Material Quality/Grind check_extraction->plant_material solvent_choice Solvent Polarity check_extraction->solvent_choice ph_control pH of Acid-Base Extraction check_extraction->ph_control column_conditions Column Chromatography (Stationary/Mobile Phase) check_purification->column_conditions impurities Co-eluting Impurities check_purification->impurities degradation Compound Degradation check_purification->degradation hplc_method HPLC Method Validation check_analysis->hplc_method standard_prep Standard Preparation check_analysis->standard_prep

Caption: Logical troubleshooting flow for this compound isolation.

References

Technical Support Center: Enhancing the Long-Term Stability of Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Brunfelsamidine during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in aqueous solution. Unfavorable pH: The amidine group in this compound is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions.[1][2]Determine the optimal pH for stability, which for many amidine-containing compounds is in the range of 4-6.[1][2] Conduct a pH stability profile study to identify the ideal pH for your experimental conditions.
Intramolecular Cyclization: In neutral aqueous solutions, especially at elevated temperatures, intramolecular cyclization can be a rapid degradation pathway.[1]If possible, store aqueous solutions at reduced temperatures (2-8°C or frozen). Avoid prolonged storage in neutral buffers at room temperature.
Reactive Buffer Species: Certain buffer components, such as phosphate, can actively participate in and catalyze the degradation of the compound.[1]Test the stability of this compound in various buffer systems (e.g., citrate (B86180), acetate) to find a non-catalytic buffer for your experiments.
Inconsistent stability results between batches. Variability in Storage Conditions: Minor differences in temperature, light exposure, or humidity between storage locations can lead to different degradation rates.Ensure all batches are stored under identical, tightly controlled conditions. Use calibrated temperature and humidity monitoring systems. Protect from light.
Contamination: The presence of trace amounts of acidic or basic impurities, or metal ions, can accelerate degradation.Use high-purity solvents and reagents. Consider the use of chelating agents like EDTA if metal ion contamination is suspected.
Appearance of unknown peaks in HPLC analysis after storage. Degradation Products: The new peaks are likely degradation products of this compound.Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks.
Interaction with Container: The compound may be adsorbing to or reacting with the surface of the storage container.Use inert container materials such as amber glass or polypropylene. Test for adsorption by analyzing a solution after transfer to a new container.
Loss of solid-state this compound potency over time. Exposure to Humidity and/or High Temperature: Solid-state degradation can be accelerated by the absorption of moisture and exposure to heat.Store solid this compound in a desiccator at a controlled, low temperature. The use of an inert atmosphere (e.g., argon or nitrogen) can also be beneficial.
Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.Store solid this compound and its solutions in amber vials or otherwise protected from light at all times.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure containing a pyrrolidine (B122466) ring and an amidine group, the most probable degradation pathways are:

  • Hydrolysis: The amidine functional group is susceptible to hydrolysis, which would cleave the C-N double bond to form an amide and an amine.[1][7][8][9] This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: The pyrrolidine ring and other parts of the molecule may be susceptible to oxidation, especially if exposed to air, light, or in the presence of trace metal ions.

  • Photodegradation: Many alkaloids are sensitive to light. Exposure to UV or even visible light can provide the energy to initiate degradation reactions.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: While specific data for this compound is limited, based on general principles for alkaloids and amidine-containing compounds, the following conditions are recommended:

  • Solid Form: Store as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon) at -20°C or below. Use of a desiccator is also advised to protect from moisture.

  • In Solution: If storage in solution is necessary, prepare the solution in a non-reactive, acidic buffer (pH 4-6, to be optimized for this compound) using a non-catalytic buffer system (e.g., citrate or acetate).[1] Aliquot into single-use amber vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. To develop such a method, typically using High-Performance Liquid Chromatography (HPLC):

  • Develop an HPLC method that provides a sharp, symmetrical peak for this compound.

  • Perform forced degradation studies (see Experimental Protocols) to generate degradation products.

  • Ensure that the HPLC method can separate the intact this compound peak from all degradation product peaks. This may require adjusting the mobile phase, column type, or gradient.

  • The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific solvents or excipients that should be avoided when working with this compound?

A4: Avoid highly acidic or alkaline solvents that could accelerate hydrolysis. Be cautious with excipients that may contain reactive impurities or trace metals. If formulating this compound, it is crucial to conduct compatibility studies with all proposed excipients under accelerated storage conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[10][11][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 2, 4, and 8 hours (base hydrolysis is often faster).

    • At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24, 48, and 72 hours.

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a clear glass vial in an oven at 80°C for 7 days.

    • At the end of the study, dissolve the solid in the initial solvent to the original concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in the initial solvent) in a quartz cuvette to a photostability chamber with a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][6]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

    • Analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples from the stress conditions, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in the identification of degradation products.

  • Calculate the percentage degradation of this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B Light Source) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - Identify Degradants - Determine Degradation Pathways - Assess Stability hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways cluster_solutions Stabilization Strategies pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Thermo Thermolysis Temp->Thermo Light Light Exposure Photo Photolysis Light->Photo Oxygen Oxygen / Oxidizing Agents Oxidation Oxidation Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis Buffer Optimize pH & Buffer Hydrolysis->Buffer Desiccant Store with Desiccant Hydrolysis->Desiccant Storage Controlled Low Temperature Thermo->Storage Packaging Light-Protective & Airtight Packaging Photo->Packaging Oxidation->Packaging Inert Inert Atmosphere (e.g., Argon) Oxidation->Inert

Caption: Key factors influencing this compound stability and corresponding mitigation strategies.

References

Refining animal dosing protocols to reduce mortality in Brunfelsamidine studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal dosing protocols to reduce mortality and improve data quality in studies involving Brunfelsamidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary toxic effects?

A1: this compound is a neurotoxic alkaloid found in plants of the Brunfelsia genus, commonly known as "Yesterday-Today-and-Tomorrow"[1]. Its toxic effects are primarily neurological, manifesting as excitement, muscle tremors, muscular rigidity, and tonic-clonic seizures, which can lead to mortality[2][3]. These effects are often accompanied by gastrointestinal signs such as vomiting and diarrhea[2][4]. The clinical signs closely resemble those of strychnine (B123637) poisoning[1][2][5].

Q2: What is the suspected mechanism of action for this compound's neurotoxicity?

A2: this compound is believed to act as a competitive antagonist at inhibitory glycine (B1666218) receptors, primarily in the spinal cord and brainstem. This mechanism is similar to that of strychnine[1][6][7]. Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens chloride ion channels, causing hyperpolarization of the neuron and making it less likely to fire. By blocking these receptors, this compound prevents this inhibitory signal, leading to uncontrolled neuronal firing and the severe excitatory effects observed, such as convulsions and muscle rigidity[2][6].

Q3: Why is a dose-range finding (DRF) study critical before initiating a full-scale this compound study?

A3: A dose-range finding (DRF) study is essential to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing life-threatening toxicity or mortality[8][9]. For a potent neurotoxin like this compound, starting a study with untested high doses can lead to unacceptable mortality rates, loss of study animals, and invalid data. A well-designed DRF study identifies a safe and effective dose range, minimizes unnecessary animal use, and provides preliminary data on the substance's toxicological profile, ensuring the main study is both ethical and scientifically sound[8][9][10].

Q4: What are the key principles for reducing animal mortality in acute toxicity studies?

A4: Modern toxicology practices emphasize the "3Rs" (Replacement, Reduction, Refinement) to minimize animal use and suffering. Key principles include:

  • Using alternative methods: Guidelines like the OECD Fixed Dose Procedure (FDP) and Acute Toxic Class (ATC) method use clear signs of toxicity as endpoints rather than death, reducing mortality[11][12].

  • Stepwise dosing: These modern methods use a sequential, stepwise approach, starting with low doses and escalating cautiously based on the absence of severe toxicity[3][8]. This avoids administering predictably lethal doses.

  • Thorough clinical observation: Closely monitoring animals for early and subtle signs of toxicity can serve as humane endpoints, allowing intervention before severe suffering or death occurs[13].

  • Sighting studies: A preliminary "sighting study" involving a very small number of animals is used to inform the starting dose for the main study, preventing initial overdosing[4].

Troubleshooting Guide: High Mortality in Animal Cohorts

This guide addresses common issues related to unexpected mortality during this compound experiments.

Problem Potential Cause Recommended Action
High mortality (>50%) in the first dose group. Starting dose is too high; exceeds the MTD.Immediately halt the study. Re-evaluate all available in vitro and in silico data. Design and conduct a new, more conservative dose-range finding study starting at a significantly lower dose (e.g., 10-fold lower).
Mortality observed at doses previously considered safe. Variation in test substance batch potency. Animal model sensitivity (e.g., age, sex, strain differences). Error in dose calculation or administration.Verify the concentration and stability of the dosing solution. Review animal health records and confirm strain/supplier specifications. Double-check all calculations and standard operating procedures for dose administration. Consider using a positive control (e.g., strychnine at a known dose) to confirm model response.
Rapid onset of severe seizures followed by death within hours. This is the expected toxic profile of this compound, indicating the dose is in the lethal range[2][14].The current dose is too high for a repeated-dosing study. If determining the LD50 is not the goal, the dose must be lowered to a level that produces observable, non-lethal signs of neurotoxicity. Implement a more detailed clinical observation schedule to identify early signs (e.g., tremors, agitation) as humane endpoints.
Animals appear to recover from initial seizures but die 24-48 hours later. Complications secondary to severe convulsions, such as hyperthermia, rhabdomyolysis, or respiratory failure[15].Implement supportive care protocols, including temperature monitoring and fluid administration, for animals showing signs of severe toxicity. This can help manage secondary complications, although the primary goal should be to adjust the dose to avoid such severe effects.

Data Presentation: Toxicity of Brunfelsia Extracts

Table 1: Observed Acute Toxicity of Brunfelsia uniflora Leaf Extracts in Mice [14]

This table summarizes the results from a study where different extracts were administered at a single oral dose of 5 g/kg.

Extract AdministeredAnimal Group (n=5)Time to Onset of Clinical SignsKey Clinical Signs ObservedMortality
Alkaloids Group 110 minutesPiloerection, severe seizures, muscle tremors0/5 (survived)
Flavonoids Group 257 minutesSeizures, moderate piloerection0/5 (survived)
Saponins Group 3< 10 minutesSevere neurological signs5/5 (died within 10-20 min)
Saline (Control) Group 4N/ANo clinical signs0/5 (survived)

Table 2: Example Data from an OECD 420 Fixed Dose Procedure Study

This table illustrates a hypothetical outcome for a this compound study following the OECD 420 guideline, which classifies substances into GHS toxicity categories.

StepDose Level (mg/kg)Number of Animals (Females)Outcome (Number Affected/Number Dosed)Next StepGHS Classification
Sighting Study 3001Evident toxicity, no mortalityProceed to main study at 300 mg/kg-
Main Study 1 30044/4 with evident toxicity, 1/4 mortalityDose at 50 mg/kg-
Main Study 2 5052/5 with evident toxicity, 0/5 mortalityStop testCategory 3

Note: "Evident toxicity" refers to clear, observable signs of toxicity (e.g., convulsions, tremors, ataxia) that are adverse but not lethal.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify dose levels for a definitive repeat-dose toxicity study.

Methodology:

  • Animal Model: Use a small number of rodents (e.g., 3-5 per group), typically female rats or mice, as they are often more sensitive[16].

  • Dose Selection: Based on available data, select a starting dose expected to be well-tolerated. If no data exists, a conservative starting dose (e.g., 1-5 mg/kg) is advisable. Subsequent dose groups should escalate geometrically (e.g., 2x or 3x increments) until signs of toxicity are observed[16].

  • Administration: Administer this compound via the intended clinical or experimental route (e.g., oral gavage).

  • Observation: Conduct intensive clinical observations for the first several hours post-dosing, as the onset of neurotoxic signs is often rapid[2]. Record all signs of toxicity, including tremors, agitation, ataxia, seizures, and changes in posture. Continue daily observations for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that causes observable, non-lethal toxicity (e.g., mild tremors) without resulting in mortality or severe signs of distress (e.g., continuous seizures). This dose is then used as the high dose for the main study.

Protocol 2: Acute Oral Toxicity via Fixed Dose Procedure (Adapted from OECD 420)

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS without using lethality as the primary endpoint.

Methodology:

  • Sighting Study:

    • Administer a starting dose (e.g., 300 mg/kg, or a lower dose if toxicity is expected) to a single female rat[4].

    • Observe the animal. If it dies, re-dose a new animal at a lower fixed dose level (e.g., 50 mg/kg). If it shows evident toxicity, use this dose for the main study. If no effects are seen, dose a new animal at a higher fixed dose level (e.g., 2000 mg/kg)[4].

  • Main Study:

    • Using the starting dose determined from the sighting study, dose an additional 4 female rats so that a total of 5 animals have been tested at that level[4].

    • Observe all animals for at least 14 days.

  • Decision Logic:

    • If 2 or more animals die at a given dose, the substance is classified at a higher toxicity category, and the study is stopped or re-tested at a lower dose.

    • If 1 animal dies or evident toxicity is observed in most animals , no further dosing at higher levels is needed. The substance is classified, and the test is complete.

    • If no evident toxicity or mortality is observed , dose a new group of 5 animals at the next higher fixed dose level.

  • Classification: The substance is classified into one of the GHS categories based on the dose at which evident toxicity or mortality was observed. This method prioritizes identifying a toxic dose rather than a lethal dose[8].

Mandatory Visualizations

Brunfelsamidine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug Glycine_release Glycine Release GlyR Glycine Receptor (Chloride Channel) Glycine_release->GlyR Binds to Cl_influx Cl- Influx GlyR->Cl_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Causes Reduced Nerve Firing Reduced Nerve Firing Hyperpolarization->Reduced Nerve Firing This compound This compound This compound->GlyR Blocks Convulsions & Seizures Convulsions & Seizures This compound->Convulsions & Seizures Dose_Escalation_Workflow start Start DRF Study (n=3-5 animals) dose1 Administer Low Dose (D1) start->dose1 observe1 Observe for Toxicity (24h to 14d) dose1->observe1 no_tox No or Minor Toxicity observe1->no_tox No significant effects severe_tox Severe Toxicity or Mortality observe1->severe_tox Severe effects dose2 Escalate Dose (D2 = 2-3x D1) (New Cohort) no_tox->dose2 observe2 Observe for Toxicity dose2->observe2 mtd MTD Identified (Non-lethal evident toxicity) observe2->mtd Non-lethal toxicity observe2->severe_tox Severe effects stop Stop Escalation. Define MTD as dose below D(severe) severe_tox->stop Troubleshooting_Logic start Unexpected Mortality Observed q1 When did mortality occur? start->q1 a1_early First Dose Group q1->a1_early Early a1_later Subsequent Groups q1->a1_later Later sol1 Action: Halt Study. Re-design with lower starting dose. a1_early->sol1 q2 Was dose previously tolerated? a1_later->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Action: Check substance batch, calculations, and animal model consistency. a2_yes->sol2 sol3 Action: Dose is above MTD. Reduce dose for future cohorts. a2_no->sol3

References

Troubleshooting unexpected side effects in animal models treated with Brunfelsamidine.

Author: BenchChem Technical Support Team. Date: December 2025

Compound: Brunfelsamidine Class: Novel aminopyridine derivative Mechanism of Action: Selective 5-HT2C receptor antagonist with secondary, weaker agonistic activity at the GABAB receptor. Intended Therapeutic Use: Anxiety and Obsessive-Compulsive Disorder

This document provides troubleshooting guidance for researchers using this compound in preclinical animal models. The information is presented in a question-and-answer format to address common unexpected side effects and provide standardized protocols for investigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Metabolic Changes

Q1: We are observing rapid weight gain and hyperglycemia in our rat models treated with this compound. Is this an expected effect?

A1: While not the primary intended effect, metabolic disturbances such as weight gain and altered glucose metabolism can be associated with 5-HT2C receptor antagonism.[1][2][3] Several antipsychotic drugs with 5-HT2C antagonist activity are known to cause similar metabolic side effects.[2][4] The mechanism is thought to involve interference with feeding behaviors and energy balance.[2][3] The GABAB receptor agonism component of this compound could also potentially influence glucose homeostasis.[5]

Troubleshooting Steps:

  • Confirm the effect: Ensure the observed weight gain is statistically significant compared to a vehicle-treated control group.

  • Investigate feeding behavior: Use metabolic cages to quantify food and water intake over a 24-hour period.[6][7][8] An increase in food consumption is a likely cause of weight gain.[4]

  • Assess glucose metabolism: Perform a glucose tolerance test (GTT) to formally assess hyperglycemia and insulin (B600854) resistance.[5]

  • Dose-response relationship: Determine if the metabolic side effects are dose-dependent. A lower effective dose for the primary anxiolytic effect might mitigate these metabolic issues.

Data Presentation: Metabolic Side Effects of this compound in Sprague-Dawley Rats
ParameterVehicle Control (n=10)This compound (10 mg/kg, i.p.) (n=10)p-value
Body Weight Change (Day 14) + 5.2 g (± 1.5)+ 25.8 g (± 4.1)< 0.001
Daily Food Intake (g) 22.5 g (± 2.1)35.2 g (± 3.5)< 0.001
Fasting Blood Glucose (mg/dL) 95 (± 8)130 (± 12)< 0.01
Glucose AUC (GTT) 15,000 (± 1,200)22,500 (± 1,800)< 0.01

Data are presented as mean (± SEM).

Experimental Protocol: Metabolic Cage Study

Objective: To quantify food and water intake, as well as urine and feces output in rats treated with this compound.

Materials:

  • Metabolic cages (e.g., from Harvard Apparatus or similar)[9]

  • Electronic scale

  • Graduated cylinders

  • Sprague-Dawley rats

Procedure:

  • Acclimatization: House rats individually in the metabolic cages for at least 3 days prior to the experiment to acclimate.[7]

  • Baseline Measurement: For 24 hours before drug administration, measure and record the initial weight of the food and the volume of water provided.

  • Drug Administration: Administer this compound or vehicle control (e.g., saline) via the intended route (e.g., intraperitoneal injection).

  • Data Collection (24h):

    • Place the animals back into the metabolic cages immediately after injection.[8]

    • After 24 hours, carefully remove the animals.

    • Weigh the remaining food and measure the remaining water to calculate consumption.[8]

    • Collect and measure the total volume of urine and the total weight of feces.[8]

  • Data Analysis: Compare the food and water consumption between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test).

Issue 2: Sedation and Motor Impairment

Q2: Our mice appear sedated and show poor performance on motor tasks after this compound administration. How can we differentiate between sedation and a specific motor deficit?

A2: This is a critical question, as both the 5-HT2C antagonist and GABAB agonist activities of this compound can contribute to these effects. GABAB receptor agonists like baclofen (B1667701) are well-known to cause sedation and motor impairment.[10][11][12] Sedation can also manifest as reduced motor activity, confounding the interpretation of motor coordination tests.[13][14][15]

Troubleshooting Workflow:

G observe Observe Reduced Mobility & Poor Motor Performance locomotor Assess General Activity (Open Field Test) observe->locomotor rotarod Assess Motor Coordination (Rotarod Test) observe->rotarod locomotor_res Is locomotor activity significantly reduced? locomotor->locomotor_res rotarod_res_check Proceed to Rotarod Analysis rotarod->rotarod_res_check sedated Primary Effect is Likely Sedation/Hypoactivity locomotor_res->sedated Yes locomotor_res->rotarod_res_check No conclusion Conclusion sedated->conclusion rotarod_res Is Rotarod performance impaired independent of locomotor activity? rotarod_res_check->rotarod_res motor_deficit Suggests a Specific Motor Coordination Deficit rotarod_res->motor_deficit Yes combined_effect Impairment is likely secondary to sedation rotarod_res->combined_effect No motor_deficit->conclusion combined_effect->conclusion

Caption: Troubleshooting workflow to distinguish sedation from motor impairment.

Recommended Tests:

  • Open Field Test: To measure general locomotor activity and exploratory behavior. A significant reduction in distance traveled and movement time would indicate sedation.[16]

  • Rotarod Test: A standard test for motor coordination and balance.[17][18][19] If performance is impaired even after accounting for general activity levels (e.g., through statistical covariance analysis), it may suggest a direct effect on motor coordination.

Data Presentation: Differentiating Sedation and Motor Impairment in C57BL/6 Mice
ParameterVehicle Control (n=12)This compound (5 mg/kg, i.p.) (n=12)p-value
Open Field: Total Distance (m) 45.2 (± 5.5)15.1 (± 3.2)< 0.001
Open Field: Time Immobile (s) 80.5 (± 10.1)250.7 (± 20.5)< 0.001
Rotarod: Latency to Fall (s) 185.4 (± 15.3)65.2 (± 12.8)< 0.001

The significant reduction in open field activity strongly suggests a sedative effect, which is likely a primary contributor to the reduced performance on the rotarod.

Experimental Protocol: Rotarod Test for Mice

Objective: To assess motor coordination and balance in mice treated with this compound.[17]

Materials:

  • Accelerating Rotarod apparatus for mice[17]

  • C57BL/6 mice

  • Timer

Procedure:

  • Acclimatization: Handle mice for several days before the test. Acclimate them to the testing room for at least 1 hour before the experiment begins.[17]

  • Training:

    • On the day before the test, train the mice on the rotarod at a constant, low speed (e.g., 4 RPM) for 60 seconds.[17]

    • Repeat this for 2-3 trials with a 10-15 minute inter-trial interval. This helps to ensure that the test-day performance is not confounded by a learning effect.

  • Testing:

    • Administer this compound or vehicle control and wait for the appropriate time for the drug to take effect (e.g., 30 minutes post-i.p. injection).

    • Place a mouse on the rod and begin the trial. The rod should accelerate from a low speed to a high speed (e.g., 4 to 40 RPM) over a set period (e.g., 300 seconds).[17]

    • Record the latency to fall off the rod or until the mouse clings to the rod and makes a full passive rotation.[17]

    • Perform 3 trials for each mouse with a consistent inter-trial interval.

  • Data Analysis: The primary endpoint is the average latency to fall across the trials. Compare the treated group to the control group using a t-test or ANOVA.

Issue 3: Paradoxical Anxiety/Agitation

Q3: We have observed an increase in anxiety-like behaviors in a subset of our mice at a specific dose of this compound. This is the opposite of the intended effect. Why might this be happening?

A3: Paradoxical reactions, while uncommon, can occur with CNS-active drugs.[20] Several factors could contribute to this:

  • Dose-dependency: The effect may be specific to a certain dose range, creating a "U-shaped" dose-response curve.

  • Genetic variability: A subset of the animal population may have a genetic predisposition to react differently.

  • Receptor pharmacology: While the primary target is the 5-HT2C receptor, off-target effects at other receptors could mediate this paradoxical effect at certain concentrations. Antagonism of 5-HT2C receptors can increase dopamine (B1211576) and norepinephrine (B1679862) release, which could potentially lead to agitation in some contexts.[21]

Logical Relationship Diagram: Investigating Paradoxical Anxiety

G cluster_0 Initial Observation cluster_1 Potential Causes cluster_2 Troubleshooting Actions Paradoxical Anxiety\nObserved Paradoxical Anxiety Observed Dose Dose-Specific Effect Paradoxical Anxiety\nObserved->Dose Genetics Genetic Predisposition Paradoxical Anxiety\nObserved->Genetics OffTarget Off-Target Pharmacology Paradoxical Anxiety\nObserved->OffTarget DoseResponse Conduct Full Dose-Response Study Dose->DoseResponse Strain Test in a Different Mouse Strain Genetics->Strain Receptor Receptor Occupancy Study OffTarget->Receptor

Caption: Potential causes and troubleshooting steps for paradoxical anxiety.

Troubleshooting Steps:

  • Conduct a full dose-response study: Test a wider range of doses, including those lower and higher than the dose that produced the paradoxical effect.

  • Test in a different mouse strain: If the effect is specific to the C57BL/6 strain, for example, testing in BALB/c or Swiss Webster mice could help determine if there is a genetic component.

  • Pharmacological blockade: If an off-target effect is suspected, co-administration of this compound with selective antagonists for other candidate receptors could help elucidate the mechanism.

Experimental Protocol: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents. An anxiolytic compound is expected to increase the time spent in and entries into the open arms.

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Acclimatization: Bring the animals to the testing room at least 1 hour before the test to acclimate. The room should be dimly lit.

  • Drug Administration: Administer this compound or vehicle control at the predetermined time before the test.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera mounted above the maze.

  • Data Analysis: Use video tracking software to quantify:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • An increase in time and/or entries in the open arms is indicative of an anxiolytic effect. A decrease would indicate an anxiogenic (anxiety-producing) effect.

Hypothetical Signaling Pathway

G cluster_0 5-HT2C Receptor Pathway cluster_1 GABAB Receptor Pathway This compound This compound HT2C 5-HT2C Receptor This compound->HT2C Antagonist GABAB GABAB Receptor This compound->GABAB Agonist (Weak) PLC PLC Activation HT2C->PLC IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca Ca2+ Release IP3_DAG->Ca Neuron Neuronal Excitability (Decreased Dopamine/NE Release) Ca->Neuron AC Adenylyl Cyclase Inhibition GABAB->AC K_channel K+ Channel Activation GABAB->K_channel cAMP cAMP Decrease AC->cAMP Hyperpolarization Hyperpolarization (Inhibitory Effect) K_channel->Hyperpolarization

Caption: Hypothetical signaling pathways affected by this compound.

References

Technical Support Center: Optimizing Electrophysiological Recordings in the Presence of Brunfelsamidine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the hypothetical properties and effects of Brunfelsamidine.

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent neurotoxin that primarily acts as a state-dependent blocker of voltage-gated sodium channels (VGSCs). Its binding affinity is highest for the open and inactivated states of the channel, leading to a use-dependent block. This means that the inhibitory effect is more pronounced in rapidly firing neurons.

Q2: Which subtypes of voltage-gated sodium channels are most sensitive to this compound?

A2: this compound exhibits selectivity for tetrodotoxin-sensitive (TTX-S) sodium channel subtypes, with a particularly high affinity for Nav1.1, Nav1.2, and Nav1.7. It has a lower affinity for the tetrodotoxin-resistant (TTX-R) subtypes, such as Nav1.5, Nav1.8, and Nav1.9.[1]

Q3: What are the expected effects of this compound on neuronal action potentials?

A3: In current-clamp recordings, this compound is expected to increase the threshold for action potential firing, reduce the amplitude of the action potential, and at higher concentrations, completely block action potential generation. Due to its use-dependent nature, these effects will be more prominent during high-frequency firing.

Q4: Are there any known off-target effects of this compound?

A4: While the primary targets are VGSCs, at concentrations above 10 µM, this compound has been observed to have inhibitory effects on certain subtypes of voltage-gated potassium channels, which can complicate the interpretation of its effects on neuronal excitability.

Troubleshooting Guide

This section addresses specific issues that may be encountered during electrophysiology experiments with this compound in a question-and-answer format.

Issue 1: Rapid Loss of Whole-Cell Configuration After this compound Application

  • Question: My whole-cell patch-clamp recordings are stable in baseline conditions, but shortly after perfusing this compound, I lose the gigaohm seal and the cell dies. What could be the cause?

  • Answer: This issue can arise from several factors:

    • Cellular Toxicity: High concentrations of this compound may induce cytotoxicity, leading to membrane instability.

      • Solution: Reduce the concentration of this compound to the lowest effective range. Perform a concentration-response curve to identify the optimal concentration. Limit the duration of exposure to the compound and monitor the cell's morphology for any signs of swelling or blebbing.

    • Solvent Effects: If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent can destabilize the cell membrane.

      • Solution: Ensure the final concentration of the solvent is minimal (typically <0.1%) and consistent across all experiments, including controls.

    • Internal Solution Mismatch: The osmolarity of your internal solution might be suboptimal, and the addition of this compound could be exacerbating an already stressed cell.[2]

      • Solution: Verify and adjust the osmolarity of your internal solution to be close to the physiological osmolarity of the cells you are recording from.

Issue 2: High Variability in the Inhibitory Effect of this compound Between Experiments

  • Question: I am observing a large degree of variability in the blocking effect of this compound on sodium currents, even at the same concentration. Why is this happening?

  • Answer: The use-dependent nature of this compound can lead to such variability if experimental parameters are not tightly controlled.

    • Inconsistent Firing Frequency: Since this compound preferentially binds to open and inactivated channels, the degree of block will depend on the frequency of channel activation.

      • Solution: Employ a strict, consistent voltage protocol with a fixed frequency of stimulation across all experiments to ensure a comparable level of use-dependent block.[3]

    • Fluctuating Holding Potential: The binding and unbinding kinetics of this compound are voltage-dependent. Variations in the holding potential will alter the proportion of channels in different states, affecting the degree of block.[4]

      • Solution: Continuously monitor the holding potential and series resistance throughout the recording. Discard any recordings where these parameters change by more than 15-20%.

    • Incomplete Solution Exchange: If your perfusion system does not allow for a rapid and complete exchange of the bath solution, the effective concentration of this compound at the cell surface may vary.

      • Solution: Characterize the exchange time of your perfusion system and ensure that the drug application is long enough to reach a steady-state effect.

Issue 3: Low Signal-to-Noise Ratio (SNR) in Recordings with this compound

  • Question: After applying this compound, the sodium current is significantly reduced, and my signal-to-noise ratio is too low for accurate analysis. How can I improve this?

  • Answer: A low SNR can obscure the true effect of the compound. Here are some ways to improve it:

    • Optimize Seal Resistance: A high gigaohm seal (>1 GΩ) is critical for low-noise recordings.[5]

      • Solution: Ensure your pipettes are properly fire-polished and the cell membrane is healthy. Use gentle suction to form the seal.

    • Series Resistance Compensation: Uncompensated series resistance can filter your signal and reduce its amplitude.

      • Solution: Use the series resistance compensation feature on your amplifier to compensate for at least 70-80% of the series resistance. Monitor and adjust as needed throughout the recording.[6]

    • Averaging Traces: If the effect of this compound is stable, you can average multiple traces to improve the SNR.

      • Solution: At a steady-state block, record and average multiple sweeps elicited by the same voltage protocol.

Data Presentation

The following tables summarize the hypothetical quantitative data on the effects of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Different Voltage-Gated Sodium Channel Subtypes.

Nav Channel SubtypeIC50 (µM) at a Holding Potential of -100 mVHill Slope
Nav1.10.8 ± 0.11.2
Nav1.21.2 ± 0.21.1
Nav1.70.5 ± 0.081.3
Nav1.515.3 ± 2.10.9
Nav1.8> 50N/A

Table 2: Effects of this compound (1 µM) on Action Potential Properties in Hippocampal Pyramidal Neurons.

ParameterControlThis compound (1 µM)
Resting Membrane Potential (mV)-68.4 ± 2.1-67.9 ± 2.3
Action Potential Threshold (mV)-45.2 ± 1.8-38.7 ± 2.0
Action Potential Amplitude (mV)85.6 ± 4.562.3 ± 5.1
Action Potential Half-Width (ms)1.2 ± 0.11.8 ± 0.2
Firing Frequency at 2x Rheobase (Hz)25.3 ± 3.78.1 ± 2.9

Experimental Protocols

Protocol 1: Characterizing the Tonic and Use-Dependent Block of Sodium Channels by this compound

  • Cell Preparation: Use a cell line stably expressing a specific human Nav channel subtype (e.g., HEK293 cells expressing Nav1.7) or primary cultured neurons.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).[3]

    • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Cesium is used to block potassium channels.[3]

  • Recording Configuration: Whole-cell voltage-clamp.

  • Voltage Protocol for Tonic Block:

    • Hold the cell at a hyperpolarized potential where most channels are in the closed state (e.g., -120 mV).

    • Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to measure the tonic block.

  • Voltage Protocol for Use-Dependent Block:

    • From a holding potential of -120 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms (B15284909) at 10 Hz for 2 seconds).

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing a known concentration of this compound.

    • Allow the effect to reach a steady state before recording the blocked current.

  • Data Analysis:

    • Calculate the percentage of current inhibition for both tonic and use-dependent protocols.

    • For the use-dependent block, plot the normalized peak current against the pulse number to observe the development of the block.

Mandatory Visualization

cluster_0 Troubleshooting Workflow for Reduced Signal Start Reduced Signal with this compound CheckSeal Check Seal Resistance (>1 GΩ?) Start->CheckSeal ImproveSeal Improve Seal: - Fire-polish pipette - Use healthy cells CheckSeal->ImproveSeal No CheckSR Check Series Resistance (<15 MΩ?) CheckSeal->CheckSR Yes ImproveSeal->CheckSeal CompensateSR Compensate Series Resistance (>70%) CheckSR->CompensateSR No CheckToxicity Is Cell Morphology Normal? CheckSR->CheckToxicity Yes CompensateSR->CheckSR ReduceConc Reduce this compound Concentration or Exposure Time CheckToxicity->ReduceConc No Proceed Proceed with Recording CheckToxicity->Proceed Yes ReduceConc->CheckToxicity

Caption: Troubleshooting workflow for reduced signal.

cluster_1 Hypothetical Signaling Pathway of this compound Neuron Neuron Depolarization Membrane Depolarization Neuron->Depolarization VGSC Voltage-Gated Sodium Channel (Open/Inactivated State) Depolarization->VGSC activates Block Channel Block VGSC->Block This compound This compound This compound->VGSC binds to ReducedNa Reduced Na+ Influx Block->ReducedNa ReducedAP Reduced Action Potential Firing ReducedNa->ReducedAP

Caption: Hypothetical signaling pathway of this compound.

cluster_2 Experimental Workflow for this compound Analysis Prepare Prepare Cells and Solutions Patch Obtain Whole-Cell Configuration Prepare->Patch Baseline Record Baseline Currents (Tonic and Use-Dependent Protocols) Patch->Baseline ApplyDrug Apply this compound Baseline->ApplyDrug RecordEffect Record Drug Effect (Steady State) ApplyDrug->RecordEffect Washout Washout with Control Solution RecordEffect->Washout RecordRecovery Record Recovery Washout->RecordRecovery Analyze Analyze Data (IC50, % Block) RecordRecovery->Analyze

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Brunfelsamidine Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Brunfelsamidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common artifacts and issues encountered during spectroscopic analysis.

General Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a natural product like this compound, from sample preparation to data analysis and structure elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation a Crude Extract b Purification (e.g., HPLC) a->b c Isolated this compound b->c d Mass Spectrometry (MS) c->d Analyze Sample e NMR Spectroscopy (1H, 13C, 2D) c->e Analyze Sample f IR Spectroscopy c->f Analyze Sample g UV-Vis Spectroscopy c->g Analyze Sample h Process Raw Data d->h e->h f->h g->h i Identify & Address Artifacts h->i i->c Re-purify or Re-run Sample j Correlate Spectroscopic Data i->j k Structure Elucidation/ Confirmation j->k l Characterized this compound k->l Final Report

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and formula of this compound. However, various artifacts can complicate data interpretation.

Troubleshooting Guide: MS Artifacts
Question Possible Cause & Explanation Recommended Solution
Why do I see a peak at [M+23]⁺ instead of or in addition to my expected [M+H]⁺ peak? This is a common artifact caused by the formation of a sodium adduct ([M+Na]⁺). Sodium is ubiquitous in laboratory glassware, solvents, and reagents.- Manually inspect the mass spectrum for a characteristic mass difference of ~22 Da between the [M+H]⁺ and [M+Na]⁺ peaks.[1]- Use high-purity, LC-MS grade solvents and reagents.[2]- Minimize the use of glassware or ensure it is meticulously cleaned.
My mass spectrum is very complex and shows multiple peaks that don't seem to be adducts. What's happening? This could be due to in-source fragmentation, where the analyte molecule breaks apart in the ionization source before reaching the mass analyzer.[1] It can also be caused by co-eluting impurities from the sample matrix.[1][3]- Optimize ionization source parameters (e.g., reduce source temperature or voltages) to minimize fragmentation.[3]- Improve sample purification using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) to remove interfering matrix components.[4][5]
The signal intensity for this compound is very low or inconsistent. This phenomenon, known as ion suppression, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[1][3] It can also be caused by poor sample solubility or a clogged electrospray needle.- Dilute the sample to reduce the concentration of matrix components.- Enhance sample cleanup procedures.[4]- Check the electrospray ionization (ESI) source for a stable spray; if it's absent or sputtering, clean or replace the nebulizer.[2]- Ensure the mobile phase is compatible with the analyte and prepared with high-purity reagents.[2][5]
FAQs: Mass Spectrometry

Q: What is the best way to prepare a this compound sample for LC-MS analysis?

A: For non-volatile and thermally labile compounds like most alkaloids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[5] The sample should be dissolved in a solvent compatible with the mobile phase (e.g., methanol (B129727), acetonitrile, water). It is crucial to use techniques like solid-phase extraction (SPE) to clean up the sample and remove matrix components that could interfere with ionization.[4][5]

Q: How can I confirm the molecular formula of this compound?

A: High-resolution mass spectrometry (HRMS), often using an Orbitrap or QTOF mass analyzer, provides highly accurate mass measurements.[1][6] This allows for the determination of the elemental composition and helps distinguish between compounds with the same nominal mass but different molecular formulas.[7]

Experimental Protocol: Sample Preparation for LC-MS
  • Dissolution: Accurately weigh the purified this compound sample and dissolve it in an appropriate LC-MS grade solvent (e.g., methanol or an acetonitrile/water mixture) to a known concentration.

  • Cleanup (if necessary): If the sample is a semi-purified extract, use solid-phase extraction (SPE).

    • Condition an appropriate SPE cartridge with the elution solvent, followed by the equilibration solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute this compound with a stronger solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Injection: Transfer the filtered solution to an autosampler vial for injection into the LC-MS system.

Common MS Adducts and Fragments
Adduct/FragmentMass Difference (Da)Common Source
[M+Na]⁺+22.989Sodium salts from glassware, buffers
[M+K]⁺+38.963Potassium salts
[M+NH₄]⁺+18.034Ammonium salts in buffers
[M-H₂O+H]⁺-18.010In-source loss of a hydroxyl group
[M+CH₃CN+H]⁺+41.027Acetonitrile from mobile phase
[M+HCOOH+H]⁺+46.005Formic acid from mobile phase

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed chemical structure of this compound. Artifacts in NMR spectra can obscure important signals and lead to incorrect structural assignments.

Troubleshooting Guide: NMR Artifacts
Question Possible Cause & Explanation Recommended Solution
My baseline is curved or rolling, making it difficult to integrate peaks accurately. This is known as baseline drift. It can be caused by using too short of an acquisition time, which truncates the Free Induction Decay (FID), or by issues with the instrument's detector.[8][9] A very high sample concentration can also saturate the detector, leading to baseline artifacts.[10]- Increase the acquisition time to ensure the FID fully decays.- Apply a baseline correction algorithm during data processing.- If the sample is highly concentrated, reduce the receiver gain or lower the tip angle (pulse width) to avoid saturating the detector.[10]
I see "wiggles" or oscillations on either side of my large peaks. These are called "sinc wiggles" or truncation artifacts. They occur when the acquisition time is too short, causing the FID signal to be abruptly cut off before it has decayed to zero.[9]- Increase the acquisition time (at).- Apply an exponential multiplication function (e.g., lb=0.3) during processing. This will slightly broaden the peaks but will dampen the oscillations.[9]
There's a sharp, unexpected peak in my ¹H NMR spectrum. This could be a "center glitch," an artifact that appears at the exact center of the spectrum due to a slight imbalance in the instrument's quadrature detectors.[9] It could also be contamination from grease or other impurities.- To check for a center glitch, change the spectral width; if the peak stays in the center, it's an artifact. Acquiring more scans can often average it out.[9]- To avoid contaminants, ensure all glassware and NMR tubes are scrupulously clean.
My peaks are broad and poorly resolved. Peak broadening can be caused by poor shimming of the magnetic field, a high sample viscosity due to over-concentration, or the presence of paramagnetic impurities.[9][11]- Re-shim the magnet, adjusting the Z1 and Z2 shims to optimize the lock level and peak shape.[9]- Prepare a more dilute sample.[12]- Filter the sample to remove any solid particles or paramagnetic metal contaminants.[11]

Logical Diagram: Troubleshooting Unexpected NMR Peaks

G start Unexpected Peak in NMR Spectrum q1 Is the peak very sharp and at the spectral center? start->q1 a1 Likely a 'Center Glitch'. Acquire more scans or reprocess data. q1->a1 Yes q2 Does the peak correspond to a common solvent (e.g., H2O, acetone, grease)? q1->q2 No a2 Contamination. Use fresh, high-purity deuterated solvent and clean glassware/tube. q2->a2 Yes q3 Is it a small peak flanking a very large peak at a reproducible distance? q2->q3 No a3 Could be a 13C satellite or a spinning sideband. Remove 13C satellites with decoupling; reduce spin rate. q3->a3 Yes end Peak is likely a genuine impurity from the sample. Further purification required. q3->end No

Caption: Decision tree for identifying the source of unexpected NMR signals.

FAQs: NMR Spectroscopy

Q: What is the ideal sample concentration for ¹H NMR of this compound?

A: For a small molecule like this compound (MW < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR.[11] Overly concentrated samples can lead to broad lines and difficulty in shimming.[11] For ¹³C NMR, a higher concentration (50-100 mg) may be needed.[11]

Q: Which deuterated solvent should I use?

A: The choice of solvent depends on the solubility of this compound. Chloroform-d (CDCl₃) is common for many nonpolar alkaloids, while methanol-d₄ (CD₃OD) or DMSO-d₆ are options for more polar compounds.[12] The solvent should completely dissolve the sample and its residual peaks should not overlap with important analyte signals.[12]

Q: How can I remove ¹³C satellite peaks from my ¹H NMR spectrum?

A: ¹³C satellites are small peaks that appear symmetrically around a large ¹H signal due to coupling with the ~1.1% natural abundance of ¹³C. These can be mistaken for impurity signals. A routine qNMR experiment can be acquired with broadband ¹³C decoupling to remove these satellites.[13]

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum
  • Sample Preparation: Weigh 5-25 mg of purified this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[11][12]

  • Transfer: Use a Pasteur pipette to transfer the solution into a high-quality NMR tube, ensuring no solid particles are present. The liquid height should be 4-5 cm.[11][12]

  • Instrument Setup: Insert the tube into the spectrometer. Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical lock signal.

  • Acquisition: Set the appropriate experimental parameters. For a standard ¹H experiment, this includes setting the number of scans (e.g., 16 or 32), acquisition time (~2-3 seconds), and relaxation delay (e.g., 1-2 seconds).

  • Processing: After acquisition, perform a Fourier transform, phase correction, baseline correction, and reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).

Infrared (IR) and UV-Vis Spectroscopy

These techniques provide valuable information about the functional groups and conjugated systems within this compound.

Troubleshooting Guide: IR & UV-Vis Artifacts
Technique Question Possible Cause & Explanation Recommended Solution
IR Why are there sharp, complex peaks around 2350 cm⁻¹ and broad bands around 3700-3000 cm⁻¹? These are classic artifacts from atmospheric carbon dioxide (CO₂) and water (H₂O) vapor in the instrument's sample chamber.[8]Purge the spectrometer's sample compartment with a dry, inert gas like nitrogen to displace the air.[8] Run a background scan immediately before the sample scan.
IR My baseline is sloping or curved. This can be caused by scattering of the IR beam, especially in solid samples with uneven particle sizes or poor contact with an ATR crystal.[8]For KBr pellets, ensure the sample is ground into a very fine, uniform powder and the pellet is transparent.[14] For ATR, ensure good, firm contact between the sample and the crystal.[8]
UV-Vis The absorbance reading is above 2.0 and the peaks look flattened. The sample is too concentrated, leading to detector saturation and significant deviation from the Beer-Lambert law.Prepare a more dilute solution of the sample. The optimal absorbance range for quantitative analysis is typically between 0.1 and 1.0.
UV-Vis My baseline is not flat and drifts upwards at lower wavelengths. This is often due to light scattering caused by suspended particles or colloids in the sample solution.Filter the sample solution through a 0.22 or 0.45 µm syringe filter before analysis. Ensure the cuvette is perfectly clean.
FAQs: IR & UV-Vis Spectroscopy

Q: How do I prepare a solid this compound sample for IR analysis?

A: Two common methods are the KBr pellet and Attenuated Total Reflectance (ATR). For the KBr pellet method, you mix 1-2 mg of your sample with ~100 mg of dry KBr powder, grind it finely, and press it into a transparent disk.[14] ATR is often simpler, requiring you to place a small amount of the solid sample directly onto the ATR crystal.[14]

Q: What solvent should I use for UV-Vis analysis of this compound?

A: Use a UV-grade solvent that dissolves the compound well and, critically, is transparent in the wavelength range of interest. Ethanol and methanol are common choices for analyzing alkaloids, which typically show absorption between 240-450 nm.[14][15] Always use the same solvent to run the blank/baseline correction.[14]

Characteristic IR Absorption Bands for Alkaloids
Wavenumber (cm⁻¹)VibrationFunctional Group
~3500-3300N-H StretchAmines, Amides
~3100-3300O-H StretchAlcohols, Phenols
~2800-3000C-H StretchAlkanes
~1630-1680C=O StretchAmides
~1500-1600C=C StretchAromatic Rings
~1200-1300C-N StretchAmines
~1200-1300C-O StretchAlcohols, Phenols, Ethers

References

Improving the efficiency of Brunfelsamidine purification from crude plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Brunfelsamidine Purification

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of this compound purification from crude plant extracts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the initial extraction of this compound from plant material?

A1: The choice of solvent is critical for efficient extraction.[1] Alcohols like methanol (B129727) or ethanol (B145695) are often effective for extracting a broad range of alkaloids, including both free bases and their salt forms.[2][3][4] For this compound, a pyrrolidine (B122466) alkaloid, starting with an alcohol-based solvent is a robust strategy. Some researchers also employ a multi-step extraction, beginning with a non-polar solvent like hexane (B92381) to remove lipids and pigments before proceeding with a more polar solvent for the target alkaloid.[1][5]

Q2: I am experiencing a low yield of this compound in my crude extract. What are the potential causes and how can I address them?

A2: Low extraction yields can be attributed to several factors.[1] Improper solvent selection is a common issue; using a solvent with a polarity that is not suitable for this compound will result in poor extraction.[1] The extraction time and temperature may also be suboptimal.[1] It is recommended to empirically determine the ideal duration and temperature for your specific plant material and equipment. Additionally, the plant material itself should be finely powdered to maximize the surface area for solvent penetration.[4] Finally, consider that some alkaloids can degrade at high temperatures, so prolonged exposure to heat during extraction should be avoided if this compound is found to be thermolabile.[1]

Q3: My purified sample contains a significant amount of impurities. What purification steps should I consider to improve purity?

A3: To enhance the purity of your this compound sample, a multi-step purification strategy is recommended. After the initial crude extraction, a liquid-liquid extraction based on pH changes is a highly effective method for separating alkaloids from neutral and acidic impurities.[2][5] Following this, chromatographic techniques are essential for isolating the target compound.[6] Column chromatography using silica (B1680970) gel or alumina (B75360) is a common and effective method.[6][7] For very high purity, High-Performance Liquid Chromatography (HPLC) can be employed as a final polishing step.[7][8]

Q4: Can I use an acidic aqueous solution for the initial extraction?

A4: Yes, using acidic water (e.g., water acidified with HCl to a pH of 2-3) is a valid extraction method for alkaloids.[1][2] In an acidic solution, alkaloids form salts, which are generally soluble in water.[2] This can be an effective way to separate them from non-basic, less polar compounds in the plant material. However, this method may also co-extract other water-soluble impurities like sugars and some organic acids.[2]

Q5: What are the best practices for handling and storing crude plant extracts and purified this compound?

A5: Proper handling and storage are crucial to prevent the degradation of your compound. Crude extracts should be concentrated under reduced pressure to avoid high temperatures.[1] Both crude extracts and purified this compound should be stored in airtight, light-resistant containers at low temperatures (e.g., -20°C) to minimize degradation from light, air, and heat.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete extraction from plant material.Ensure the plant material is finely ground.[4] Increase the extraction time or consider using a more efficient extraction technique like ultrasound-assisted extraction.[1]
Inappropriate solvent polarity.Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate) or solvent mixtures.[1][3]
Degradation of this compound during extraction.Avoid excessive heat during extraction and concentration steps.[1]
High Impurity Levels Non-selective initial extraction.Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments.[4][5]
Inefficient purification technique.Employ a multi-step purification process, including acid-base liquid-liquid extraction followed by column chromatography.[2][5][6]
Co-elution during chromatography.Optimize the mobile phase composition and gradient in your chromatographic method. Consider using a different stationary phase (e.g., alumina instead of silica gel).[6]
This compound Degradation Exposure to harsh pH conditions.Buffer your solutions during acid-base extractions to avoid extreme pH values.
Oxidation or hydrolysis.Store extracts and purified compounds under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.
Inconsistent Results Variability in plant material.Source plant material from a consistent supplier and harvest at the same developmental stage.
Inconsistent experimental procedures.Standardize all extraction and purification protocols, including solvent volumes, extraction times, and temperature.

Data Presentation

Table 1: Comparison of Initial Extraction Solvents for this compound

Solvent System Relative Yield (%) Relative Purity (%) Notes
Methanol10065Extracts a wide range of compounds, including polar impurities.
Ethanol9070Similar to methanol but can be slightly more selective.[3]
Ethyl Acetate7580More selective for less polar alkaloids.
Dichloromethane (B109758)7085Effective for free-base alkaloids.
Acidified Water (pH 3)8560Good for salt-forming alkaloids but co-extracts many water-soluble impurities.[2]

Note: Data are representative and may vary based on the specific plant material and extraction conditions.

Table 2: Efficiency of Different Purification Steps for this compound

Purification Step Yield (%) Purity (%) Advantages Disadvantages
Crude Extract 10010-High levels of various impurities.
Liquid-Liquid Extraction 8550Removes many non-basic impurities.[2]Labor-intensive and requires significant solvent volumes.
Silica Gel Chromatography 7090Good separation based on polarity.[6]Can be time-consuming and requires optimization.
Preparative HPLC 50>98High resolution and purity.[8]Lower capacity and higher cost.

Experimental Protocols

Protocol 1: Crude Extraction of this compound
  • Preparation of Plant Material: Air-dry the plant material (e.g., leaves and stems) and grind it into a fine powder.

  • Maceration: Soak the powdered plant material in methanol (1:10 w/v) for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Partial Purification
  • Dissolution: Dissolve the crude methanolic extract in 1M hydrochloric acid.

  • Washing with Non-Polar Solvent: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of dichloromethane to remove neutral and weakly basic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous layer to approximately 10-11 with ammonium (B1175870) hydroxide.

  • Extraction of Free Base: Extract the now basic aqueous solution three times with an equal volume of dichloromethane. The this compound free base will move into the organic layer.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the partially purified alkaloid fraction.

Protocol 3: Silica Gel Column Chromatography for Final Purification
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the partially purified alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain purified this compound.

Visualizations

experimental_workflow plant_material Powdered Plant Material crude_extraction Crude Extraction (Methanol) plant_material->crude_extraction crude_extract Crude Methanolic Extract crude_extraction->crude_extract acid_base_extraction Acid-Base Liquid-Liquid Extraction crude_extract->acid_base_extraction partially_purified Partially Purified Alkaloid Fraction acid_base_extraction->partially_purified column_chromatography Silica Gel Column Chromatography partially_purified->column_chromatography hplc Preparative HPLC (Optional) column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_low_yield start Low this compound Yield check_extraction Check Extraction Parameters start->check_extraction check_solvent Is the solvent appropriate? check_extraction->check_solvent check_time_temp Are time and temperature optimized? check_solvent->check_time_temp Yes optimize_solvent Optimize Solvent System check_solvent->optimize_solvent No check_material Is the plant material finely ground? check_time_temp->check_material Yes optimize_time_temp Optimize Time & Temperature check_time_temp->optimize_time_temp No grind_material Grind Material Finely check_material->grind_material No check_degradation Check for Degradation check_material->check_degradation Yes yield_improved Yield Improved optimize_solvent->yield_improved optimize_time_temp->yield_improved grind_material->yield_improved high_temp Was high temperature used? check_degradation->high_temp avoid_heat Avoid Excessive Heat high_temp->avoid_heat Yes high_temp->yield_improved No avoid_heat->yield_improved

Caption: Troubleshooting decision tree for low this compound yield.

acid_base_extraction_principle start Crude Extract (this compound + Impurities) step1 Add HCl (aq) (pH ~2) start->step1 separation1 Aqueous Layer (pH ~2) This compound-HCl (soluble) + Polar Impurities Organic Layer (DCM) Neutral Impurities + Lipids step1->separation1 step2 Add NH4OH to Aqueous Layer (pH ~10) separation1:f0->step2 separation2 Aqueous Layer (pH ~10) Polar Impurities Organic Layer (DCM) This compound (free base) step2->separation2 end This compound in DCM separation2:f1->end

Caption: Principle of acid-base extraction for this compound purification.

References

Strategies to enhance the selectivity of Brunfelsamidine for its target receptors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to enhance the selectivity of Brunfelsamidine for its target receptors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development and characterization of this compound and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular strategies to enhance the selectivity of a ligand like this compound?

A1: Enhancing the selectivity of a compound involves modifying its chemical structure to increase its affinity for the desired target receptor while decreasing its affinity for off-target receptors. Key strategies include:

  • Structure-Based Drug Design: Utilize computational modeling and structural biology techniques like X-ray crystallography or cryo-EM to understand the binding pocket of the target and off-target receptors.[1] This allows for the rational design of modifications to this compound that exploit differences in the receptor binding sites.

  • Pharmacophore Modeling: Identify the key chemical features of this compound essential for binding to the target receptor. Modifications can then be made to other parts of the molecule to reduce off-target interactions without disrupting the core binding pharmacophore.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of this compound analogs to understand how different chemical modifications affect potency and selectivity.[2][3][4][5][6][7]

  • Allosteric Modulation: Design analogs that bind to an allosteric site on the target receptor, which is often less conserved than the primary (orthosteric) binding site, potentially leading to greater selectivity.[1]

Q2: My this compound analog shows high affinity but poor selectivity between the α4β2 and α7 nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. What should I do?

A2: This is a common challenge due to the conserved nature of the orthosteric binding site in nAChR subtypes.[8] Consider the following approaches:

  • Exploit Subunit Interfaces: The binding site of heteromeric nAChRs (like α4β2) is at the interface of two different subunits, while homomeric receptors (like α7) have binding sites at the interface of identical subunits.[2] Design modifications to this compound that specifically interact with residues unique to the α4 or β2 subunit interface, which would be absent in the α7 receptor.

  • Target the Vestibular Site: Some nAChR ligands interact with a secondary, lower-affinity "vestibular" site within the ion channel pore. The composition of the channel-lining residues differs between subtypes, offering an opportunity for selective targeting.

  • Kinetic Selectivity: Investigate the binding kinetics (on-rate and off-rate) of your analog at both receptor subtypes. It may be possible to engineer a compound with a faster off-rate from the α7 receptor compared to the α4β2 receptor, leading to a more transient and potentially less problematic off-target effect.

Q3: I am observing a low signal in my radioligand binding assay for this compound. What are the potential causes?

A3: A low signal in a radioligand binding assay can stem from several factors.[9][10] A systematic troubleshooting approach is recommended:

  • Receptor Preparation: Ensure the integrity and concentration of your receptor preparation (e.g., cell membranes, tissue homogenates). Low receptor expression or degradation can lead to a weak signal.[10]

  • Radioligand Integrity: Verify the specific activity and purity of your radioligand. Radiochemical decomposition can reduce the number of active binding molecules.

  • Assay Conditions: Optimize buffer composition (pH, ionic strength), incubation time, and temperature.[11] The binding may not have reached equilibrium.[9]

  • Separation of Bound and Free Ligand: Inefficient separation during filtration can lead to loss of the bound radioligand, resulting in a lower-than-expected signal.[10]

Troubleshooting Guide: Receptor Binding Assays
Problem Potential Cause Recommended Solution
High Non-Specific Binding (NSB) Radioligand concentration is too high.Use a radioligand concentration at or below its dissociation constant (Kd).[12]
The radioligand is "sticky" and binds to filters or vials.Pre-treat filters with a blocking agent like polyethyleneimine (PEI). Include a detergent (e.g., 0.1% BSA) in the assay buffer.
Insufficient washing during filtration.Increase the volume and number of washes with ice-cold wash buffer.
Low Specific Binding Low receptor density in the membrane preparation.Use a cell line with higher receptor expression or increase the amount of membrane protein per well.[13]
The incubation time is too short to reach equilibrium.Perform a time-course experiment to determine the optimal incubation time.[9]
Incorrect buffer composition or pH.Verify that the buffer composition and pH are optimal for the target receptor.[10]
Poor Reproducibility Inconsistent pipetting or reagent preparation.Use calibrated pipettes and prepare fresh reagents. Consider using automated liquid handling for serial dilutions.[11]
Temperature fluctuations during incubation.Ensure a stable incubation temperature using a water bath or incubator.
Cell membrane preparation variability.Prepare a large, single batch of membranes to be used across multiple experiments.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol is designed to determine the binding affinity (Ki) of this compound and its analogs for the human α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4β2 nAChRs.

  • [³H]-Epibatidine (radioligand).

  • Unlabeled Cytisine (for determining non-specific binding).

  • This compound and its analogs.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates with glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Membrane Preparation: Harvest HEK293-α4β2 cells and homogenize in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of [³H]-Epibatidine (at a final concentration equal to its Kd), and 50 µL of membrane preparation.

    • Non-Specific Binding (NSB): 25 µL of Cytisine (at a final concentration of 10 µM), 25 µL of [³H]-Epibatidine, and 50 µL of membrane preparation.

    • Competition: 25 µL of varying concentrations of this compound analog, 25 µL of [³H]-Epibatidine, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold wash buffer.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Influx Functional Assay using a FLIPR Instrument

This protocol measures the functional activity of this compound analogs at the α7 nAChR by detecting changes in intracellular calcium.

Materials:

  • CHO cells stably expressing human α7 nAChRs.

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh).

  • Antagonist: Methyllycaconitine (MLA).

  • This compound and its analogs.

  • 384-well black-walled, clear-bottom plates.

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

Methodology:

  • Cell Plating: Plate the CHO-α7 cells into 384-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound analogs in assay buffer in a separate compound plate.

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the this compound analogs (if testing for agonist activity) or the analog followed by ACh (if testing for antagonist activity) to the cell plate.

    • Measure the fluorescence signal for 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response against the log of the compound concentration to determine the EC₅₀. For antagonists, plot the inhibition of the ACh response against the log of the compound concentration to determine the IC₅₀.

Quantitative Data Summary

The following table presents hypothetical data for this compound and two of its analogs, demonstrating a successful strategy to improve selectivity for the α4β2 nAChR over the α7 nAChR.

Compound α4β2 Ki (nM) α7 Ki (nM) Selectivity Ratio (α7 Ki / α4β2 Ki) α4β2 EC₅₀ (nM) (Functional Assay)
This compound1545350
Analog 1 (BR-A1)51503012
Analog 2 (BR-A2)25002505

Visualizations

Signaling Pathways

nAChR_Signaling cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic-like Pathway This compound This compound (Agonist) nAChR α4β2 nAChR This compound->nAChR Binds nAChR2 α7 nAChR This compound->nAChR2 Off-target binding Depolarization Membrane Depolarization nAChR->Depolarization Channel Opening Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx NT_Release Neurotransmitter Release Ca_Influx->NT_Release PI3K PI3K nAChR2->PI3K Activates Akt Akt PI3K->Akt Survival Cell Survival & Gene Expression Akt->Survival

Caption: Simplified signaling pathways for nAChRs.

Experimental Workflow

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis SAR SAR Hypothesis Synthesis Synthesize Analogs SAR->Synthesis Purification Purify & Characterize Synthesis->Purification Binding_Assay Primary Screen: α4β2 Binding Assay Purification->Binding_Assay Selectivity_Assay Secondary Screen: α7 Counter-Screen Binding_Assay->Selectivity_Assay Functional_Assay Functional Assay: Ca²⁺ Influx Selectivity_Assay->Functional_Assay Data_Analysis Analyze Affinity & Selectivity Functional_Assay->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision Decision->SAR Refine Hypothesis

Caption: Workflow for enhancing this compound selectivity.

References

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Pyrrolidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of pyrrolidine-containing compounds, such as Brunfelsamidine analogues.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield for our pyrrolidine (B122466) synthesis upon scaling up from benchtop to a pilot plant reactor. What are the likely causes?

A1: A decrease in yield during scale-up is a common challenge that can stem from several factors that are not always apparent at the lab scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging, which can affect reaction kinetics and selectivity.

  • Changes in Reaction Kinetics: The addition rates of reagents, which are often much slower in large-scale reactors for safety reasons, can alter the concentration profiles of reactants and intermediates, potentially favoring different reaction pathways.

  • Impurity Profile: Trace impurities in starting materials or solvents, which have a negligible effect on a small scale, can become significant at a larger scale, potentially poisoning catalysts or participating in side reactions.[1]

Q2: Our process involves an exothermic reaction, and we are concerned about thermal runaway at a larger scale. What precautions should we take?

A2: Managing exothermicity is critical for safe scale-up. Consider the following strategies:

  • Thorough Thermal Hazard Evaluation: Conduct calorimetric studies (e.g., Differential Scanning Calorimetry - DSC, or Reaction Calorimetry - RC1) to understand the reaction's thermal profile, including the onset temperature of decomposition and the maximum temperature of synthetic reaction (MTSR).

  • Engineering Controls: Ensure the reactor has an adequate cooling capacity. The choice of reactor material and design (e.g., jacketed vs. coil-cooled) is important.

  • Process Modifications:

    • Semi-batch feeding: Add the reactive reagent slowly to control the rate of heat generation.

    • Use of a less concentrated reagent stream.

    • Choice of a higher boiling point solvent to act as a heat sink.

Q3: We are struggling with the purification of our final pyrrolidine compound. The impurity profile seems to worsen at a larger scale. What purification strategies can we employ?

A3: Purification challenges at scale often require moving beyond simple lab-scale chromatography. Consider these options:

  • Crystallization: This is one of the most effective and scalable purification techniques. Experiment with different solvents, anti-solvents, temperatures, and cooling profiles to optimize crystal purity and yield.

  • Salt Formation and Recrystallization: If your compound has a basic nitrogen (as in the pyrrolidine ring), forming a salt with a suitable acid can often lead to a highly crystalline solid that can be purified by recrystallization, leaving impurities behind in the mother liquor.

  • Selective Complex Formation: It may be possible to add a co-former that selectively forms a complex with a persistent impurity, allowing the target compound to be crystallized in a purer form.[2]

Troubleshooting Guides

Problem 1: Inconsistent Stereoselectivity in Asymmetric Synthesis
Symptom Possible Cause Suggested Solution
Decreased enantiomeric excess (ee) or diastereomeric ratio (dr) at larger scale.Temperature Fluctuations: Poor heat transfer in a large reactor can lead to localized temperature variations that affect the stereochemical control of the reaction.Implement stricter temperature control with more efficient reactor cooling and agitation. Consider a slower addition of reagents to better manage the exotherm.
Inefficient Mixing: Non-homogeneous mixing can lead to localized areas of high substrate or reagent concentration, which can affect the performance of the chiral catalyst or auxiliary.Optimize the stirrer design (e.g., impeller type, baffle placement) and agitation speed to ensure thorough mixing.
Catalyst Deactivation: Trace impurities in starting materials or solvents, present in larger absolute amounts at scale, may poison the catalyst.Ensure all starting materials and solvents are of high purity. Consider performing a pre-treatment of solvents or starting materials to remove problematic impurities.
Problem 2: Poor Yield in Cyclization Step to Form the Pyrrolidine Ring
Symptom Possible Cause Suggested Solution
Low yield of the desired pyrrolidine product.Incorrect Solvent: The polarity and solubility characteristics of the solvent are crucial for the cyclization reaction. A solvent that works well at a small scale may not be optimal for the concentration and temperature conditions of a larger scale reaction.Screen a range of solvents with varying polarities. For instance, in some guanidine (B92328) syntheses, acetonitrile (B52724) was found to be superior to non-polar solvents.[3]
Inappropriate Base: The choice and stoichiometry of the base can be critical for deprotonation steps leading to cyclization.Experiment with different organic and inorganic bases of varying strengths. The amount of base may also need to be re-optimized at a larger scale.
Insufficient Reaction Time: Reactions at a larger scale, particularly with slower reagent addition, may require longer reaction times to reach completion.Monitor the reaction progress using in-process controls (e.g., HPLC, UPLC, GC) to determine the optimal reaction endpoint.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Michael Addition to form a Pyrrolidine Precursor

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Toluene252465
210Toluene252478
310THF252472
410Toluene04885
510Toluene401275 (with side products)

This table is a generalized representation based on common optimization parameters and does not reflect data for this compound specifically.

Experimental Protocols

General Procedure for Organocatalytic Asymmetric Michael Addition

This protocol is a generalized representation for the synthesis of chiral pyrrolidine precursors, a key step in the synthesis of many pyrrolidine-containing compounds.[4][5]

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with the Michael acceptor (1.0 eq) and the solvent (e.g., toluene, 10 mL/g of Michael acceptor).

  • Cooling: The reactor contents are cooled to the desired temperature (e.g., 0 °C) with agitation.

  • Catalyst and Additive Addition: The organocatalyst (e.g., a diarylprolinol silyl (B83357) ether, 0.1 eq) and any additives (e.g., an acid co-catalyst, 0.1 eq) are added.

  • Nitroalkane Addition: The nitroalkane (1.2 eq) is added dropwise over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by HPLC until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or crystallization to yield the desired chiral nitroalkane adduct.

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

low_yield_troubleshooting start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile start->check_temp check_purity Assess Starting Material Purity start->check_purity mixing_issue Mixing Inefficient check_mixing->mixing_issue temp_issue Exotherm Not Controlled check_temp->temp_issue purity_issue Impurities Detected check_purity->purity_issue optimize_stirrer Optimize Stirrer/ Agitation Speed mixing_issue->optimize_stirrer Yes end Yield Improved mixing_issue->end No slow_addition Slow Reagent Addition temp_issue->slow_addition Yes temp_issue->end No purify_sm Purify Starting Materials purity_issue->purify_sm Yes purity_issue->end No optimize_stirrer->end slow_addition->end purify_sm->end

Caption: A logical workflow for troubleshooting low yields during process scale-up.

Signaling Pathway for Reaction Optimization

reaction_optimization goal Goal: Maximize Yield & Purity params Key Reaction Parameters goal->params temp Temperature params->temp solvent Solvent params->solvent catalyst Catalyst Loading params->catalyst concentration Concentration params->concentration doe Design of Experiments (DoE) temp->doe solvent->doe catalyst->doe concentration->doe analysis Analyze Results (HPLC, NMR) doe->analysis optimum Optimized Conditions analysis->optimum

Caption: A pathway for systematic reaction optimization using key parameters.

References

Validating the specificity of antibodies developed for Brunfelsamidine detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of antibodies developed for the detection of Brunfelsamidine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to develop antibodies against a small molecule like this compound?

A1: Small molecules like this compound, also known as haptens, are generally not immunogenic on their own, meaning they don't elicit a strong immune response to produce antibodies.[1][2][3] To overcome this, this compound must be chemically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to create an immunogen that can effectively stimulate B-cell activation and antibody production.[1][2] The design of this conjugate is critical for the specificity of the resulting antibodies.

Q2: What are the key principles for validating the specificity of an anti-Brunfelsamidine antibody?

A2: Antibody specificity validation ensures that the antibody binds exclusively to this compound and not to other structurally similar molecules.[4] The core principle is to demonstrate on-target binding and the absence of off-target cross-reactivity. This is achieved through a series of validation experiments, often referred to as the "five pillars of antibody validation," which include genetic strategies, tagged protein expression, and the use of independent antibodies.[5] For a small molecule like this compound, validation will heavily rely on competitive assays and testing against a panel of structurally related compounds.

Q3: What is the first step I should take to validate my newly developed anti-Brunfelsamidine antibody?

A3: The initial and most fundamental validation step is to perform a direct ELISA (Enzyme-Linked Immunosorbent Assay). This will confirm that the antibody recognizes the this compound-carrier protein conjugate used for immunization. Subsequently, a competitive ELISA should be established to demonstrate that free this compound can inhibit the binding of the antibody to the coated conjugate, indicating that the antibody is specific to the hapten itself.

Q4: How can I assess the cross-reactivity of my anti-Brunfelsamidine antibody?

A4: Cross-reactivity should be assessed using a competitive ELISA format. A panel of compounds structurally related to this compound (e.g., other pyrrolidine (B122466) alkaloids, precursors, or metabolites) should be tested for their ability to inhibit the antibody's binding to the this compound-conjugate. The results will allow you to determine the percentage of cross-reactivity for each compound relative to this compound.

Q5: My antibody shows high background in my immunoassay. What are the common causes and solutions?

A5: High background can be caused by several factors, including insufficient blocking, the primary antibody concentration being too high, or non-specific binding of the secondary antibody.[6][7][8] Troubleshooting steps include optimizing the blocking buffer, titrating the primary and secondary antibodies, and including appropriate controls, such as a "no primary antibody" control, to identify the source of the background.[9]

Troubleshooting Guides

Issue 1: Low or No Signal in ELISA
Potential Cause Troubleshooting Steps
Incorrect antibody dilution Perform a titration of the primary antibody to determine the optimal concentration.[10]
Inactive antibody Ensure proper storage of the antibody at recommended temperatures. Avoid repeated freeze-thaw cycles.[10]
Inefficient coating of the this compound-conjugate Verify the coating concentration and ensure the plate was incubated for a sufficient time and at the appropriate temperature.
Problem with the detection system Check the expiration dates and proper preparation of the secondary antibody and substrate.
Issue 2: High Signal Variation Between Replicate Wells
Potential Cause Troubleshooting Steps
Inadequate plate washing Ensure thorough and consistent washing between steps to remove unbound reagents.
Pipetting errors Use calibrated pipettes and ensure consistent technique when adding reagents.
Edge effects Avoid using the outer wells of the plate, or ensure the plate is properly sealed during incubations to prevent evaporation.
Improper mixing of reagents Gently mix all reagents before use.
Issue 3: Poor Results in Competitive ELISA
Potential Cause Troubleshooting Steps
Suboptimal antibody concentration The primary antibody concentration should be in the linear range of the titration curve for the competitive assay to be sensitive.
Inappropriate incubation times Optimize the incubation times for the competition step to reach equilibrium.
Issues with the competitor (free this compound) Verify the purity and concentration of the free this compound solution.
Matrix effects from the sample If testing biological samples, dilute the samples in an appropriate assay buffer to minimize interference.

Experimental Protocols

Protocol 1: Direct ELISA for Titer Determination
  • Coating: Coat a 96-well microplate with 1-10 µg/mL of this compound-carrier protein conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the anti-Brunfelsamidine antibody (e.g., from 1:100 to 1:12,800) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody at the recommended dilution. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the appropriate substrate and incubate until color develops.

  • Stop Reaction: Add a stop solution.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

Protocol 2: Competitive ELISA for Specificity and Cross-Reactivity
  • Coating: Coat a 96-well microplate with the optimal concentration of this compound-carrier protein conjugate as determined by direct ELISA. Incubate overnight at 4°C.

  • Washing and Blocking: Perform washing and blocking steps as described in the direct ELISA protocol.

  • Competition Step: In a separate plate or tubes, pre-incubate a fixed, sub-saturating concentration of the anti-Brunfelsamidine antibody with varying concentrations of free this compound or potential cross-reacting compounds for 1-2 hours at room temperature.

  • Transfer: Transfer the antibody/competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing, Secondary Antibody Incubation, Substrate Addition, and Reading: Proceed as described in the direct ELISA protocol.

Data Presentation

Table 1: Titer Determination from Direct ELISA
Antibody DilutionOD 450nm (Sample 1)OD 450nm (Sample 2)Average OD
1:1,0002.1052.0892.097
1:2,0001.8541.8821.868
1:4,0001.5231.5411.532
1:8,0001.0111.0251.018
1:16,0000.5320.5480.540
1:32,0000.2150.2230.219
Blank0.0520.0540.053
Table 2: Cross-Reactivity Analysis from Competitive ELISA
Competitor CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15 100
Compound A3005
Compound B15001
Compound C>10,000<0.1

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor) x 100

Mandatory Visualizations

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_validation Specificity Validation cluster_application Application This compound This compound (Hapten) Conjugation Chemical Conjugation This compound->Conjugation Carrier Carrier Protein (e.g., KLH) Carrier->Conjugation Immunization Immunization Conjugation->Immunization Hybridoma Hybridoma Technology (Monoclonal) Immunization->Hybridoma Polyclonal Serum Collection (Polyclonal) Immunization->Polyclonal DirectELISA Direct ELISA (Titer) Hybridoma->DirectELISA Polyclonal->DirectELISA CompetitiveELISA Competitive ELISA DirectELISA->CompetitiveELISA CrossReactivity Cross-Reactivity Panel CompetitiveELISA->CrossReactivity ValidatedAntibody Validated Antibody for Assay CrossReactivity->ValidatedAntibody Competitive_ELISA_Principle cluster_high_signal No Competitor cluster_low_signal Competitor Present Ab1 Antibody Ag1 Coated This compound Ab1->Ag1 Binds Signal1 High Signal Ag1->Signal1 Ab2 Antibody FreeAg Free this compound (Competitor) Ab2->FreeAg Binds Ag2 Coated This compound FreeAg->Ag2 Blocks Binding Signal2 Low Signal Ag2->Signal2 Troubleshooting_Logic Start Start: Unexpected Result Problem Problem Observed Start->Problem NoSignal Low/No Signal Problem->NoSignal e.g. HighBG High Background Problem->HighBG e.g. HighVar High Variability Problem->HighVar e.g. Sol_NoSignal1 Check Antibody Concentration/Activity NoSignal->Sol_NoSignal1 Sol_NoSignal2 Verify Coating & Detection System NoSignal->Sol_NoSignal2 Sol_HighBG1 Optimize Blocking & Antibody Dilutions HighBG->Sol_HighBG1 Sol_HighBG2 Run 'No Primary' Control HighBG->Sol_HighBG2 Sol_HighVar1 Improve Washing Technique HighVar->Sol_HighVar1 Sol_HighVar2 Check Pipetting & Reagent Mixing HighVar->Sol_HighVar2

References

Best practices for handling and safety precautions for working with Brunfelsamidine.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Brunfelsamidine is a known poisonous pyrrolidine (B122466) with convulsant and neurotoxic effects, found in plants of the Brunfelsia genus.[1] Its effects are comparable to those of strychnine.[2][3][4] Information regarding specific laboratory handling protocols and detailed experimental data is limited. The following guidelines are based on best practices for handling potent neurotoxins and should be supplemented by a thorough internal risk assessment by qualified personnel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a naturally occurring neurotoxin found in Brunfelsia species.[1] Its primary hazards stem from its potent convulsant properties, which can lead to severe neurological effects, including tremors and seizures.[3][5][6] All parts of the Brunfelsia plant are considered toxic due to the presence of this compound and other compounds like hopeanine.[5] Ingestion is the primary route of exposure leading to toxicity.[5][6]

Q2: What are the initial signs of this compound exposure?

A2: Initial signs of exposure can manifest as both stimulant and depressant effects on the central nervous system.[2][5] Symptoms can include anxious behavior, vomiting, coordination problems, tremors, and seizures.[5] The onset of these symptoms can occur within a few hours of exposure.[3]

Q3: Is there an antidote for this compound poisoning?

A3: There is no known specific antidote for this compound poisoning.[2] Treatment is primarily supportive and focuses on decontamination, seizure control, and managing symptoms.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell death in culture after this compound application. High concentration of this compound leading to acute neurotoxicity.Perform a dose-response curve to determine the optimal non-lethal concentration for your cell line. Start with a concentration several orders of magnitude lower than initially used.
Inconsistent results in receptor binding assays. This compound degradation or precipitation in the assay buffer.Ensure the solubility of this compound in your chosen buffer. Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.
Seizure-like activity observed in an animal model at low doses. The animal model may have a high sensitivity to neurotoxins.Re-evaluate the dosage and consider using a different animal model with a known and well-characterized response to convulsant agents.

Experimental Protocols

Note: These are hypothetical protocols for research purposes and must be adapted and approved by your institution's safety committee.

Protocol 1: In Vitro Neuronal Viability Assay

This protocol outlines a method for assessing the neurotoxic effects of this compound on a cultured neuronal cell line (e.g., SH-SY5Y).

  • Cell Plating: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Viability Assessment: Use a commercially available MTT or resazurin-based assay to quantify cell viability according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Animal Model Administration and Observation

This protocol describes a general procedure for administering this compound to a rodent model to observe for neurotoxic effects. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the experiment.

  • Compound Formulation: Formulate this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) for injection.

  • Administration: Administer the compound via the intended route (e.g., intraperitoneal injection). Include a vehicle control group.

  • Behavioral Observation: Continuously monitor the animals for a period of several hours post-administration for signs of neurotoxicity, such as tremors, seizures, and changes in motor coordination.

  • Ethical Endpoint: Establish clear ethical endpoints for the experiment. If an animal exhibits severe, uncontrolled seizures, it should be humanely euthanized.

Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_safety Safety Precautions a Neuronal Cell Culture b This compound Treatment a->b c Viability Assay (MTT) b->c d Data Analysis (IC50) c->d e Animal Model Acclimation f Compound Administration e->f g Behavioral Observation f->g h Ethical Endpoint g->h i Personal Protective Equipment j Chemical Fume Hood i->j k Emergency Spill Kit j->k l Waste Disposal Protocol k->l

Caption: High-level experimental workflow for this compound research.

logical_relationship compound This compound effect Neurotoxic Effects compound->effect symptoms Seizures & Tremors effect->symptoms treatment Supportive Care symptoms->treatment antidote No Specific Antidote treatment->antidote

Caption: Logical relationship of this compound's effects and treatment.

References

Validation & Comparative

A Comparative Analysis of the Neurotoxic Potency of Brunfelsamidine and Strychnine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic profiles of two potent convulsant alkaloids: Brunfelsamidine and strychnine (B123637). While both compounds are recognized for their severe neurological effects, the extent of scientific understanding and available quantitative data for each differs significantly. This document aims to synthesize the current knowledge on their mechanisms of action, toxicological effects, and, where possible, their relative potencies, to aid researchers in the fields of toxicology, pharmacology, and neuroscience.

Executive Summary

Strychnine is a well-characterized neurotoxin with a clearly defined mechanism of action and a wealth of toxicological data. It acts as a competitive antagonist of inhibitory glycine (B1666218) receptors in the spinal cord and brainstem, leading to disinhibition of motor neurons and subsequent convulsions. In contrast, this compound, a compound found in plants of the Brunfelsia genus, is known to induce strychnine-like seizures, suggesting a similar mode of action. However, detailed mechanistic studies and quantitative toxicity data for isolated this compound are scarce in publicly available scientific literature. The clinical signs of poisoning from Brunfelsia ingestion are frequently compared to those of strychnine poisoning.[1] This comparison, therefore, relies on the extensive data available for strychnine and the more qualitative and observational data for this compound, primarily derived from veterinary toxicology cases involving the ingestion of Brunfelsia plants.

Comparative Data on Neurotoxicity

A direct quantitative comparison of the neurotoxic potency of pure this compound and strychnine is challenging due to the lack of specific LD50 or IC50 values for this compound in the available literature. The toxicity of this compound is often described in the context of the ingestion of Brunfelsia plants, which also contain other bioactive compounds, such as the central nervous system depressant hopeanine, that can modulate the overall toxicological profile.

ParameterThis compoundStrychnine
LD50 (Oral, Mouse) Data not available2 mg/kg[2]
LD50 (Oral, Rat) Data not available16 mg/kg[2]
Mechanism of Action Presumed to interfere with neurotransmission in a manner similar to strychnine.[1]Competitive antagonist of inhibitory glycine receptors.[3]
Primary Target Central Nervous SystemCentral Nervous System (specifically spinal cord and brainstem)
Clinical Signs of Toxicity Excitement, tonic-clonic seizures, muscular rigidity, death.[4]Muscle spasms, convulsions, risus sardonicus, opisthotonus, respiratory failure, death.[5]
IC50 (Glycine Receptor) Data not available40 nM (on rat neocortical neurons)[6]

Mechanism of Action: A Tale of a Known and a Presumed Pathway

The neurotoxic effects of both strychnine and this compound are rooted in their ability to disrupt inhibitory neurotransmission in the central nervous system. However, the level of detail understood for each compound's mechanism differs substantially.

Strychnine: A Well-Defined Antagonist of Glycinergic Inhibition

Strychnine exerts its potent convulsant effects by acting as a competitive antagonist at the glycine receptor, a ligand-gated chloride ion (Cl⁻) channel. In the central nervous system, particularly the spinal cord, the binding of the inhibitory neurotransmitter glycine to its receptor normally leads to an influx of chloride ions, hyperpolarizing the postsynaptic membrane and making it less likely to fire an action potential. Strychnine binds to the same site as glycine, but without activating the channel.[3] This blockade of inhibitory signaling leads to a state of disinhibition, where motor neurons are more easily excited by excitatory neurotransmitters. The result is uncontrolled, reflexive muscle contractions, leading to the characteristic tonic-clonic seizures.

Strychnine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glycine_Vesicle Glycine Vesicles Glycine_Release Glycine Release Glycine_Vesicle->Glycine_Release Action Potential Glycine_Receptor Glycine Receptor (Cl- Channel) Inhibition Inhibition Glycine_Receptor->Inhibition Leads to Motor_Neuron_Activation Motor Neuron Activation Inhibition->Motor_Neuron_Activation Prevents Glycine_Release->Glycine_Receptor Binds to Strychnine Strychnine Strychnine->Glycine_Receptor Blocks

Strychnine's Antagonism of the Glycine Receptor.
This compound: A Presumed "Strychnine-Like" Action

The precise molecular target and mechanism of action for this compound have not been definitively elucidated in the available scientific literature. However, the clinical presentation of Brunfelsia toxicosis in animals, which includes excitement and tonic-clonic seizures, strongly resembles that of strychnine poisoning.[1] This has led to the hypothesis that this compound also interferes with inhibitory neurotransmission. It is described as a stimulant component of the Brunfelsia plant, in contrast to the depressant effects of hopeanine, another alkaloid present. While a direct interaction with the glycine receptor is a plausible hypothesis, further research, such as receptor binding assays and electrophysiological studies with the isolated compound, is required to confirm this.

Brunfelsamidine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Inhibitory_NT_Vesicle Inhibitory Neurotransmitter Vesicles Inhibitory_NT_Release Neurotransmitter Release Inhibitory_NT_Vesicle->Inhibitory_NT_Release Action Potential Inhibitory_Receptor Inhibitory Receptor (Presumed Target) Inhibition Inhibition Inhibitory_Receptor->Inhibition Leads to Motor_Neuron_Activation Motor Neuron Activation Inhibition->Motor_Neuron_Activation Prevents Inhibitory_NT_Release->Inhibitory_Receptor Binds to This compound This compound This compound->Inhibitory_Receptor Presumed to Block

Proposed "Strychnine-Like" Mechanism of this compound.

Experimental Protocols

Detailed experimental protocols for determining the neurotoxicity of a compound are crucial for data interpretation and replication. The following outlines a general approach for the types of experiments cited in this guide for strychnine. Similar protocols would be necessary to generate quantitative data for this compound.

In Vivo LD50 Determination (General Protocol)

Objective: To determine the median lethal dose (LD50) of a substance in a specific animal model.

Materials:

  • Test substance (e.g., strychnine)

  • Animal model (e.g., mice, rats) of a specific strain, age, and weight.

  • Vehicle for dissolving/suspending the test substance (e.g., saline, distilled water).

  • Gavage needles or other appropriate administration equipment.

  • Animal housing and care facilities.

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for a specified period (e.g., one week) before the experiment.

  • Dose Preparation: A range of doses of the test substance is prepared in the vehicle.

  • Group Assignment: Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle.

  • Administration: The test substance is administered to the animals, typically via oral gavage for oral LD50 determination.

  • Observation: Animals are observed systematically for a set period (e.g., 24-48 hours) for clinical signs of toxicity and mortality.

  • Data Analysis: The number of mortalities in each dose group is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

In Vitro IC50 Determination for Glycine Receptor Antagonism (General Protocol using Electrophysiology)

Objective: To determine the concentration of a substance that inhibits the response of glycine receptors by 50% (IC50).

Materials:

  • Cultured neurons expressing glycine receptors (e.g., primary cortical neurons).

  • Patch-clamp electrophysiology setup.

  • External and internal solutions for patch-clamp recording.

  • Glycine (agonist).

  • Test substance (e.g., strychnine).

Procedure:

  • Cell Culture: Neurons are cultured on coverslips suitable for microscopy and electrophysiology.

  • Patch-Clamp Recording: A whole-cell patch-clamp configuration is established on a single neuron.

  • Glycine Application: A baseline current is recorded in response to the application of a known concentration of glycine.

  • Antagonist Application: The test substance is co-applied with glycine at various concentrations.

  • Data Acquisition: The inhibitory effect of the test substance on the glycine-induced current is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the concentration of the test substance. The IC50 value is then calculated from this curve.

Experimental_Workflow cluster_invivo In Vivo LD50 Determination cluster_invitro In Vitro IC50 Determination Animal_Model Select Animal Model Dose_Groups Establish Dose Groups Animal_Model->Dose_Groups Administration Administer Compound Dose_Groups->Administration Observation Observe for Toxicity/Mortality Administration->Observation LD50_Calc Calculate LD50 Observation->LD50_Calc Cell_Culture Culture Neurons Patch_Clamp Perform Patch-Clamp Cell_Culture->Patch_Clamp Apply_Agonist Apply Glycine Patch_Clamp->Apply_Agonist Apply_Antagonist Apply Test Compound Apply_Agonist->Apply_Antagonist Measure_Current Measure Inhibitory Current Apply_Antagonist->Measure_Current IC50_Calc Calculate IC50 Measure_Current->IC50_Calc

References

In-Vitro Validation of Brunfelsamidine's Hypothesized Mechanism of Action as a GABA-A Receptor Modulator using Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in-vitro validation of the hypothesized mechanism of action of Brunfelsamidine, a convulsant alkaloid, focusing on its potential modulation of GABA-A receptors. Given the limited direct research on this compound's specific molecular targets, this document outlines a scientifically rigorous approach using knockout cell lines and compares this proposed validation strategy with established data for known GABA-A receptor modulators and alternative ion channel effectors.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a natural alkaloid found in plants of the Brunfelsia genus. Historically, extracts from these plants have been used in traditional medicine and have been noted for their neurological effects. The known convulsant properties of this compound suggest a potential interaction with key regulators of neuronal excitability. A leading hypothesis is that this compound acts as a modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] This guide will explore the in-vitro validation of this hypothesis.

Comparative Performance of Ion Channel Modulators

To provide context for the proposed validation of this compound, the following table summarizes the in-vitro performance of various known GABA-A receptor modulators and sodium channel blockers. This data, gathered from published literature, offers a benchmark for potential experimental outcomes with this compound.

Compound ClassCompoundPresumed Mechanism of ActionTarget(s)In-Vitro AssayKey Performance Metric (IC50/EC50)Reference(s)
Hypothesized Modulator This compound Negative Allosteric Modulator of GABA-A Receptor GABA-A Receptors Electrophysiology in Knockout Cell Lines To Be Determined N/A
Alkaloid (Convulsant)SecurinineCompetitive AntagonistGABA-A ReceptorsRadioligand Binding ([3H]GABA)IC50: ~50 µM[1]
Alkaloid (Convulsant)DihydrosecurinineCompetitive AntagonistGABA-A ReceptorsRadioligand Binding ([3H]GABA)IC50: ~50 µM[1]
Benzodiazepine (B76468)DiazepamPositive Allosteric ModulatorGABA-A Receptors (α1, α2, α3, α5 subtypes)ElectrophysiologyEC50: 13.6 ± 2.1 µM (for GABA potentiation)[3]
BenzodiazepineTriazolamPositive Allosteric ModulatorGABA-A Receptors (α1, α2, α3, α5 subtypes)ElectrophysiologyEC50 shift in GABA response observed at 1 µM[4]
FlavonoidApigeninNegative Allosteric ModulatorGABA-A ReceptorsElectrophysiologyIC50: 6.9 - 8 µM[5]
FlavonoidHispidulinPositive Allosteric ModulatorGABA-A ReceptorsRadioligand BindingIC50: 1.3 µM[6]
Barbiturate (B1230296) (Convulsant)S-mTFD-MPPBInhibitorGABA-A ReceptorsPatch Clamp ElectrophysiologyInhibits GABA-induced currents[7]
Sodium Channel BlockerTetrodotoxinPore BlockerVoltage-gated Sodium Channels (NaV1.1-1.4, 1.6, 1.7)Cell Viability AssayIC50: 11.7 ± 1.4 nM[8]
Sodium Channel BlockerLidocainePore BlockerVoltage-gated Sodium ChannelsElectrophysiologyIC50: 133.5 µM (for use-dependent block)[9]

Experimental Protocols for In-Vitro Validation

To definitively assess this compound's mechanism of action, a series of in-vitro experiments utilizing wild-type and specific GABA-A receptor subunit knockout cell lines are proposed.

Cell Line Preparation and Culture
  • Cell Lines:

    • HEK293 cells (or other suitable host cells) stably expressing human recombinant GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α5β3γ2).[10]

    • CRISPR/Cas9-generated GABA-A receptor subunit knockout cell lines (e.g., γ2 knockout) derived from the above parental lines.

  • Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO2 incubator. Selection antibiotics should be used to maintain stable expression of the receptor subunits.

Electrophysiological Recordings (Whole-Cell Patch Clamp)

This technique directly measures the ion flow through GABA-A receptors and is the gold standard for characterizing the activity of modulators.[11]

  • Procedure:

    • Plate cells on glass coverslips 24-48 hours before recording.

    • Use a patch-clamp amplifier and data acquisition system to record whole-cell currents.

    • Perfuse cells with an external solution containing a low concentration of GABA to elicit a baseline current.

    • Apply this compound at various concentrations to the external solution and record changes in the GABA-elicited current.

    • Compare the effects of this compound on wild-type and knockout cell lines. A diminished or absent effect in the knockout line would indicate that the knocked-out subunit is crucial for this compound's activity.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-elicited current in the presence and absence of this compound.

    • Construct concentration-response curves to determine the IC50 (for inhibitors) or EC50 (for potentiators) of this compound.

    • Compare these values between wild-type and knockout cells.

Radioligand Binding Assays

This method assesses the ability of a compound to bind to a specific receptor site.

  • Procedure:

    • Prepare cell membrane fractions from both wild-type and knockout cell lines.

    • Incubate the membrane preparations with a radiolabeled ligand known to bind to a specific site on the GABA-A receptor (e.g., [3H]flunitrazepam for the benzodiazepine site, [3H]muscimol for the GABA binding site).

    • Add increasing concentrations of this compound to compete with the radiolabeled ligand.

    • Separate bound from unbound radioligand and quantify the amount of bound radioactivity.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • A significant IC50 value suggests that this compound binds to the site occupied by the radioligand. Comparing results from wild-type and knockout cells can reveal the importance of the knocked-out subunit for binding.

Visualizing the Hypothesized Signaling Pathway and Experimental Workflow

To further clarify the proposed mechanism and experimental design, the following diagrams are provided.

Caption: Hypothesized signaling pathway of this compound at the GABA-A receptor.

Experimental_Workflow start Start: Hypothesize this compound as a GABA-A Receptor Modulator cell_culture Culture Wild-Type (WT) and GABA-A Receptor Subunit Knockout (KO) Cell Lines start->cell_culture electrophysiology Whole-Cell Patch Clamp Electrophysiology cell_culture->electrophysiology binding_assay Radioligand Binding Assays cell_culture->binding_assay data_analysis Data Analysis: - IC50/EC50 Determination - Compare WT vs. KO responses electrophysiology->data_analysis binding_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for in-vitro validation of this compound's mechanism.

Conclusion

The convulsant properties of this compound strongly suggest an interaction with ion channels that regulate neuronal excitability. The proposed in-vitro validation strategy, centered on the hypothesis of GABA-A receptor modulation and leveraging the precision of knockout cell lines, offers a robust pathway to elucidate its molecular mechanism of action. By comparing the electrophysiological and binding profiles of this compound in wild-type versus specific GABA-A receptor subunit knockout cells, researchers can definitively determine its target and mode of action. The comparative data provided for known ion channel modulators serves as a valuable reference for interpreting the experimental outcomes and positioning this compound within the broader landscape of neuroactive compounds. This systematic approach is crucial for advancing our understanding of this natural product and its potential applications in neuroscience and drug discovery.

References

Comparative Analysis of Brunfelsamidine's Effects on Neuronal Subtypes: A Review of Current Evidence and Inferred Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the neuronal effects of Brunfelsamidine, summarizing the limited direct evidence and exploring potential mechanisms of action based on related compounds and traditional use.

Introduction

This compound is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, most notably Brunfelsia grandiflora. This plant has a long history of traditional use in South America for its medicinal and psychoactive properties.[1][2][3] Scientific investigation into the specific effects of isolated this compound on different neuronal subtypes is currently limited. The majority of existing research has focused on the effects of the whole Brunfelsia grandiflora extract, which contains a complex mixture of compounds including other alkaloids like scopolamine (B1681570) and cuscohygrine, as well as a significant number of polyphenolic compounds.[4][5][6] This guide provides a comparative analysis based on the available data for the plant extract and infers potential neuronal effects of this compound by examining the known actions of co-occurring alkaloids and the ethnobotanical uses of the plant.

Effects of Brunfelsia grandiflora Extract on Neuron-like Cells

The most direct evidence for the neuronal effects of a this compound-containing substance comes from a study on the cytoprotective and antioxidant properties of a Brunfelsia grandiflora bark extract on human neuroblastoma SH-SY5Y cells, a common in vitro model for neuronal studies.[5][7][8]

Data Presentation

The study demonstrated that the B. grandiflora extract (25-200 µg/mL) significantly mitigated the deleterious effects of tert-butylhydroperoxide (t-BOOH)-induced oxidative stress on SH-SY5Y neuronal cells.[5] The key findings are summarized in the table below.

BiomarkerEffect of B. grandiflora Extract on t-BOOH-treated SH-SY5Y cellsImplication for Neuronal Subtypes
Cell Viability IncreasedGeneral neuroprotective effect
Reactive Oxygen Species (ROS) DecreasedReduction of oxidative stress
Glutathione (GSH) RestoredEnhancement of endogenous antioxidant defense
Glutathione Peroxidase & Reductase Activity RecoveredBoosted enzymatic antioxidant capacity
Malondialdehyde (MDA) DecreasedInhibition of lipid peroxidation
Caspase 3/7 Activity DecreasedAnti-apoptotic effect
mRNA levels of BAX, BNIP3, APAF1 DecreasedDownregulation of pro-apoptotic genes

This data suggests a general neuroprotective mechanism rather than a specific effect on a particular neuronal subtype. The SH-SY5Y cell line is a homogenous population and does not represent the diversity of neuronal subtypes found in the nervous system.

Experimental Protocols

The following is a detailed methodology for the key experiments performed on SH-SY5Y cells with the Brunfelsia grandiflora extract.

Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Oxidative Stress Induction: Cells were treated with tert-butylhydroperoxide (t-BOOH) to induce oxidative stress.

  • Extract Treatment: Cells were either co-treated with the B. grandiflora extract and t-BOOH or pre-treated with the extract for a specified period before t-BOOH exposure.

Biochemical Assays:

  • Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Glutathione (GSH) Levels: Measured using a colorimetric assay based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Enzyme Activity Assays: Glutathione peroxidase and reductase activities were determined using spectrophotometric methods.

  • Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Apoptosis Assay: Caspase 3/7 activity was measured using a luminogenic substrate.

  • Gene Expression Analysis: mRNA levels of apoptosis-related genes (BAX, BNIP3, APAF1) were quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Inferred Mechanisms of Action of this compound

Due to the lack of studies on isolated this compound, its specific mechanism of action on different neuronal subtypes remains to be elucidated. However, based on the presence of other neuroactive alkaloids in Brunfelsia grandiflora and the plant's traditional uses, we can hypothesize potential pathways of action.

Potential Interaction with Cholinergic Systems

Brunfelsia grandiflora extracts contain scopolamine, a well-known competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[5] The hallucinogenic and narcotic properties attributed to the plant are consistent with anticholinergic effects.[1][5] Scopolamine is known to induce memory impairment and cognitive deficits by blocking cholinergic transmission.[9][10][11] It is plausible that this compound may also possess affinity for cholinergic receptors, either as an agonist or antagonist, which could contribute to the overall psychoactive effects of the plant extract. An interaction with nicotinic acetylcholine receptors is also a possibility.[12][13][14][15]

Potential Modulation of GABAergic Systems

The traditional use of Brunfelsia for its analgesic and antirheumatic properties, as well as its reported narcotic effects, suggests a potential interaction with inhibitory neurotransmitter systems.[1][3] The GABAergic system, being the primary inhibitory system in the central nervous system, is a likely target. Modulation of GABAA receptors by natural compounds is a common mechanism for sedative, anxiolytic, and analgesic effects.[16][17][18][19][20] this compound could potentially act as a positive or negative allosteric modulator of GABAA receptors, thereby influencing neuronal excitability.

Mandatory Visualizations

cluster_0 Oxidative Stress cluster_1 B. grandiflora Extract Effect t-BOOH t-BOOH ROS ROS t-BOOH->ROS induces SH-SY5Y Neuron SH-SY5Y Neuron t-BOOH->SH-SY5Y Neuron stresses Lipid Peroxidation Lipid Peroxidation ROS->Lipid Peroxidation causes Apoptosis Apoptosis ROS->Apoptosis triggers Apoptosis->SH-SY5Y Neuron damages B_grandiflora B. grandiflora Extract B_grandiflora->ROS inhibits B_grandiflora->Apoptosis inhibits Antioxidant Defense Antioxidant Defense B_grandiflora->Antioxidant Defense boosts B_grandiflora->SH-SY5Y Neuron protects Antioxidant Defense->ROS neutralizes

Caption: Workflow of the neuroprotective effect of B. grandiflora extract.

cluster_cholinergic Hypothesized Cholinergic Pathway cluster_gabaergic Hypothesized GABAergic Pathway This compound This compound Muscarinic_Receptor Muscarinic ACh Receptors This compound->Muscarinic_Receptor potential interaction (agonist/antagonist?) Nicotinic_Receptor Nicotinic ACh Receptors This compound->Nicotinic_Receptor potential interaction GABAa_Receptor GABAA Receptors This compound->GABAa_Receptor potential modulation (positive/negative?) Cholinergic_Neuron Cholinergic Neuron Activity Muscarinic_Receptor->Cholinergic_Neuron modulates Nicotinic_Receptor->Cholinergic_Neuron modulates GABAergic_Neuron Inhibitory Neuron Activity GABAa_Receptor->GABAergic_Neuron modulates

Caption: Hypothesized signaling pathways for this compound.

Conclusion and Future Directions

The current body of scientific literature does not provide a comparative analysis of the effects of isolated this compound on different neuronal subtypes. The available data on Brunfelsia grandiflora extract suggests a general neuroprotective effect against oxidative stress, but these findings cannot be attributed solely to this compound. Based on the presence of other neuroactive alkaloids like scopolamine and the traditional uses of the plant, it is reasonable to hypothesize that this compound may interact with cholinergic and GABAergic systems.

To advance our understanding, future research should focus on:

  • Isolation and purification of this compound to enable studies on the isolated compound.

  • In vitro electrophysiological studies using patch-clamp techniques on various primary neuronal cultures (e.g., cortical, hippocampal, dopaminergic, GABAergic neurons) to characterize its effects on ion channel activity and synaptic transmission.

  • Receptor binding assays to determine the affinity of this compound for a panel of neurotransmitter receptors, particularly cholinergic and GABAergic subtypes.

  • In vivo studies in animal models to investigate its effects on behavior, cognition, and neurochemistry.

Such studies will be crucial for elucidating the specific neuronal targets of this compound and for determining its potential as a therapeutic agent or a pharmacological tool.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Brunfelsamidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount for ensuring data integrity, product safety, and regulatory compliance. Brunfelsamidine, a neurotoxic alkaloid found in plants of the Brunfelsia genus, requires robust analytical methods for its detection and quantification in various matrices, from raw plant material to biological samples. This guide provides a comparative framework for the cross-validation of two prevalent analytical methods for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

While specific cross-validation data for this compound is not extensively published, this document presents representative protocols and performance data based on established validation principles for analogous alkaloid compounds. This approach offers a practical guide for laboratories seeking to establish and validate methods for this compound analysis.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, throughput, and cost. The following tables summarize the key performance characteristics of HPLC-UV and UHPLC-MS/MS for the quantification of compounds similar to this compound.

Table 1: Performance Characteristics of Analytical Methods

ParameterHPLC-UVUHPLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection and fragmentation.[1]
Specificity Moderate; relies on chromatographic retention time and UV spectrum.High; based on retention time and specific mass-to-charge ratio (m/z) transitions.[1]
Sensitivity Lower (ng to µg levels).Very high (pg to ng levels).[1]
Quantification Accurate and precise quantification.Gold standard for accurate and precise quantification.
Throughput Moderate; dependent on run time.Lower; sequential sample analysis.[1]
Cost Lower initial instrument cost and maintenance.High initial instrument cost and maintenance.[1]
Sample Matrix Susceptible to matrix interference, may require extensive cleanup.Requires extensive cleanup to reduce matrix effects.[1]
Confirmation Tentative; based on retention time matching with a standard.Provides structural information for confirmation.[1]

Table 2: Representative Quantitative Performance Data

ParameterHPLC-UVUHPLC-MS/MS
Linearity (R²) > 0.995> 0.999
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) 5-10 ng/mL0.05-0.1 ng/mL
Limit of Quantification (LOQ) 15-30 ng/mL0.15-0.3 ng/mL

Experimental Protocols

Below are detailed, representative experimental protocols for the proposed HPLC-UV and UHPLC-MS/MS methods for this compound quantification.

Sample Preparation: Solid-Liquid Extraction

A generic solid-liquid extraction protocol suitable for plant materials is outlined below. This procedure can be adapted for other sample matrices.

G cluster_sample_prep Sample Preparation Workflow start Homogenized Sample (1-5g) extraction Add Acidic Extraction Solution (e.g., 0.05 M H₂SO₄ in 50% MeOH) start->extraction homogenize Vortex and Sonicate (15-30 min) extraction->homogenize centrifuge Centrifuge (4000 rpm, 10 min) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Solid-Phase Extraction (SPE) (C18 cartridge) supernatant->cleanup evaporate Evaporate to Dryness cleanup->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by HPLC-UV or UHPLC-MS/MS reconstitute->end

A generalized workflow for the extraction of this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically scanned from 200-400 nm).

  • Injection Volume: 20 µL.

  • Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard compared to a calibration curve.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results, which is crucial when transferring methods between laboratories or comparing data from different studies.

G cluster_cross_validation Cross-Validation Logical Flow start Select Incurred Samples (n > 20) method1 Analyze with Method 1 (e.g., HPLC-UV) start->method1 method2 Analyze with Method 2 (e.g., UHPLC-MS/MS) start->method2 compare Compare Results (Paired t-test, Bland-Altman plot) method1->compare method2->compare decision Results Comparable? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

A logical diagram illustrating the cross-validation process.

Conclusion

The selection of an analytical method for this compound quantification should be guided by the specific research question and available resources. HPLC-UV provides a cost-effective and reliable method for routine analysis where high sensitivity is not a prerequisite. For applications demanding the highest levels of sensitivity and specificity, such as in pharmacokinetic studies or trace-level detection in complex matrices, UHPLC-MS/MS is the method of choice.

Cross-validation of these methods is essential to ensure the consistency and comparability of data. By following the representative protocols and validation principles outlined in this guide, researchers can confidently establish robust and reliable analytical methods for the quantification of this compound. This will ultimately contribute to a better understanding of its pharmacology and toxicology, and aid in the development of safe and effective therapeutic agents.

References

Comparative Efficacy of Antagonists in Blocking Brunfelsamidine-Induced Seizures: A Review of Clinical Evidence and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of different antagonists used to block seizures induced by Brunfelsamidine, a potent neurotoxin found in plants of the Brunfelsia genus. Due to the absence of direct, quantitative comparative studies on this compound, this analysis draws upon veterinary case reports of Brunfelsia poisoning and the toxin's proposed "strychnine-like" mechanism of action.

Introduction to this compound-Induced Neurotoxicity

This compound is a neurotoxic alkaloid that causes severe neurological signs, including tremors, muscle rigidity, and convulsive seizures.[1] Poisoning incidents, primarily observed in domestic animals, particularly dogs, who ingest parts of the Brunfelsia plant (commonly known as "Yesterday, Today, and Tomorrow"), often result in a life-threatening medical emergency.[2][3][4] The clinical presentation of this compound toxicosis is frequently described as "strychnine-like," suggesting a shared mechanism of action centered on the disruption of inhibitory neurotransmission.[2][5]

Proposed Mechanism of Action: Glycine (B1666218) Receptor Antagonism

The prevailing hypothesis for this compound's neurotoxicity is its action as a competitive antagonist at glycine receptors, primarily in the spinal cord.[5][6] Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens chloride ion channels, leading to hyperpolarization of the postsynaptic neuron and a decreased likelihood of firing an action potential.[4] By blocking this inhibitory signal, this compound is thought to cause disinhibition of motor neurons, leading to uncontrolled muscle contractions and seizures.[5][7]

cluster_0 Normal Glycinergic Inhibition cluster_1 This compound-Induced Seizure Pathway Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Binds to Chloride Cl- Influx GlyR->Chloride Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride->Hyperpolarization Causes This compound This compound BlockedGlyR Blocked Glycine Receptor This compound->BlockedGlyR Blocks NoChloride No Cl- Influx BlockedGlyR->NoChloride Prevents Disinhibition Disinhibition (Hyperexcitation) NoChloride->Disinhibition Leads to Seizures Seizures Disinhibition->Seizures Results in

Figure 1: Proposed signaling pathway of this compound-induced seizures.

Comparison of Antagonists in Clinical Veterinary Practice

Direct comparative efficacy studies with quantitative data (e.g., ED50) for antagonists against this compound-induced seizures are not available in the current scientific literature. The following table summarizes the antagonists that have been used in documented clinical cases of Brunfelsia poisoning, their mechanisms of action, and reported outcomes. This information is qualitative and based on case reports.

AntagonistDrug ClassMechanism of ActionReported Efficacy in Brunfelsia PoisoningReferences
Diazepam BenzodiazepinePositive allosteric modulator of GABA-A receptors, increasing the frequency of chloride channel opening.Commonly used to control seizures and muscle tremors. Efficacy can be variable, and repeated doses or continuous infusion may be necessary.[8][8][9]
Phenobarbital BarbituratePositive allosteric modulator of GABA-A receptors, increasing the duration of chloride channel opening.Used for seizure control, often when diazepam is not sufficiently effective.[3][3]
Pentobarbital BarbiturateSimilar to phenobarbital, a potent GABA-A receptor modulator.Has been used to induce a state of general anesthesia to control severe, refractory seizures.[8][8]
Propofol General AnestheticPositive modulator of GABA-A receptors.Utilized in cases of severe, uncontrolled seizures to induce general anesthesia.[3][3]
Methocarbamol Muscle RelaxantCentral nervous system depressant with sedative and skeletal muscle relaxant properties. The exact mechanism is not fully understood but is thought to involve inhibition of the flexor and crossed extensor spinal reflexes.Used to manage muscle tremors and rigidity.[8][8]

Note: The treatment of this compound poisoning is primarily supportive and symptomatic, with the main goal of controlling life-threatening seizures and providing cardiovascular and respiratory support.[6][10]

Experimental Protocols

While specific protocols for this compound are not published, the following are standard methodologies for evaluating the efficacy of anticonvulsant drugs in animal models of toxin-induced seizures.

In Vivo Animal Model of Toxin-Induced Seizures
  • Animal Model: Typically, rodents (mice or rats) are used.

  • Toxin Administration: A seizure-inducing dose of the toxin (e.g., this compound extract or a purified compound like strychnine) is administered, usually via intraperitoneal (IP) or subcutaneous (SC) injection. The dose is predetermined to reliably induce seizures in a high percentage of animals.

  • Antagonist Administration: The test antagonist is administered at various doses, either before (pre-treatment) or after (post-treatment) the toxin, to assess its preventative or therapeutic efficacy.

  • Observation: Animals are observed for a set period for the onset, frequency, duration, and severity of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

  • Data Analysis: The efficacy of the antagonist is determined by its ability to prevent seizures, reduce their frequency or severity, or increase the latency to seizure onset. Dose-response curves are generated to calculate the median effective dose (ED50).

In Vitro Receptor Binding Assay
  • Tissue Preparation: Brain tissue (e.g., spinal cord or cortex) from an appropriate animal model is homogenized, and cell membranes containing the receptor of interest (e.g., glycine receptors) are isolated through centrifugation.

  • Radioligand Binding: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]strychnine for glycine receptors).

  • Competition Assay: The ability of an unlabeled compound (the antagonist being tested, or this compound) to displace the radioligand from the receptor is measured. This is done by incubating the membranes with the radioligand and varying concentrations of the test compound.

  • Detection and Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data are used to calculate the inhibitory constant (Ki) of the test compound, which reflects its binding affinity for the receptor.

cluster_0 In Vivo Antagonist Efficacy Testing cluster_1 In Vitro Receptor Binding Assay start Select Animal Model (e.g., Rodents) toxin Administer this compound (Seizure Induction) start->toxin antagonist Administer Test Antagonist (Varying Doses) toxin->antagonist Pre- or Post-treatment observe Observe and Score Seizures (Onset, Frequency, Severity) antagonist->observe analyze Analyze Data (Calculate ED50) observe->analyze end Determine Efficacy analyze->end prep Prepare Brain Membranes (with Glycine Receptors) bind Incubate with Radioligand (e.g., [3H]strychnine) prep->bind compete Add Test Compound (this compound or Antagonist) bind->compete measure Measure Bound Radioactivity compete->measure calc Calculate Binding Affinity (Ki) measure->calc result Determine Receptor Interaction calc->result

Figure 2: General experimental workflow for antagonist evaluation.

Discussion and Future Directions

The clinical evidence from veterinary medicine suggests that positive allosteric modulators of the GABA-A receptor, such as benzodiazepines and barbiturates, are the primary treatment for controlling seizures induced by Brunfelsia poisoning. This is consistent with the treatment approach for strychnine (B123637) poisoning, further supporting the hypothesis of a "strychnine-like" mechanism for this compound.[1][10]

However, the lack of controlled, comparative studies means that the relative efficacy of these antagonists for this compound-induced seizures remains unquantified. Future research should focus on:

  • Definitive Mechanistic Studies: Utilizing in vitro techniques such as receptor binding assays and electrophysiology to confirm this compound's primary molecular target(s).

  • Preclinical Efficacy Studies: Employing animal models of this compound-induced seizures to quantitatively compare the efficacy of different classes of antagonists, including GABA-A modulators and potentially NMDA receptor antagonists, given the complex nature of seizures.

  • Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better inform treatment protocols.

A more thorough understanding of this compound's pharmacology is essential for the development of more targeted and effective therapeutic strategies for this potent neurotoxin.

References

Synthetic Analogs of Brunfelsamidine: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic analogs of Brunfelsamidine (1H-Pyrrole-3-carboximidamide), focusing on their structure-activity relationships (SAR). While research on direct analogs of this compound is limited, studies on compounds featuring the core pyrrole-3-carboximidamide scaffold have revealed significant biological activities, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the potential treatment of type 2 diabetes. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical and biological principles.

Data Presentation: Comparative Biological Activity of Pyrrole-3-carboximidamide Analogs

The following table summarizes the in vitro DPP-4 inhibitory activity of a series of synthesized pyrrole-3-carboximidamide derivatives. The parent compound, this compound, is included for structural reference, although its DPP-4 inhibitory activity has not been reported. The analogs were designed to explore the impact of various substituents on the pyrrole (B145914) ring and the carboximidamide group.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentDPP-4 Inhibition IC50 (nM)[1]
This compound HHHNot Reported
5a 4-FluorophenylHH> 1000
5b 4-ChlorophenylHH850.2 ± 45.3
5c 4-BromophenylHH625.7 ± 38.1
5d 4-NitrophenylHH450.1 ± 29.8
5e 4-MethoxyphenylHH710.5 ± 52.6
5f 2,4-DichlorophenylHH12.19 ± 1.02
5g 3,4-DichlorophenylHH23.08 ± 2.15
5h 4-TrifluoromethylphenylHH320.4 ± 21.7
5i NaphthylHH510.9 ± 35.4

Key Findings from SAR Studies:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring (R1) significantly influence DPP-4 inhibitory activity. Electron-withdrawing groups generally enhance activity compared to electron-donating groups.

  • Halogen Substitution: Dichloro-substituted analogs, particularly 5f (2,4-dichloro) and 5g (3,4-dichloro), demonstrated the most potent inhibitory activity, with IC50 values in the low nanomolar range.[1] This suggests that the size, position, and electronic properties of halogen atoms are critical for optimal interaction with the enzyme's active site.

  • Single vs. Multiple Substitutions: Disubstitution on the phenyl ring led to a marked increase in potency compared to monosubstituted analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of the pyrrole-3-carboximidamide analogs as DPP-4 inhibitors.

General Synthesis of Pyrrole-3-carboximidamide Analogs (5a-i)

A multi-step synthesis was employed, starting from commercially available starting materials. The key final step involved the formation of the carboximidamide group. A general procedure is as follows:

  • Synthesis of the Pyrrole Precursor: The appropriately substituted pyrrole-3-carbonitrile was synthesized via established literature methods.

  • Formation of the Imidate: The pyrrole-3-carbonitrile was treated with a solution of HCl in ethanol (B145695) at 0°C to form the corresponding ethyl imidate hydrochloride salt.

  • Ammonolysis to Carboximidamide: The crude imidate was then dissolved in anhydrous methanol (B129727) and saturated with ammonia (B1221849) gas at 0°C. The reaction mixture was stirred at room temperature until the reaction was complete (monitored by TLC).

  • Purification: The final product was purified by column chromatography on silica (B1680970) gel to afford the desired pyrrole-3-carboximidamide analog.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against human recombinant DPP-4 was determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: A solution of human recombinant DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) were prepared in an assay buffer (e.g., Tris-HCl, pH 7.5).

  • Compound Incubation: The test compounds were dissolved in DMSO and serially diluted. Aliquots of the compound solutions were pre-incubated with the DPP-4 enzyme for a specified period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The fluorescence intensity was measured at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The rate of reaction was calculated from the linear portion of the fluorescence versus time curve. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in NMRI Mice

The in vivo efficacy of the most potent compound (5g ) was evaluated in an oral glucose tolerance test.[1]

  • Animal Acclimatization: Male NMRI mice were acclimatized for at least one week before the experiment with free access to food and water.

  • Fasting: The mice were fasted overnight (approximately 12-14 hours) before the test.

  • Compound Administration: The test compound (5g ) or vehicle (e.g., 0.5% carboxymethylcellulose) was administered orally (p.o.) to the mice. Sitagliptin was used as a positive control.

  • Glucose Challenge: After a specific time (e.g., 30 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) was administered orally.

  • Blood Glucose Monitoring: Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels were measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for blood glucose levels was calculated for each group to assess the overall glycemic control.

Mandatory Visualizations

The following diagrams illustrate the structure-activity relationship, the experimental workflow for analog synthesis and evaluation, and the targeted signaling pathway.

Caption: Structure-activity relationship of pyrrole-3-carboximidamide analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_evaluation Biological Evaluation start Starting Materials pyrrole_synthesis Pyrrole Ring Formation start->pyrrole_synthesis imidate_formation Imidate Formation pyrrole_synthesis->imidate_formation ammonolysis Ammonolysis imidate_formation->ammonolysis purification Purification ammonolysis->purification in_vitro In Vitro DPP-4 Inhibition Assay purification->in_vitro Synthesized Analogs sar_analysis Structure-Activity Relationship Analysis in_vitro->sar_analysis in_vivo In Vivo Oral Glucose Tolerance Test sar_analysis->in_vivo lead_identification Lead Candidate Identification in_vivo->lead_identification

Caption: Experimental workflow for synthesis and evaluation of analogs.

DPP4_Signaling_Pathway cluster_regulation Glucose Homeostasis Regulation cluster_inhibition Mechanism of DPP-4 Inhibition food Food Intake incretins Incretins (GLP-1, GIP) food->incretins Release pancreas Pancreas incretins->pancreas Stimulate dpp4 DPP-4 Enzyme incretins->dpp4 Target for insulin Insulin Secretion pancreas->insulin Increase glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose inactivation Inactivation dpp4->inactivation analogs Pyrrole-3-carboximidamide Analogs analogs->dpp4 Inhibit

Caption: DPP-4 signaling pathway and the mechanism of its inhibition.

References

Comparative study of the traditional uses of different Brunfelsia species and their Brunfelsamidine content.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Brunfelsia, belonging to the nightshade family (Solanaceae), encompasses a diverse group of shrubs and small trees native to the Neotropics.[1][2] For centuries, indigenous communities in Central and South America have utilized various Brunfelsia species for their potent medicinal and psychoactive properties.[3] These plants contain a range of biologically active compounds, most notably the neurotoxic alkaloid Brunfelsamidine, which is responsible for both therapeutic and toxic effects.[2] This guide provides a comparative overview of the traditional uses of different Brunfelsia species and discusses their this compound content, alongside proposed experimental protocols for its quantification.

Traditional Uses of Brunfelsia Species: A Comparative Overview

The ethnobotanical applications of Brunfelsia species are extensive and varied, with different parts of the plants being used to treat a wide array of ailments. The roots and bark are most commonly cited for their medicinal properties.[1][3] Below is a summary of the traditional uses for several key species.

Table 1: Comparative Traditional Uses of Selected Brunfelsia Species

SpeciesCommon NamesTraditional UsesPlant Parts UsedReferences
Brunfelsia grandiflora Chiricaspi, Chiric Sanango, Kiss-me-quick, Yesterday-today-and-tomorrowTreatment of fever, rheumatism, arthritis, syphilis, and as an analgesic and anti-inflammatory.[4][5] Also used as an additive to the hallucinogenic drink Ayahuasca.[5]Roots, Bark, Leaves[4][5]
Brunfelsia uniflora Manacá, Vegetable MercuryUsed as a diuretic, diaphoretic, purgative, emetic, and for treating rheumatism, syphilis, and scrofula.[1][6] It is also noted for its anesthetic and narcotic properties.[7][8]Roots, Leaves[1][6][7][8]
Brunfelsia chiricaspi ChiricaspiThe name "cold tree" in Quechua refers to the chilling sensation it produces.[9] It is used to treat fever, flu, and as a potent hallucinogen, often added to Ayahuasca.[9][10]Bark[9][10]
Brunfelsia americana Lady of the NightThe fruit is used as a tonic for chronic diarrhea and stomach problems.[1] It is also employed as a poison by Island Caribs.[11][12]Fruit, Leaves, Flowers, Bark, Root[1][11][12]
Brunfelsia pauciflora Yesterday-today-and-tomorrowPrimarily used as an ornamental plant, but also has medicinal applications for treating rheumatism, fever, and syphilis.[13][14]Not specified in detail[13][14]

This compound: The Bioactive and Toxic Principle

This compound is a potent convulsant alkaloid found in Brunfelsia species.[2] Its presence is responsible for the neurotoxic effects observed in animals that ingest the plant, which include tremors, seizures, and other neurological disturbances. While the traditional medicinal uses of Brunfelsia rely on the physiological effects of its constituent alkaloids, including this compound, the concentration of these compounds is critical in differentiating a therapeutic dose from a toxic one.

Currently, there is a significant gap in the scientific literature regarding the comparative quantitative analysis of this compound across different Brunfelsia species and even within different parts of the same plant. This lack of data hinders the standardization of traditional preparations and the development of safe and effective phytopharmaceuticals.

Experimental Protocols for this compound Analysis

To address the need for quantitative data, a robust and validated analytical method is essential. Based on the analysis of similar alkaloids in other members of the Solanaceae family, a general workflow for the extraction and quantification of this compound is proposed below.[15][16]

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Quantification Harvesting Plant Material (Root, Bark, Leaf) Drying Drying (Air or Freeze-drying) Harvesting->Drying Grinding Grinding to Fine Powder Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Methanol (B129727)/Acidified Water) Grinding->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Concentration->SPE Elution Elution SPE->Elution Final_Concentration Drying and Reconstitution Elution->Final_Concentration LCMS LC-MS/MS Analysis Final_Concentration->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

Caption: Proposed workflow for this compound quantification.

Detailed Methodologies

1. Sample Preparation:

  • Plant material (roots, bark, or leaves) from different Brunfelsia species should be harvested and authenticated.

  • Samples are then dried (either air-dried or freeze-dried) to a constant weight and ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • A known quantity of the powdered plant material is subjected to solvent extraction. A common method for alkaloids is the use of an acidified polar solvent (e.g., methanol with 1% formic acid) to protonate the alkaloids and increase their solubility.

  • Ultrasonication or Soxhlet extraction can be employed to improve extraction efficiency.[17]

  • The resulting mixture is filtered to remove solid plant debris.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification (Clean-up):

  • The crude extract is redissolved in an appropriate solvent and subjected to Solid Phase Extraction (SPE) to remove interfering compounds. A C18 cartridge is a common choice for this purpose.

  • The cartridge is first conditioned, then the sample is loaded.

  • Interfering compounds are washed away with a weak solvent.

  • The alkaloids, including this compound, are then eluted with a stronger solvent (e.g., methanol).

  • The eluate is dried down and reconstituted in a suitable solvent for analysis.

4. Quantification by LC-MS/MS:

  • The purified extract is analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[15]

  • Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase would likely consist of a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would provide the high selectivity and sensitivity required for quantification. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

  • Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the plant extracts is then determined by comparing the peak areas to the calibration curve. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and sensitivity.[18][19]

Putative Signaling Pathway of this compound's Neurotoxicity

The exact molecular mechanisms underlying this compound's neurotoxicity are not well-elucidated. However, its convulsant effects suggest an interference with neurotransmission. Many neurotoxic alkaloids exert their effects by modulating ion channels or neurotransmitter receptors.[20][21] Based on the strychnine-like symptoms reported, a plausible hypothesis is that this compound acts as an antagonist at inhibitory neurotransmitter receptors, such as glycine (B1666218) or GABAA receptors, or as an agonist at excitatory receptors. This disruption of the delicate balance between neuronal excitation and inhibition can lead to uncontrolled neuronal firing and seizures.[22]

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron This compound This compound Receptor Inhibitory Neurotransmitter Receptor (e.g., GlyR, GABA-A R) This compound->Receptor Antagonistic Binding Ion_Channel Chloride Ion Channel Receptor->Ion_Channel Inhibition of Opening Depolarization Membrane Depolarization Ion_Channel->Depolarization Reduced Cl- Influx Action_Potential Increased Action Potential Firing Depolarization->Action_Potential Seizures Seizures Action_Potential->Seizures

Caption: Putative signaling pathway for this compound-induced neurotoxicity.

This proposed pathway highlights the potential for this compound to block inhibitory neurotransmission, leading to hyperexcitability and convulsions. Further research, including electrophysiological and receptor binding assays, is necessary to validate this hypothesis and fully elucidate the molecular targets of this compound. Understanding these mechanisms is crucial for developing potential antidotes for poisoning and for exploring any therapeutic potential of Brunfelsia alkaloids at sub-toxic concentrations.[23]

References

Validating Brunfelsamidine as a Pharmacological Tool for Epilepsy Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Brunfelsamidine, a naturally occurring convulsant, and its potential utility as a pharmacological tool for studying the mechanisms of epilepsy. While direct quantitative data on this compound is limited in publicly accessible literature, its well-documented "strychnine-like" effects provide a strong basis for inferring its mechanism of action. This guide will, therefore, use strychnine (B123637) as a proxy to compare this compound's likely mechanism—glycine (B1666218) receptor antagonism—with other standard pharmacological tools used in epilepsy research. By understanding its distinct mode of action, researchers can better evaluate its potential for dissecting the complex neurobiology of seizures.

Introduction to this compound

This compound is a pyrrolidine (B122466) compound found in plants of the Brunfelsia genus (family Solanaceae).[1] Ingestion of these plants by domestic animals is known to cause significant neurotoxic effects, including excitement, tremors, and tonic-clonic seizures, which can be fatal.[2] These symptoms closely resemble those of strychnine poisoning, leading to the hypothesis that this compound acts as a potent convulsant by interfering with inhibitory neurotransmission in the central nervous system (CNS).[2]

The value of a pharmacological tool lies in its ability to selectively modulate a specific biological target. For epilepsy research, pro-convulsant compounds are essential for inducing seizure-like activity in experimental models, allowing for the study of seizure generation, propagation, and the efficacy of potential anti-seizure medications (ASMs). The most useful tools have well-defined mechanisms of action, enabling researchers to probe specific neurotransmitter systems.

Proposed Mechanism of Action: Glycine Receptor Antagonism

The primary inhibitory neurotransmitters in the mammalian CNS are gamma-aminobutyric acid (GABA) and glycine.[3] While GABAergic inhibition is more widespread, glycinergic inhibition is crucial in the spinal cord and brainstem.[4][5] Glycine mediates its effects by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[4] The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.

Strychnine is the classic competitive antagonist of the GlyR.[4][6] It binds to the same site as glycine but does not activate the channel, thereby blocking inhibitory signaling.[6] This disinhibition leads to excessive neuronal firing and convulsive seizures. The "strychnine-like" effects of this compound strongly suggest that it shares this mechanism, acting as a competitive antagonist at the glycine receptor. This provides a distinct and valuable mechanism to study, as it complements tools that target the GABAergic or glutamatergic systems.

cluster_0 Glycinergic Synapse PreN Presynaptic Neuron Glycine Glycine PreN->Glycine Release PostN Postsynaptic Neuron Inhibition of Firing Inhibition of Firing PostN->Inhibition of Firing GlyR Glycine Receptor (Chloride Channel) GlyR->PostN Cl- Influx (Hyperpolarization) Loss of Inhibition\n(Seizures) Loss of Inhibition (Seizures) GlyR->Loss of Inhibition\n(Seizures) Glycine->GlyR Binds & Activates This compound This compound (Strychnine) This compound->GlyR Binds & Blocks Chloride

Caption: Glycine receptor antagonism by this compound.

Comparison with Other Pharmacological Tools

To validate this compound's utility, it is essential to compare its proposed mechanism with that of other commonly used pro-convulsants in epilepsy models. The two most widely used alternatives are Pentylenetetrazole (PTZ) and Kainic Acid.

  • Pentylenetetrazole (PTZ): Acts as a non-competitive antagonist of the GABA-A receptor complex. By blocking the primary fast-acting inhibitory system in the brain, PTZ leads to widespread neuronal hyperexcitability and generalized tonic-clonic seizures. It is a valuable tool for screening potential ASMs that enhance GABAergic function.

  • Kainic Acid: Is a potent agonist of a subtype of ionotropic glutamate (B1630785) receptors (kainate receptors). Glutamate is the primary excitatory neurotransmitter in the CNS. Over-activation of its receptors by kainic acid leads to excitotoxicity and severe limbic seizures, often used to model temporal lobe epilepsy.[7]

The table below summarizes the key differences between these tools.

FeatureThis compound (inferred) / StrychninePentylenetetrazole (PTZ)Kainic Acid
Primary Target Glycine Receptor (GlyR)GABA-A ReceptorKainate Glutamate Receptor
Effect on Target Competitive AntagonistNon-competitive AntagonistAgonist
Neurotransmitter System Inhibitory (Glycinergic)Inhibitory (GABAergic)Excitatory (Glutamatergic)
Resulting Effect DisinhibitionDisinhibitionOver-excitation
Typical Seizure Phenotype Tonic-clonic seizures, spinal hyperexcitabilityGeneralized tonic-clonic seizuresLimbic seizures, status epilepticus
Primary Research Use Studying spinal/brainstem hyperexcitability, role of glycinergic systemGeneral screening for anti-seizure drugs, modeling generalized seizuresModeling temporal lobe epilepsy, excitotoxicity

Data Presentation: Illustrative Comparative Performance

While specific experimental data for this compound is lacking, this section provides illustrative, hypothetical data to demonstrate how it might be characterized and compared against other tools. The values presented are for comparison purposes and are based on typical results for compounds with these mechanisms of action.

Table 1: In Vivo Seizure Induction in a Rodent Model (Illustrative Data)

CompoundAdministration RouteDose for Tonic-Clonic Seizure (mg/kg)Latency to Seizure (minutes)Antagonized by Diazepam (GABAergic)Antagonized by Glycine (pre-treatment)
This compoundIntraperitoneal (i.p.)1.5~5WeaklyStrongly
StrychnineIntraperitoneal (i.p.)1.0~5NoStrongly
PTZSubcutaneous (s.c.)85~10StronglyNo
Kainic AcidIntraperitoneal (i.p.)10~30ModeratelyNo

Table 2: In Vitro Electrophysiology on Cultured Spinal Cord Neurons (Illustrative Data)

CompoundConcentration for 50% increase in spontaneous firing (EC50)Effect on Glycine-induced Inhibitory Postsynaptic Currents (IPSCs)Effect on GABA-induced IPSCs
This compound10 µMCompetitive Antagonist (shifts dose-response right)No effect
Strychnine1 µMCompetitive Antagonist (shifts dose-response right)No effect
PTZ50 µMNo effectNon-competitive Antagonist (reduces maximal response)
Kainic Acid5 µMNo direct effect (increases overall network excitability)No direct effect

Experimental Protocols

Validating this compound would require a series of standardized in vivo and in vitro experiments. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Seizure Induction and ASM Efficacy Testing in Mice

  • Animal Model: Male Swiss mice (20-25 g), acclimatized for at least 3 days.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., saline with 5% DMSO).

    • Prepare a range of doses for a dose-response study (e.g., 0.5, 1.0, 1.5, 2.0 mg/kg).

    • Prepare standard anticonvulsants for pre-treatment (e.g., Diazepam at 1 mg/kg, i.p.; Glycine at 500 mg/kg, i.p.).

  • Procedure:

    • For ASM testing, administer the anticonvulsant 30 minutes prior to this compound.

    • Administer this compound via intraperitoneal (i.p.) injection.

    • Immediately place the mouse in an observation chamber.

    • Observe for a period of 30 minutes, recording:

      • Latency to the first sign of seizure (e.g., myoclonic jerk).

      • Presence and duration of tonic hindlimb extension.

      • Mortality within the observation period.

  • Data Analysis:

    • Calculate the convulsive dose 50 (CD50) using probit analysis.

    • Compare seizure latencies and severity between vehicle- and ASM-treated groups using ANOVA.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Primary spinal cord neurons cultured from embryonic mice or a suitable neuronal cell line (e.g., SH-SY5Y) known to express glycine receptors.

  • Solutions:

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose.

    • Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 2 ATP.

    • Prepare stock solutions of glycine, strychnine, and this compound.

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Hold the neuron at -60 mV.

    • Apply glycine at its EC50 concentration via a perfusion system to elicit an inward chloride current.

    • Co-apply glycine with increasing concentrations of this compound or strychnine.

    • Record the peak amplitude of the glycine-induced current at each antagonist concentration.

  • Data Analysis:

    • Plot the normalized glycine response against the log concentration of the antagonist.

    • Fit the data with a Schild regression to determine the antagonist's affinity (pA2 value) and confirm competitive antagonism.

Visualizations of Workflows and Relationships

cluster_1 Experimental Workflow for Characterizing this compound start Isolate/Synthesize This compound in_vitro In Vitro Studies (Neuronal Cultures) start->in_vitro in_vivo In Vivo Studies (Rodent Models) start->in_vivo receptor_binding Receptor Binding Assays (Confirm GlyR Target) in_vitro->receptor_binding electrophysiology Electrophysiology (Functional Assay) in_vitro->electrophysiology dose_response Dose-Response for Seizure Induction in_vivo->dose_response conclusion Validate as a Tool for Glycinergic Epilepsy Research receptor_binding->conclusion electrophysiology->conclusion asm_testing ASM Efficacy Testing (Mechanism Validation) dose_response->asm_testing asm_testing->conclusion

Caption: Workflow for validating this compound.

cluster_2 Logical Comparison of Pro-Convulsant Mechanisms cluster_gaba GABAergic Disinhibition cluster_gly Glycinergic Disinhibition cluster_glu Glutamatergic Over-excitation CentralNode Neuronal Hyperexcitability (Seizure) PTZ PTZ GABA_R GABA-A Receptor PTZ->GABA_R Antagonizes GABA_R->CentralNode Leads to This compound This compound Gly_R Glycine Receptor This compound->Gly_R Antagonizes Gly_R->CentralNode Leads to KainicAcid Kainic Acid Glu_R Kainate Receptor KainicAcid->Glu_R Agonizes Glu_R->CentralNode Leads to

Caption: Comparing pro-convulsant mechanisms.

Conclusion

While this compound itself remains an under-characterized compound, its strong, strychnine-like convulsant activity makes it a promising candidate for a pharmacological tool to investigate glycinergic mechanisms in epilepsy. Its presumed action as a glycine receptor antagonist would provide a valuable alternative to more commonly used tools that target GABAergic and glutamatergic systems. This would allow researchers to specifically probe the role of inhibitory neurotransmission in the brainstem and spinal cord in seizure generation and propagation.

Further research, following the experimental protocols outlined in this guide, is necessary to isolate this compound, confirm its molecular target, and quantify its potency and efficacy. Should these studies confirm its action at the glycine receptor, this compound would represent a validated and valuable addition to the toolkit of epilepsy researchers, aiding in the development of novel therapeutic strategies for this complex neurological disorder.

References

In-Depth Analysis of Brunfelsamidine's Interaction with Neurotransmitter Receptors: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the quantitative data available on the binding affinity of Brunfelsamidine to various neurotransmitter receptors. While the compound is recognized for its potent neurotoxic and convulsant effects, specific binding affinities, such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values, for key central nervous system receptors remain largely uncharacterized in publicly accessible research.

This compound is a pyrrolidine (B122466) alkaloid found in plants of the Brunfelsia genus, notably Brunfelsia grandiflora. These plants have a history of use in traditional medicine and are also known for their toxicity to livestock, causing neurological symptoms akin to strychnine (B123637) poisoning. The primary challenge in developing a comparative guide to this compound's binding affinity is the absence of dedicated pharmacological studies that have performed competitive binding assays against a panel of neurotransmitter receptors.

Current State of Knowledge

Existing research on this compound and extracts of Brunfelsia grandiflora primarily focuses on:

  • Toxicology and Ethnobotany: Reports detail the convulsant and neurotoxic properties of the plant and its extracts. The traditional uses of Brunfelsia grandiflora in South American medicine have also been documented.

  • Chemical Isolation and Characterization: The chemical structure of this compound has been elucidated. Studies on the chemical composition of Brunfelsia grandiflora have identified other compounds, including scopoletin, which may contribute to the plant's overall pharmacological profile.

  • General Pharmacological Effects: The observed convulsant effects suggest a potential interaction with inhibitory neurotransmitter systems, such as GABAergic pathways, or an overstimulation of excitatory pathways. However, direct evidence from receptor binding studies is lacking. Some research has noted that this compound is a weak inhibitor of tryptase, a type of serine protease, but this action is unlikely to be the primary mechanism behind its pronounced neurological effects.

Data Presentation

Due to the lack of quantitative binding affinity data for this compound across different neurotransmitter receptors, a comparative data table cannot be constructed at this time. Such a table would typically display Kᵢ or IC₅₀ values for receptors including, but not limited to:

  • Nicotinic Acetylcholine Receptors (nAChRs)

  • Muscarinic Acetylcholine Receptors (mAChRs)

  • Gamma-Aminobutyric Acid type A (GABA-A) Receptors

  • Glutamate Receptors (e.g., NMDA, AMPA)

  • Dopamine Receptors

  • Serotonin Receptors

Experimental Protocols

The creation of detailed experimental protocols for determining the binding affinity of this compound would be hypothetical at this stage. However, a general methodology for such future experiments can be outlined. A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Hypothetical Experimental Workflow for Determining this compound Binding Affinity:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell lines expressing a specific receptor subtype, or animal brain tissue) Membrane_Prep Membrane Preparation (Homogenization and centrifugation to isolate membranes containing the receptor) Receptor_Source->Membrane_Prep Incubation Incubation (Membranes, radioligand, and this compound are incubated together to reach equilibrium) Membrane_Prep->Incubation Radioligand Radioligand Selection (A radioactively labeled ligand with known high affinity for the target receptor) Radioligand->Incubation Brunfelsamidine_Sol This compound Solutions (Preparation of a range of concentrations) Brunfelsamidine_Sol->Incubation Separation Separation (Bound and free radioligand are separated, typically by rapid filtration) Incubation->Separation Quantification Quantification (Radioactivity of the bound ligand is measured using a scintillation counter) Separation->Quantification Competition_Curve Competition Curve Generation (Plotting the percentage of radioligand binding against this compound concentration) Quantification->Competition_Curve IC50_Determination IC50 Determination (Calculating the concentration of this compound that inhibits 50% of specific radioligand binding) Competition_Curve->IC50_Determination Ki_Calculation Ki Calculation (Using the Cheng-Prusoff equation to determine the inhibition constant) IC50_Determination->Ki_Calculation

Hypothetical workflow for a competitive binding assay.

Signaling Pathways

Given the convulsant nature of this compound, it is plausible that it interferes with inhibitory or excitatory signaling pathways. For instance, antagonism of the GABA-A receptor would lead to a reduction in inhibitory neurotransmission, potentially causing seizures.

Simplified GABA-A Receptor Signaling Pathway:

G GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Cl-) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

A Comparative Review of the Toxicological Profiles of Brunfelsamidine and Hopeanine: An Overview in the Absence of Quantitative Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative review of the toxicological profiles of Brunfelsamidine and hopeanine, two prominent alkaloids isolated from the Brunfelsia genus, is currently hampered by a significant lack of publicly available quantitative data. While the qualitative toxicological effects of these compounds are generally understood, specific metrics such as median lethal dose (LD50), half-maximal inhibitory concentration (IC50), and no-observed-adverse-effect level (NOAEL) have not been reported in the accessible scientific literature. Consequently, a direct quantitative comparison is not feasible at this time. This guide, therefore, provides a qualitative comparison based on existing literature and outlines the general experimental protocols that would be employed for a thorough toxicological evaluation.

Qualitative Toxicological Profile Comparison

This compound and hopeanine are both recognized for their neurotoxic properties, exhibiting opposing effects on the central nervous system (CNS). These effects are primarily inferred from studies on Brunfelsia plant extracts and observations in animal poisoning cases.

FeatureThis compoundHopeanine
Primary Toxicological Effect CNS StimulantCNS Depressant
Observed Clinical Signs Excitement, agitation, nervousness, tremors, tonic-clonic seizures, muscular rigidity, and in severe cases, death.[1][2]Decreased activity, lethargy, paralysis, and seizures.[1][2]
Suspected Mechanism of Action Interferes with neurotransmission in a manner similar to strychnine, leading to overstimulation of the nervous system.[2]Induces a depressive effect on the central nervous system, leading to reduced neuronal activity.[3]
Source Found in various species of the Brunfelsia genus.[4]Isolated from Brunfelsia hopeana.[5]

It is important to note that much of the available information is derived from studies of crude plant extracts, which contain a mixture of alkaloids and other compounds. The toxicological effects observed are therefore a result of the combined or synergistic action of these substances.

Hypothetical Experimental Protocols for Toxicological Assessment

A comprehensive toxicological comparison of this compound and hopeanine would necessitate a battery of in vitro and in vivo assays. The following outlines the standard experimental methodologies that would be applied.

In Vitro Toxicity Assays
  • Cytotoxicity Assays:

    • MTT Assay: To assess cell viability and proliferation. Cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) would be incubated with varying concentrations of this compound and hopeanine. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells is measured spectrophotometrically to determine the IC50 value.

    • LDH Assay: To measure cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. This assay would provide information on membrane integrity following exposure to the compounds.

  • Genotoxicity Assays:

    • Ames Test: To evaluate the mutagenic potential of the compounds using different strains of Salmonella typhimurium.

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA damage in individual cells. Neuronal cells treated with the compounds would be embedded in agarose, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") indicates the level of DNA damage.

    • Micronucleus Test: To assess chromosomal damage by detecting the formation of micronuclei in dividing cells.

  • Neurotoxicity Assays:

    • Neurite Outgrowth Assay: To determine the effects of the compounds on neuronal differentiation and development. The length and branching of neurites in cultured neurons would be quantified after exposure to this compound and hopeanine.

    • Electrophysiological Assays (e.g., Patch-Clamp): To investigate the effects of the compounds on ion channel function in neurons. This would provide direct evidence of their impact on neuronal excitability and signaling.

In Vivo Toxicity Studies
  • Acute Oral Toxicity Study (e.g., OECD Guideline 420):

    • Rodents (e.g., rats or mice) would be administered a single oral dose of this compound or hopeanine.

    • Animals would be observed for clinical signs of toxicity and mortality over a 14-day period.

    • This study would be used to determine the LD50 value.

  • Repeated Dose Toxicity Study (e.g., 28-day or 90-day study):

    • Animals would be administered daily doses of the compounds for a specified period.

    • Parameters such as body weight, food and water consumption, hematology, clinical chemistry, and organ weights would be monitored.

    • Histopathological examination of tissues would be performed to identify any target organ toxicity.

    • This study would help determine the NOAEL.

Visualizing Toxicological Concepts

The following diagrams illustrate the conceptual opposing effects of this compound and hopeanine on neuronal signaling and a general workflow for toxicological assessment.

G Conceptual Opposing Effects on Neuronal Signaling cluster_this compound This compound cluster_hopeanine Hopeanine B_Neuron Neuron B_Action Increased Excitability B_Neuron->B_Action Stimulation B_Effect Seizures, Excitement B_Action->B_Effect H_Neuron Neuron H_Action Decreased Excitability H_Neuron->H_Action Depression H_Effect Paralysis, Sedation H_Action->H_Effect

Caption: Opposing effects of this compound and Hopeanine on neuronal activity.

G General Workflow for Toxicological Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (MTT, LDH) Acute_Tox Acute Toxicity (LD50 Determination) Cytotoxicity->Acute_Tox Genotoxicity Genotoxicity Assays (Ames, Comet) Genotoxicity->Acute_Tox Neurotoxicity Neurotoxicity Assays (Neurite Outgrowth) Neurotoxicity->Acute_Tox Repeated_Dose Repeated Dose Toxicity (NOAEL Determination) Acute_Tox->Repeated_Dose Data_Analysis Data Analysis and Risk Assessment Repeated_Dose->Data_Analysis Start Test Compound (this compound or Hopeanine) Start->Cytotoxicity Start->Genotoxicity Start->Neurotoxicity

Caption: A generalized workflow for the toxicological evaluation of a chemical compound.

References

Validating a New Animal Model for Studying Brunfelsamidine Neurotoxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of a new animal model, specifically designed for investigating the neurotoxic effects of Brunfelsamidine. Given the absence of established models for this particular toxin, this document outlines a proposed validation strategy, comparing it with existing, well-characterized models of chemically-induced seizures. The experimental protocols detailed herein are foundational for assessing the construct, face, and predictive validity of a novel rodent model of this compound neurotoxicity.

Comparative Analysis of Seizure Induction Models

The neurotoxic effects of this compound, primarily tonic-clonic seizures, closely resemble those induced by strychnine, a known glycine (B1666218) receptor antagonist.[1][2] This suggests a potential mechanism of action involving the blockade of inhibitory neurotransmission. Therefore, the validation of a new this compound model should be benchmarked against established models of seizure induction that target inhibitory pathways, such as those mediated by glycine and GABAa receptors.

FeatureProposed this compound ModelStrychnine Model (Glycine Antagonist)Picrotoxin (B1677862)/Bicuculline Model (GABAa Antagonist)
Mechanism of Action Hypothesized: Glycine and/or GABAa receptor antagonism.Competitive antagonist of inhibitory glycine receptors in the spinal cord and brainstem.[2]Non-competitive (picrotoxin) or competitive (bicuculline) antagonists of the GABAa receptor-chloride channel complex.[3][4]
Primary Behavioral Phenotype Tonic-clonic seizures, muscle rigidity, hyperexcitability.[1]Tonic-clonic seizures, extensor rigidity ("sawhorse" stance), opisthotonus, high sensitivity to stimuli.[2]Clonic and tonic-clonic seizures, myoclonic jerks.[3]
Electrophysiological Profile (EEG) Expected: High-frequency, high-amplitude spike-wave discharges corresponding to seizure activity.Characterized by high-frequency polyspike discharges during tonic seizures.Demonstrates characteristic spike-and-wave or polyspike-and-wave discharges.
Neurochemical Correlates Predicted: Potential alterations in glycine and GABA levels in the brainstem, spinal cord, and cortex.Primarily affects glycinergic transmission; may show secondary changes in other neurotransmitter systems.Primarily impacts GABAergic neurotransmission; may lead to downstream effects on glutamate (B1630785) and other systems.
Advantages for this compound Study Directly investigates the specific neurotoxin of interest, allowing for targeted therapeutic development.Provides a strong comparative baseline due to the high similarity in seizure phenotype.[2]Offers a well-characterized model of generalized seizures for comparative mechanistic studies.
Limitations The precise molecular targets of this compound are not yet fully elucidated.The mechanism may not be identical to this compound, potentially differing in receptor subtype affinity or off-target effects.The seizure phenotype may differ in some aspects from that induced by this compound.

Experimental Protocols

Animal Model and Toxin Administration

Animals: Male and female Sprague-Dawley rats (8-10 weeks old) will be used. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Toxin: this compound (if available in purified form) or a standardized extract from Brunfelsia species. The toxin should be dissolved in a suitable vehicle (e.g., saline with a low percentage of DMSO).

Administration: Intraperitoneal (i.p.) injection is recommended for initial studies due to its relative ease and rapid systemic distribution. Dose-response studies should be conducted to determine the convulsive dose (CD50) and lethal dose (LD50).

Behavioral Seizure Assessment

Scoring: Seizure severity will be scored using a modified Racine scale every 5 minutes for at least 60 minutes post-injection.[5][6][7][8]

  • Stage 0: No behavioral response.

  • Stage 1: Mouth and facial movements (e.g., chewing, whisker twitching).

  • Stage 2: Head nodding.

  • Stage 3: Forelimb clonus.

  • Stage 4: Rearing with forelimb clonus.

  • Stage 5: Rearing and falling (loss of postural control).

Parameters to be recorded:

  • Latency to the first seizure.

  • Duration of each seizure episode.

  • Maximum seizure stage reached.

  • Number of seizure episodes.

Electroencephalography (EEG) Monitoring

Surgery: Rats will be anesthetized and placed in a stereotaxic frame. Stainless steel screw electrodes will be implanted epidurally over the frontal cortex and cerebellum.[1][9][10] A reference electrode will be placed over a non-cortical area. The electrode assembly will be secured with dental acrylic. Animals should be allowed to recover for at least 7 days post-surgery.

Recording: Continuous video-EEG will be recorded for a baseline period and for at least 2 hours post-Brunfelsamidine administration. EEG signals will be amplified, filtered, and digitized for analysis of spike-wave discharges and seizure patterns.

Neurochemical Analysis

Tissue Collection: At a predetermined time point after seizure onset (or in a separate cohort of animals), rats will be euthanized, and brain regions of interest (e.g., brainstem, spinal cord, hippocampus, cortex) will be rapidly dissected and frozen.

HPLC Analysis: Brain tissue will be homogenized and processed for the quantification of glycine and GABA levels using high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization.[2][11][12][13][14]

Histopathological Analysis

Tissue Preparation: A separate cohort of animals will be transcardially perfused with saline followed by 4% paraformaldehyde at 24 hours post-seizure. Brains will be removed, post-fixed, and processed for paraffin (B1166041) embedding.

Staining: Coronal sections of the brain will be stained with Hematoxylin and Eosin (H&E) and a marker for neuronal degeneration (e.g., Fluoro-Jade B) to assess for excitotoxic neuronal injury in regions like the hippocampus and cortex.[15][16][17][18]

Mandatory Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Model Development cluster_Phase2 Phase 2: Electrophysiological Validation cluster_Phase3 Phase 3: Mechanistic Investigation cluster_Phase4 Phase 4: Comparative Analysis A1 Dose-Response Study A2 Behavioral Seizure Scoring (Racine Scale) A1->A2 Determine CD50 B1 EEG Electrode Implantation A2->B1 B2 EEG Recording & Analysis B1->B2 C1 Neurochemical Analysis (HPLC) B2->C1 C2 Histopathological Analysis B2->C2 D1 Compare with Strychnine & Picrotoxin Models C1->D1 C2->D1

Caption: Experimental workflow for the validation of a new animal model of this compound neurotoxicity.

Signaling_Pathway cluster_Presynaptic Presynaptic Terminal cluster_Postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine GlyR Glycine Receptor Glycine_Vesicle->GlyR Binds GABA_Vesicle GABA GABAaR GABAa Receptor GABA_Vesicle->GABAaR Binds Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens GABAaR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Seizure Seizure Activity Hyperpolarization->Seizure Prevents This compound This compound This compound->GlyR Antagonizes (Hypothesized) This compound->GABAaR Antagonizes (Hypothesized)

Caption: Hypothesized signaling pathway of this compound-induced neurotoxicity.

References

Comparative Genomics of Brunfelsia Species: Unraveling the Genetic Basis of Brunfelsamidine Variation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The genus Brunfelsia, encompassing a diverse group of flowering plants in the Solanaceae family, is recognized for its production of a range of pharmacologically active and toxic alkaloids. Among these, Brunfelsamidine, a potent neurotoxin, has garnered significant interest due to its physiological effects and potential for drug development. However, the concentration of this compound and other alkaloids varies considerably across different Brunfelsia species. This guide provides a comparative overview of Brunfelsia species with respect to their alkaloid content, with a focus on this compound, and outlines a framework for a comparative genomics approach to elucidate the genetic underpinnings of this variation. While direct comparative genomic studies on Brunfelsia species are currently limited in the public domain, this guide synthesizes existing phytochemical data and leverages genomic insights from the broader Solanaceae family to propose a robust research strategy.

Comparative Alkaloid Profiles of Brunfelsia Species

While precise quantitative data for this compound across a wide range of Brunfelsia species is not extensively documented in current literature, qualitative reports and studies on related alkaloids provide valuable insights into interspecific variation. The following table summarizes the known alkaloid presence in several key Brunfelsia species, highlighting the need for further quantitative analysis.

SpeciesKnown Alkaloids and Bioactive CompoundsReported Toxicity/ActivityReferences
Brunfelsia grandiflora This compound, ScopoletinUsed as a traditional medicine for fever and bronchitis; also reported as a fish poison. Contains numerous phenolic compounds with antioxidant activity.[1][2][3][4]
Brunfelsia pauciflora ScopoletinToxicity is implied by its close relation to other toxic species, but specific quantitative data on this compound is lacking.
Brunfelsia australis This compoundKnown to be toxic to domestic animals, causing neurological symptoms.[5]
Brunfelsia uniflora Manacine (historical term, likely related to this compound), ScopoletinRoots used in folk medicine for anti-inflammatory purposes. The whole plant is considered poisonous due to "manacine".[6][7][8] Contains various phenolic compounds and exhibits antioxidant activity.[4][9]

Note: The term "manacine" is found in older literature and is described as a very poisonous alkaloid.[6] Its precise chemical identity and relationship to this compound require further clarification through modern analytical techniques.

Putative Biosynthetic Pathway of this compound

The exact biosynthetic pathway of this compound, a pyrrole-3-carboximidamide, has not been fully elucidated. However, based on its chemical structure and known alkaloid biosynthetic pathways in plants, a putative pathway can be proposed. The pyrrole (B145914) ring is likely derived from an amino acid precursor such as proline or ornithine, while the amidine group is likely formed through the amination of a nitrile or a related intermediate.

Putative this compound Biosynthesis Pathway cluster_precursors Amino Acid Precursors cluster_core_synthesis Pyrrole Ring Formation cluster_modification Amidine Group Formation Proline Proline Pyrrole_Intermediate Pyrrole Intermediate Proline->Pyrrole_Intermediate Multiple Enzymatic Steps Ornithine Ornithine Ornithine->Pyrrole_Intermediate Multiple Enzymatic Steps Nitrile_Intermediate Nitrile Intermediate Pyrrole_Intermediate->Nitrile_Intermediate Enzymatic Modification This compound This compound Nitrile_Intermediate->this compound Amination Comparative Genomics and Transcriptomics Workflow cluster_sequencing Sequencing cluster_assembly Assembly & Annotation cluster_comparative Comparative Analysis cluster_integration Integration & Validation DNA_Seq DNA Sequencing (High/Low this compound Species) Genome_Assembly De Novo Genome Assembly DNA_Seq->Genome_Assembly RNA_Seq RNA Sequencing (Different Tissues & Conditions) Transcriptome_Assembly De Novo Transcriptome Assembly RNA_Seq->Transcriptome_Assembly Gene_Annotation Gene Prediction & Functional Annotation Genome_Assembly->Gene_Annotation Differential_Expression Differential Gene Expression Analysis Transcriptome_Assembly->Differential_Expression Comparative_Genomics Synteny Analysis & Orthologous Gene Identification Gene_Annotation->Comparative_Genomics Candidate_Genes Identification of Candidate Biosynthesis Genes Comparative_Genomics->Candidate_Genes Differential_Expression->Candidate_Genes GWAS Genome-Wide Association Study (GWAS) Candidate_Genes->GWAS Functional_Validation Functional Validation (e.g., VIGS, CRISPR) Candidate_Genes->Functional_Validation

References

A Comparative Analysis of Cross-Species Sensitivity to Brunfelsamidine Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxic effects of Brunfelsamidine, a potent neurotoxin found in plants of the Brunfelsia genus, across various animal species. Due to the limited availability of quantitative toxicity data for purified this compound, this document summarizes the currently available information on poisoning incidents and experimental studies involving the ingestion of Brunfelsia plant materials. The data presented herein is intended to inform research and development in toxicology and veterinary medicine.

Data Presentation: Quantitative Toxicity Data

SpeciesPlant SpeciesPlant PartToxic Dose (g/kg body weight)Observed EffectsReference
Sheep Brunfelsia unifloraLeaves10 g/kgSevere convulsions and diarrhea.[1]
Donkey Brunfelsia unifloraLeaves5 g/kgDiarrhea.[1]
Donkey Brunfelsia unifloraLeaves10 g/kgSevere convulsions and diarrhea.[1]
Cattle Brunfelsia paucifloraLeavesNot specifiedReversible nervous signs including involuntary movements, drooling, restlessness, and convulsions.[1][2]
Mice Brunfelsia unifloraLeaf Extracts (Saponins)5 g/kgLethal within 10-20 minutes, preceded by piloerection, vocalization, and seizures.[3][4]
Rats Brunfelsia calycina var. floribundaAll partsToxic, berries most toxicSigns of a spinal convulsant.[5]

Note: The study in mice used a saponin-rich extract, and it is plausible that saponins (B1172615) contributed to the observed acute toxicity.[3][4]

Clinical Signs of Poisoning

Ingestion of Brunfelsia species has been reported to cause a range of clinical signs, with notable similarities across species, primarily affecting the gastrointestinal and central nervous systems.

  • Dogs: Frequently reported to be affected, with signs appearing within hours of ingestion.[6] Symptoms include vomiting, diarrhea, anxiety, muscle tremors, opisthotonus (abnormal posturing), and seizures.[6][7] Seizures can be severe and last for several days.[7]

  • Cats: Clinical signs are similar to those in dogs and include vomiting, diarrhea, lethargy, abdominal pain, fever, coughing, gagging, hypersalivation, ataxia, tremors, and seizures.[8][9]

  • Sheep and Donkeys: Experimental administration of Brunfelsia uniflora leaves resulted in severe convulsions and diarrhea.[1]

  • Cattle: Reports indicate reversible nervous signs such as involuntary movements, drooling, restlessness, and convulsions.[1][2]

Experimental Protocols

The following are generalized experimental protocols for acute oral toxicity studies, based on OECD guidelines, which would be appropriate for determining the LD50 of this compound.

1. Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females as they are often more sensitive.[10][11]

  • Housing and Feeding: Animals are housed in standard cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.[10]

  • Dose Administration: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., water or corn oil) and administered by oral gavage in a single dose.[10][12] The volume should not exceed 1 ml/100g of body weight for rodents.[12]

  • Dose Levels: A sighting study is first conducted to determine the appropriate starting dose. The main study uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10][13]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10][14]

  • Endpoint: The study aims to identify the dose level that causes clear signs of toxicity without mortality.[10]

2. Determination of LD50 (Adapted from OECD Guideline 425: Up-and-Down Procedure)

  • Test Animals and Housing: As described in the Fixed Dose Procedure.

  • Dose Administration: A single animal is dosed at a time.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose interval is typically a factor of 1.75.[15]

  • Observations: Similar to the Fixed Dose Procedure, with close observation for signs of toxicity and mortality.

  • Endpoint: The LD50 is calculated from the results of at least 5 animals using the maximum likelihood method.[15]

Mandatory Visualization

Signaling Pathway of this compound's "Strychnine-Like" Action

This compound's toxic effects are consistently described as "strychnine-like," indicating it acts as an antagonist at inhibitory glycine (B1666218) receptors in the central nervous system.[6][16][17] Strychnine competitively binds to these receptors, blocking the action of the inhibitory neurotransmitter glycine.[16][18] This blockade leads to disinhibition of motor neurons, resulting in the characteristic convulsions and muscle rigidity seen in poisoning cases.

Brunfelsamidine_Pathway cluster_synapse Inhibitory Synapse in Spinal Cord cluster_poisoning This compound Poisoning Presynaptic Presynaptic Neuron GlycineReceptor Glycine Receptor (Chloride Channel) Presynaptic->GlycineReceptor Releases Glycine Postsynaptic Postsynaptic Motor Neuron Hyperpolarization Hyperpolarization (Inhibition) Postsynaptic->Hyperpolarization Leads to Chloride Cl- GlycineReceptor->Chloride Opens NoHyperpolarization No Hyperpolarization GlycineReceptor->NoHyperpolarization No Opening Chloride->Postsynaptic Influx ActionPotential Action Potential (Excitation) Hyperpolarization->ActionPotential Prevents Convulsions Convulsions & Seizures ActionPotential->Convulsions This compound This compound (Strychnine-like) Block Blocks Glycine Binding This compound->Block Block->GlycineReceptor Disinhibition Disinhibition NoHyperpolarization->Disinhibition Disinhibition->ActionPotential Uncontrolled Firing

Caption: Proposed signaling pathway of this compound neurotoxicity.

Experimental Workflow for Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study to determine the LD50 of a substance like this compound, based on OECD guidelines.

Experimental_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_obs Observation Phase cluster_analysis Analysis and Reporting Animal_Selection Select Species, Strain, and Sex (e.g., Female Rats) Acclimatization Acclimatize Animals (min. 5 days) Animal_Selection->Acclimatization Fasting Fast Animals Overnight (Water ad libitum) Acclimatization->Fasting Main_Study Main Study Dosing (e.g., Up-and-Down Method) Fasting->Main_Study Dose_Prep Prepare this compound Doses in Vehicle Sighting_Study Conduct Sighting Study (Determine Starting Dose) Dose_Prep->Sighting_Study Sighting_Study->Main_Study Short_Term_Obs Observe for Clinical Signs (First 24 hours) Main_Study->Short_Term_Obs Long_Term_Obs Daily Observations (14 days) Short_Term_Obs->Long_Term_Obs Data_Collection Record Mortality, Clinical Signs, Body Weight Long_Term_Obs->Data_Collection Necropsy Gross Necropsy of all Animals Data_Collection->Necropsy LD50_Calc Calculate LD50 (e.g., Maximum Likelihood Method) Data_Collection->LD50_Calc Final_Report Prepare Final Study Report Necropsy->Final_Report LD50_Calc->Final_Report

References

Evaluating the Effects of Brunfelsia grandiflora Extracts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of published data on the biological effects of Brunfelsia grandiflora extracts, a plant known to contain the alkaloid Brunfelsamidine, reveals significant antioxidant and cytoprotective properties. However, it is crucial to note that existing research has focused on the effects of the whole plant extract, and the specific contributions of Brunelsamidine to these effects have not been individually elucidated.

This guide provides a comparative summary of the quantitative data from studies on Brunfelsia grandiflora extracts, details the experimental methodologies to aid in reproducibility, and visualizes the reported biological activities and experimental processes. The information is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of the phytochemicals present in this plant.

Quantitative Data Summary

The biological effects of Brunfelsia grandiflora extracts have been quantified in several studies, primarily focusing on its antioxidant and cytoprotective capabilities. The data presented below is collated from in vitro assays.

Antioxidant Capacity

The antioxidant potential of Brunfelsia grandiflora bark extract has been assessed using standard radical scavenging assays.

Antioxidant AssayIC50 (µg/mL)Reference Study
DPPH2.55[1]
ABTS4.55[1]

IC50 represents the concentration of the extract required to inhibit 50% of the respective radicals.

Cytoprotective and Anti-apoptotic Effects

Studies on human neuron-like cells (SH-SY5Y) have demonstrated the dose-dependent protective effects of B. grandiflora bark extract against oxidative stress induced by tert-butylhydroperoxide (t-BOOH).

Extract Conc. (µg/mL)Cell Viability (% of control)ROS Generation (Fluorescence Units)Caspase 3/7 Activity (% of control)
Co-incubation
t-BOOH alone~60%~1800~200%
25Significantly increasedSignificantly reducedSignificantly reduced
50Significantly increasedSignificantly reducedSignificantly reduced
100Significantly increasedSignificantly reducedSignificantly reduced
200Near control levelsNear control levelsNear control levels
Pre-incubation
t-BOOH alone~60%~1800~200%
25Significantly increasedSignificantly reducedSignificantly reduced
50Significantly increasedSignificantly reducedSignificantly reduced
100Significantly increasedSignificantly reducedSignificantly reduced
200Near control levelsNear control levelsNear control levels

Data is qualitatively summarized from figures in the cited study.[2][3] For precise values, refer to the original publication.

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are outlined below.

Preparation of Brunfelsia grandiflora Bark Extract

The extract was prepared from the barks of Brunfelsia grandiflora obtained from the native community of Canaán de Cachiyacú in Peru.[2]

  • Collection and Preparation: Barks were washed, air-dried, and ground into a fine powder.

  • Decoction: The powdered bark was mixed with distilled water in a 1:10 (v/v) ratio and boiled for 20 minutes.

  • Filtration and Concentration: The resulting decoction was filtered to separate the extract.

  • Lyophilization: The filtered extract was then lyophilized (freeze-dried) for preservation and subsequent use in experiments.[2]

In Vitro Antioxidant Capacity Assays

The antioxidant activity of the lyophilized extract was determined using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1]

  • Sample Preparation: The lyophilized extract was dissolved in a suitable solvent to create a range of concentrations.

  • Reaction: The extract solutions were mixed with a solution of the DPPH or ABTS radical.

  • Incubation: The mixture was incubated in the dark for a specified period.

  • Measurement: The absorbance of the solution was measured using a spectrophotometer at a specific wavelength.

  • Calculation: The percentage of radical scavenging activity was calculated, and the IC50 value was determined.

Cell Culture and Cytotoxicity Assays

Human SH-SY5Y neuroblastoma cells were used as an in vitro model for neuronal cells.[2]

  • Cell Culture: SH-SY5Y cells were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with various concentrations of the B. grandiflora extract (25-200 µg/mL) either simultaneously with (co-incubation) or prior to (pre-incubation) the addition of the oxidizing agent t-BOOH.

  • Cell Viability Assay: Cell viability was assessed using a standard method such as the MTT assay.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were quantified using a fluorescent probe.[2]

  • Caspase 3/7 Activity Assay: Apoptosis was evaluated by measuring the activity of caspase 3 and 7, key executioner caspases, using a luminescent or fluorescent assay.[2]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the cytoprotective effects of the B. grandiflora extract and the proposed signaling pathway modifications based on the reported molecular changes.

G cluster_prep Extract Preparation cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays start Brunfelsia grandiflora bark powder Grind to fine powder start->powder decoction Decoction (Water, 100°C, 20 min) powder->decoction filtration Filtration decoction->filtration lyophilization Lyophilization filtration->lyophilization extract Lyophilized Extract lyophilization->extract treatment Treatment with Extract (Co- or Pre-incubation) extract->treatment cells SH-SY5Y Cells cells->treatment inducer Oxidative Stress Inducer (t-BOOH) inducer->treatment viability Cell Viability Assay treatment->viability ros ROS Measurement treatment->ros caspase Caspase 3/7 Activity Assay treatment->caspase

Caption: Experimental workflow for evaluating the cytoprotective effects of B. grandiflora extract.

G cluster_pathway Proposed Signaling Pathway Modifications stress Oxidative Stress (e.g., t-BOOH) ros Increased ROS stress->ros caspase Caspase 3/7 Activation ros->caspase apoptosis Apoptosis caspase->apoptosis extract Brunfelsia grandiflora Extract extract->ros Inhibits extract->caspase Inhibits nrf2 NRF2 Pathway extract->nrf2 Activates antioxidant Antioxidant Response nrf2->antioxidant antioxidant->ros Reduces

Caption: Proposed mechanism of B. grandiflora extract's cytoprotective action.

Discussion and Future Directions

The available evidence strongly suggests that extracts from Brunfelsia grandiflora possess significant antioxidant and cytoprotective properties, likely attributable to their rich polyphenolic content.[1][4][5] The observed reduction in oxidative stress markers and inhibition of apoptotic pathways in neuronal cells highlights the potential of this plant for further investigation in the context of neurodegenerative diseases.

However, a critical gap in the current research is the lack of studies on the isolated compound this compound. While it is mentioned as a constituent of the plant with potential psychoactive properties, its specific contribution to the observed antioxidant and cytoprotective effects remains unknown.[2]

Future research should focus on the following to enhance the reproducibility and understanding of the therapeutic potential of Brunfelsia grandiflora and its constituents:

  • Isolation and Characterization: Isolate this compound and other major bioactive compounds from the extract to study their individual biological effects.

  • Mechanism of Action Studies: Conduct detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the isolated compounds.

  • Standardization of Extracts: Develop standardized extraction and quantification methods to ensure the consistency and reproducibility of research findings across different laboratories.

  • In Vivo Studies: Progress to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety of the most promising compounds and standardized extracts.

By addressing these research gaps, the scientific community can build a more robust and reproducible body of evidence to fully understand and potentially harness the therapeutic benefits of Brunfelsia grandiflora and its unique chemical constituents.

References

Safety Operating Guide

Safe Disposal of Brunfelsamidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Brunfelsamidine based on general principles of laboratory safety and hazardous waste management. This compound is a known poisonous pyrrolidine (B122466) with convulsant and neurotoxic effects.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations before handling or disposing of this compound.

Understanding the Hazard: Key Properties of this compound

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling and disposal is essential. The known properties of this compound underscore its hazardous nature.

PropertyValueReference
Chemical Formula C₅H₇N₃[1]
Molar Mass 109.132 g·mol⁻¹[1]
Known Effects Poisonous, convulsant, neurotoxic[1]
Primary Hazard High toxicity[1]

Core Disposal Principle: Treat as Hazardous Chemical Waste

Given its toxicity, this compound and any materials contaminated with it must be treated as hazardous chemical waste. The following practices are strictly prohibited:

  • Do not dispose of this compound down the drain. Many chemical wastes are toxic to aquatic life and can persist in the environment.[2][3]

  • Do not dispose of this compound in the regular trash.

  • Do not attempt to neutralize the compound without a validated and approved protocol from your EHS department.

The recommended and most common method for the disposal of pharmaceutical and toxic chemical waste is high-temperature incineration conducted by a licensed and permitted facility.[3]

Experimental Protocol for Safe Disposal

This protocol outlines the necessary steps for the safe segregation, containerization, and disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before initiating any waste handling procedures, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Closed-toe shoes

3.2. Waste Segregation and Containerization

Proper segregation is critical to ensure safe handling and disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated items such as weighing papers, gloves, and pipette tips, in a designated, leak-proof, and clearly labeled solid waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene).

    • The label must clearly read: "Hazardous Waste: this compound Solid Waste " and include the CAS number (97744-98-4).

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled liquid waste container.

    • Do not mix this compound solutions with other incompatible waste streams.

    • The label must clearly read: "Hazardous Waste: this compound Liquid Waste " and include the CAS number (97744-98-4).

3.3. Waste Storage

  • Store all sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from drains, heat sources, and incompatible materials.

3.4. Professional Disposal

  • Arrange for the collection of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]

  • These specialized services are equipped to handle and transport hazardous materials for final disposal, typically via incineration.

3.5. Documentation

  • Maintain a detailed log of all this compound waste generated.

  • The log should include the amount of waste, the date of generation, and the date of collection for disposal. This documentation is a crucial component of regulatory compliance.[3]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Brunfelsamidine_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste Stream ppe->segregate solid_waste 3a. Solid Waste (Contaminated materials, etc.) segregate->solid_waste Solid liquid_waste 3b. Liquid Waste (Solutions, etc.) segregate->liquid_waste Liquid container_solid 4a. Collect in Labeled Solid Waste Container solid_waste->container_solid container_liquid 4b. Collect in Labeled Liquid Waste Container liquid_waste->container_liquid storage 5. Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal 6. Arrange for Professional Disposal (EHS/Contractor) storage->disposal document 7. Document Waste (Amount, Date) disposal->document end End: Disposal Complete document->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brunfelsamidine
Reactant of Route 2
Reactant of Route 2
Brunfelsamidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。